molecular formula C13H19NO B030786 Desthienylethyl rotigotine CAS No. 101470-23-9

Desthienylethyl rotigotine

カタログ番号: B030786
CAS番号: 101470-23-9
分子量: 205.3 g/mol
InChIキー: VCYPZWCFSAHTQT-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Desthienylethyl rotigotine is a major metabolite of the dopamine receptor agonist rotigotine, which is used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS) . Following transdermal administration of rotigotine, it undergoes rapid metabolism in the body, with one primary pathway involving the formation of inactive N-desalkyl metabolites, including this compound, which are subsequently conjugated for elimination . This compound is a valuable reference standard in pharmacological and pharmacokinetic studies. Researchers utilize this compound to investigate the metabolic fate of rotigotine, aiding in the understanding of its clearance pathways. Pharmacokinetic data indicate that renal elimination accounts for a portion of the absorbed rotigotine dose as total this compound . As an inactive metabolite, its study helps to differentiate the parent drug's therapeutic effects from its metabolic profile, which is crucial for comprehensive drug development and safety analyses. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPZWCFSAHTQT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436893
Record name (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101470-23-9
Record name Desthienylethyl rotigotine
Source ChemIDplus
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Record name (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
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Record name (-)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
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Record name DESTHIENYLETHYL ROTIGOTINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacological Profile of Desthienylethyl Rotigotine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desthienylethyl rotigotine is a primary Phase I metabolite of the non-ergoline dopamine agonist, rotigotine. While the parent compound, rotigotine, is well-characterized and utilized in the treatment of Parkinson's disease and restless legs syndrome, the specific pharmacological profile of its N-desalkylated metabolite, this compound, is less defined in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic generation, and the existing, albeit limited, knowledge of its pharmacological activity. This document will also provide a detailed overview of the pharmacological profile of the parent compound, rotigotine, to offer a comprehensive context for the evaluation of its metabolites.

Introduction: The Significance of Metabolite Profiling in Drug Development

In the lifecycle of a therapeutic agent, understanding the pharmacological activity of its metabolites is paramount. Metabolites can exhibit their own intrinsic activity, which may be similar to, different from, or even antagonistic to the parent drug. Furthermore, the pharmacokinetic properties of metabolites can significantly influence the overall therapeutic window and safety profile of a drug. This compound emerges from the metabolism of rotigotine, a potent dopamine receptor agonist. A thorough characterization of this metabolite is therefore crucial for a complete understanding of rotigotine's in vivo effects.

Rotigotine itself is a non-ergolinic dopamine agonist with a broad affinity for dopamine D1, D2, and D3 receptors, and is formulated for transdermal delivery to ensure continuous and stable plasma concentrations.[1][2][3] Its therapeutic efficacy is attributed to the stimulation of these dopamine receptors in the brain.[4]

Metabolic Pathway of Rotigotine to this compound

The biotransformation of rotigotine is a multi-step process primarily occurring in the liver.[5] Rotigotine undergoes both Phase I and Phase II metabolism. Phase I reactions involve N-dealkylation, catalyzed by various cytochrome P450 (CYP) isoenzymes, leading to the formation of N-desalkyl metabolites, including this compound.[4] This is followed by Phase II conjugation reactions, where the parent drug and its Phase I metabolites are conjugated with sulfates and glucuronides to facilitate their excretion.[4][5]

The metabolic cascade leading to the formation and subsequent elimination of this compound can be visualized as follows:

Rotigotine Rotigotine Phase1 Phase I Metabolism (N-dealkylation via CYP enzymes) Rotigotine->Phase1 Desthienylethyl_Rotigotine This compound Phase1->Desthienylethyl_Rotigotine Phase2 Phase II Metabolism (Conjugation: Sulfation & Glucuronidation) Desthienylethyl_Rotigotine->Phase2 Excretion Renal and Fecal Excretion Phase2->Excretion

Figure 1: Metabolic pathway of Rotigotine to this compound.

Pharmacological Profile of this compound: A Review of Available Data

A comprehensive review of the scientific literature reveals a notable scarcity of specific quantitative data on the pharmacological activity of this compound. While the metabolite is consistently identified in pharmacokinetic studies of rotigotine, its direct interactions with relevant pharmacological targets have not been extensively characterized in publicly accessible research.

Several sources describe the N-desalkyl metabolites of rotigotine, including this compound, as being either "inactive" or possessing "short-lived activity" before they are rapidly conjugated to inactive moieties.[4] This suggests that their contribution to the overall pharmacological effect of rotigotine may be minimal. One study noted that while three Phase I metabolites of rotigotine demonstrated some pharmacological activity, their plasma concentrations were considered too low to be of clinical significance.

It is important to note that without specific in vitro binding affinity data (Ki values) or functional assay results (EC50 values) for this compound, a detailed pharmacological profile cannot be constructed. The following sections will therefore focus on the well-established pharmacology of the parent compound, rotigotine, to provide a framework for understanding the dopaminergic system it modulates.

In-Depth Pharmacological Profile of Rotigotine (Parent Compound)

To appreciate the potential, albeit likely limited, pharmacological role of this compound, a thorough understanding of the parent compound is essential. Rotigotine is a potent and non-selective agonist at dopamine D1, D2, and D3 receptors, with a notable affinity for the D3 receptor.[1][6]

Receptor Binding Affinity of Rotigotine

Radioligand binding assays have been employed to determine the affinity of rotigotine for a range of receptors. The following table summarizes the reported binding affinities (Ki) of rotigotine for human dopamine receptors.

Receptor SubtypeBinding Affinity (Ki) [nM]Reference
Dopamine D183[1]
Dopamine D213.5[1]
Dopamine D30.71[1]
Dopamine D4.23.9[1]
Dopamine D4.415[1]
Dopamine D4.75.9[1]
Dopamine D55.4[1]
Serotonin 5-HT1A30[1]
Adrenergic α2B27[1]

Table 1: In Vitro Receptor Binding Affinities of Rotigotine.

The data clearly indicates that rotigotine possesses the highest affinity for the D3 receptor, followed by other D2-like (D2, D4) and D5 receptors, and a lower affinity for the D1 receptor.[1]

In Vitro Functional Activity of Rotigotine

Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. For rotigotine, reporter-gene assays have demonstrated that it behaves as a full agonist at dopamine D1, D2, and D3 receptors.[1][6] The functional potency (EC50) of rotigotine at these receptors further underscores its dopaminergic activity.

Receptor SubtypeFunctional ActivitypEC50Reference
Dopamine D1Full Agonist9.0[6]
Dopamine D2LFull Agonist8.6-9.4[6]
Dopamine D3Full Agonist9.7[6]

Table 2: In Vitro Functional Activity of Rotigotine.

The high potency of rotigotine, particularly at the D3 and D1 receptors in functional assays, distinguishes it from some other dopamine agonists and may contribute to its clinical efficacy profile.[6]

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

The determination of binding affinities, as summarized in Table 1, is a cornerstone of pharmacological profiling. Below is a representative, generalized protocol for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., rotigotine or its metabolites) for a specific dopamine receptor subtype.

Materials:

  • Cell membranes expressing the human dopamine receptor of interest (e.g., D1, D2, D3).

  • A suitable radioligand with high affinity and specificity for the receptor (e.g., [³H]-Spiperone for D2/D3, [³H]-SCH23390 for D1).

  • Test compound (unlabeled).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare the radioligand at a concentration typically near its Kd value.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either:

    • Vehicle (for total binding).

    • Non-specific binding control.

    • Test compound at various concentrations.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of the wells through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compound C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Cell Membranes B->C D Separate Bound and Unbound Ligand (Filtration) C->D E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound is a known Phase I metabolite of rotigotine, formed via N-dealkylation. While its existence and metabolic fate are documented, a detailed pharmacological profile, particularly its receptor binding affinities and functional activities, is not well-established in the public domain. The available information suggests that it is likely inactive or has very transient activity before undergoing rapid conjugation and elimination.

For a complete understanding of the in vivo pharmacology of rotigotine, further research is warranted to definitively characterize the pharmacological profile of this compound and other metabolites. Such studies would involve the synthesis of pure this compound and its subsequent evaluation in a comprehensive panel of in vitro binding and functional assays, similar to those conducted for the parent compound. This would provide a conclusive answer to the question of its potential contribution to the overall therapeutic effects and side-effect profile of rotigotine.

References

  • Scheller, D., Ullmer, C., Berkels, R., Gwarek, M., & Lübbert, H. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's archives of pharmacology, 379(1), 73–86. [Link]

  • Jenner, P. (2005). Rotigotine: a novel dopamine agonist for the transdermal treatment of Parkinson's disease. Advances in neurology, 96, 135–142. [Link]

  • Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British journal of pharmacology, 172(8), 1989–2001. [Link]

  • Elshoff, J. P., Cawello, W., Andreas, J. O., Braun, M., & Roos, B. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. Drugs, 75(4), 487–501. [Link]

  • Braun, M., Cawello, W., Andreas, J. O., & Grieger, F. (2013). Pharmacokinetics, safety and tolerability of rotigotine transdermal patch in healthy Japanese and Caucasian subjects. Clinical drug investigation, 33(11), 809–819. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 59227, Rotigotine. Retrieved from [Link].

  • Patsnap. (2024). What is the mechanism of Rotigotine? Synapse. Retrieved from [Link].

  • MySkinRecipes. (n.d.). N-Desthienylethyl-Rotigotine. Retrieved from [Link].

  • Chen, J. J., & Swope, D. M. (2005). Rotigotine: a new transdermal dopamine agonist for the treatment of Parkinson's disease. Expert opinion on investigational drugs, 14(7), 811–819. [Link]

  • Drugs.com. (2025). Rotigotine Monograph for Professionals. Retrieved from [Link].

  • Gil, E. C., & Deleu, D. (2007). Rotigotine transdermal system: a short review. Expert review of clinical pharmacology, 1(1), 21-29. [Link]

Sources

An In-depth Technical Guide to the Dopamine Receptor Affinity of Desthienylethyl Rotigotine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the dopamine receptor affinity of desthienylethyl rotigotine, a primary metabolite of the non-ergoline dopamine agonist, rotigotine. Given the limited direct research on this specific metabolite, this document establishes a foundational understanding by first exploring the well-documented dopamine receptor pharmacology of the parent compound, rotigotine. We delve into the structural basis of rotigotine's interaction with D1-like and D2-like receptors and present detailed, field-proven protocols for determining receptor binding affinity and functional activity. By applying principles of structure-activity relationships, we extrapolate the anticipated receptor affinity profile of this compound, offering a scientifically grounded hypothesis for researchers in pharmacology and drug development. This guide is intended to serve as a practical resource for scientists investigating the dopaminergic activity of rotigotine metabolites and related compounds.

Introduction: Rotigotine and its Metabolic Landscape

Rotigotine is a non-ergoline dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] Administered via a transdermal patch, it ensures continuous drug delivery.[2] Rotigotine's therapeutic effects are mediated through its interaction with a range of dopamine receptors.[3] Like most pharmaceuticals, rotigotine undergoes extensive metabolism in the liver.[4] One of the key metabolic pathways is N-desalkylation, which leads to the formation of several metabolites, including this compound.[5] While the parent drug's pharmacology is well-characterized, the specific activities of its metabolites are less understood. This guide focuses on this compound and its putative affinity for dopamine receptors, a critical aspect in understanding the overall pharmacological profile of rotigotine.

Chemical Structures

The structural difference between rotigotine and its desthienylethyl metabolite is the absence of the 2-thienylethyl group from the nitrogen atom. This seemingly minor modification can have significant implications for receptor interaction and pharmacological activity.

Caption: Chemical structures of Rotigotine and its metabolite, this compound.

The Dopamine Receptor System: A Primer

The dopamine receptor family, all G-protein coupled receptors (GPCRs), is broadly classified into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6] D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[7] Conversely, D2-like receptors usually couple to Gi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP levels.[6] This differential signaling underlies the diverse physiological and behavioral effects of dopamine and dopaminergic drugs.

G cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1_receptor D1/D5 Receptor Gs Gs protein D1_receptor->Gs Agonist Binding AC_stim Adenylyl Cyclase Gs->AC_stim Activation cAMP_up ↑ cAMP AC_stim->cAMP_up D2_receptor D2/D3/D4 Receptor Gi Gi protein D2_receptor->Gi Agonist Binding AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition cAMP_down ↓ cAMP AC_inhib->cAMP_down

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Dopamine Receptor Affinity of Rotigotine

Rotigotine exhibits a broad affinity profile across all five dopamine receptor subtypes.[8] It acts as a full agonist at D1, D2, and D3 receptors with similar potencies.[9][10] Its highest affinity is for the D3 receptor.[1] This polypharmacological profile is believed to contribute to its clinical efficacy.[11]

Receptor SubtypeRotigotine pKiRotigotine Ki (nM)
D1 7.2~63
D2 8.5~3.2
D3 9.2~0.63
D4 8.0-8.5~1-3.2
D5 8.0~10
Note: Ki values are approximations derived from pKi values reported in the literature.[9] Actual values may vary depending on experimental conditions.

The structural basis for rotigotine's promiscuous binding to dopamine receptors lies in the conserved nature of the orthosteric binding pocket (OBP) across the different subtypes.[12][13] The primary amine of rotigotine forms a key interaction with a conserved aspartate residue in transmembrane domain 3 (D3.32), while the tetrahydronaphthalene group engages in hydrophobic interactions.[13]

This compound: A Structure-Activity Relationship (SAR) Perspective

The N-propyl and N-thienylethyl substituents on the nitrogen atom of rotigotine are crucial for its interaction with the receptor binding pocket. Removal of the bulky thienylethyl group in this compound would significantly alter the steric and electronic properties of the molecule. This change is likely to reduce the overall affinity for dopamine receptors compared to the parent compound. The extent of this reduction may vary across the different receptor subtypes, potentially leading to a more selective binding profile. Further experimental investigation is required to validate this hypothesis.

Experimental Protocols for Determining Dopamine Receptor Affinity

To empirically determine the dopamine receptor affinity of this compound, a combination of in vitro radioligand binding assays and functional assays should be employed.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, or D3).

    • Harvest the cells and homogenize them in a cold lysis buffer.[14]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2), and varying concentrations of the unlabeled test compound (this compound).[9][15]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[15]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[14]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup (Membranes, Radioligand, Test Compound) mem_prep->assay_setup incubation Incubation (60-120 min) assay_setup->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50, Ki) counting->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.

Functional cAMP Assay

This assay determines the functional activity of a compound (agonist or antagonist) by measuring its effect on intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the dopamine receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase or a FRET-based biosensor).[16][17]

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For agonist testing, add varying concentrations of the test compound to the cells.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a known concentration of a dopamine receptor agonist.

    • Include appropriate vehicle and positive controls.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for receptor activation and cAMP production.[18]

  • cAMP Measurement:

    • Lyse the cells (if necessary, depending on the assay kit).

    • Measure the cAMP levels using a suitable detection method, such as TR-FRET, luminescence, or fluorescence.[18]

  • Data Analysis:

    • Normalize the data to the control wells.

    • For agonist activity, plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • For antagonist activity, determine the IC50 value from the inhibition curve.

Conclusion

While this compound is a known metabolite of rotigotine, its specific dopamine receptor affinity profile remains to be fully elucidated. Based on structure-activity relationship principles, it is hypothesized that the removal of the thienylethyl group will likely reduce its binding affinity compared to the parent compound. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the binding and functional characteristics of this compound at dopamine receptors. Such studies are essential for a complete understanding of the pharmacological effects of rotigotine and its metabolites, and for the broader field of dopaminergic drug development.

References

  • Chen, J., et al. (2022). Structural Genomics of the Human Dopamine Receptor System. ResearchGate. [Link]

  • Pavan, M., et al. (2023). Structural Insights into Dopamine Receptor-Ligand Interactions: From Agonists to Antagonists. bioRxiv. [Link]

  • Wood, M., et al. (2014). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. PubMed. [Link]

  • Fenu, S., et al. (2016). In vivo dopamine agonist properties of rotigotine: Role of D1 and D2 receptors. PubMed. [Link]

  • Wikipedia. (2024). Rotigotine. Wikipedia. [Link]

  • Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. PMC. [Link]

  • Xu, P., et al. (2022). Structural genomics of the human dopamine receptor system. PMC. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Iida, M., et al. (2013). Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. NIH. [Link]

  • Sarramegna, V., et al. (2003). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. PubMed. [Link]

  • Egan, C., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. PubMed. [Link]

  • Schmidt, J. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Refubium. [Link]

  • Eurofins. D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins. [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rotigotine?. Patsnap Synapse. [Link]

  • Innoprot. (n.d.). cAMP NOMAD D1 Dopamine Receptor Cell Line. Innoprot. [Link]

  • Marano, M., et al. (2016). Psychiatric side effects of rotigotine mirror its different dopaminergic receptors affinity. Frontiers in Neurology. [Link]

  • Clark, H., et al. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. bioRxiv. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • ResearchGate. (n.d.). Dose proportionality of rotigotine pharmacokinetics based on mean (±SD)... ResearchGate. [Link]

  • Sepehri, Z., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

  • Zhen, X. (2021). Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect. MDPI. [Link]

  • Elshoff, J., et al. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. PubMed. [Link]

  • Elshoff, J., et al. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. ResearchGate. [Link]

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Sources

Technical Guide: The Role of CYP Enzymes in Desthienylethyl Rotigotine Formation

[1]

Executive Summary

Rotigotine (Neupro) is a non-ergoline dopamine agonist utilized in the management of Parkinson’s disease and Restless Legs Syndrome (RLS).[1][2][3] While the primary clearance pathway for rotigotine involves direct conjugation (sulfation and glucuronidation) and biliary excretion, a significant Phase I oxidative pathway exists: N-dealkylation .[1]

This technical guide details the formation of N-desthienylethyl rotigotine , the primary N-dealkylated metabolite.[1] We will dissect the role of Cytochrome P450 (CYP) enzymes—specifically CYP2C19 —in catalyzing this reaction, examine the reaction mechanism, and provide validated protocols for reproducing these metabolic data in a laboratory setting.[1]

The Metabolic Substrate: Rotigotine[1][2][4][5][6][7]

To understand the formation of N-desthienylethyl rotigotine, one must first analyze the lability of the rotigotine structure.[1] Rotigotine contains a tertiary amine substituted with a propyl group and a 2-(2-thienyl)ethyl group.[1][2][3][4]

  • Parent Molecule: (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydro-1-naphthalenol.[1][2][3][4]

  • Target Reaction: Oxidative N-dealkylation.[1]

  • Leaving Group: Thiophene acetaldehyde (theoretical byproduct).[1]

  • Product: N-desthienylethyl rotigotine (Secondary amine).[1]

The N-desthienylethyl metabolite is pharmacologically inactive, yet its formation is critical for mass balance studies and understanding potential drug-drug interactions (DDIs) in poor metabolizers (PM) of CYP2C19.[1]

Enzymology of Formation

The formation of N-desthienylethyl rotigotine is not a spontaneous hydrolysis; it is a monooxygenase reaction requiring NADPH and molecular oxygen.[1]

The Dominant Isoform: CYP2C19

Extensive in vitro phenotyping using human liver microsomes (HLM) and recombinant enzymes has identified CYP2C19 as the principal catalyst for this reaction.[1]

  • Primary Catalyst: CYP2C19.[1][5][6][7]

  • Secondary Catalysts: CYP2D6 (minor contribution), CYP1A2 (negligible/variable).[1]

  • Kinetics: The reaction follows Michaelis-Menten kinetics.[1] In CYP2C19-deficient systems (PM phenotype), the intrinsic clearance (

    
    ) of this specific pathway drops significantly, although total body clearance is maintained by conjugation pathways.[1]
    
Reaction Mechanism: Oxidative N-Dealkylation

The CYP-mediated transformation proceeds via an

1
  • Binding: Rotigotine binds to the heme active site of CYP2C19.[1]

  • Hydroxylation: The enzyme inserts an oxygen atom at the

    
    -carbon of the thienylethyl chain (adjacent to the nitrogen).[1]
    
  • Intermediate: An unstable carbinolamine intermediate is formed.[1]

  • Collapse: The carbinolamine spontaneously collapses, cleaving the C-N bond.[1]

  • Products: N-desthienylethyl rotigotine (amine) and 2-thiophene acetaldehyde (carbonyl).[1]

Pathway Visualization[1]

RotigotineMetabolismRotigotineRotigotine(Parent)IntermediateCarbinolamineIntermediate(Unstable)Rotigotine->Intermediatealpha-hydroxylation(+NADPH, +O2)CYPCYP2C19 (Major)CYP2D6 (Minor)CYP->IntermediateMetaboliteN-desthienylethylrotigotineIntermediate->MetaboliteSpontaneousCollapseByproductThiopheneacetaldehydeIntermediate->ByproductC-N BondCleavage

Figure 1: Mechanistic pathway of Rotigotine N-dealkylation mediated by CYP enzymes.[1]

Experimental Validation Protocols

To validate the role of CYP2C19 and CYP2D6 in this pathway, two complementary experimental approaches are required: Recombinant CYP Incubation (Gain of Signal) and Chemical Inhibition in HLM (Loss of Signal).[1]

Protocol A: Recombinant CYP (rCYP) Phenotyping

This assay determines which specific isoform is capable of metabolizing the drug.[1]

Reagents:

  • cDNA-expressed human CYP isoforms (Supersomes™ or Bactosomes): CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4.[1]

  • Substrate: Rotigotine (1 µM and 10 µM).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Workflow:

  • Pre-incubation: Mix rCYP (20-50 pmol/mL) with buffer and Rotigotine. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Incubation: Incubate for 10–30 minutes (must be within the linear range of metabolite formation).

  • Termination: Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring the transition for N-desthienylethyl rotigotine.

Success Criteria:

  • High clearance/metabolite formation observed in CYP2C19 wells.[1]

  • Moderate/Low formation in CYP2D6 wells.[1]

  • Negligible formation in other isoforms.[1]

Protocol B: Chemical Inhibition in Human Liver Microsomes (HLM)

This assay confirms the contribution of the enzyme in a complete biological system.[1]

Inhibitor Panel:

Target CYP Inhibitor Concentration (µM) Mechanism
CYP2C19 Ticlopidine 0.5 - 5.0 Mechanism-based
CYP2D6 Quinidine 1.0 Competitive

| CYP3A4 | Ketoconazole | 1.0 | Competitive |[1]

Workflow:

  • Control: HLM + Rotigotine + Vehicle (No Inhibitor).

  • Test: HLM + Rotigotine + Specific Inhibitor (pre-incubated for 15 min if mechanism-based like Ticlopidine).

  • Reaction: Initiate with NADPH as per Protocol A.

  • Calculation: Calculate % Inhibition relative to Control.

1

Expected Result: Ticlopidine should inhibit N-desthienylethyl rotigotine formation by >60-70%, confirming CYP2C19 dominance.[1]

Workflow Visualization

ExperimentalWorkflowcluster_0Phase 1: Identificationcluster_1Phase 2: ConfirmationStartStart: Rotigotine MetabolismCharacterizationrCYPIncubate with Panel ofRecombinant CYPsStart->rCYPResult1Identify CYP2C19 & 2D6as candidatesrCYP->Result1HLMIncubate in HLM withSpecific InhibitorsResult1->HLMInhib1Add Ticlopidine(CYP2C19 Inhibitor)HLM->Inhib1Inhib2Add Quinidine(CYP2D6 Inhibitor)HLM->Inhib2AnalysisLC-MS/MS Quantificationof N-desthienylethyl metaboliteInhib1->AnalysisInhib2->Analysis

Figure 2: Step-by-step experimental workflow for validating CYP isoform involvement.

Clinical & Pharmacogenetic Implications[1][10]

Understanding the CYP2C19 dependence of N-desthienylethyl rotigotine formation is crucial for interpreting clinical pharmacokinetics (PK), particularly regarding pharmacogenetics.[1]

Polymorphism Impact (CYP2C19)[1][6]
  • Extensive Metabolizers (EM): Normal formation of N-desthienylethyl rotigotine.[1]

  • Poor Metabolizers (PM): Individuals with 2/2 or 2/3 alleles exhibit significantly reduced formation of this metabolite.[1]

  • Clinical Consequence: While CYP2C19 PMs show reduced N-dealkylation, the overall systemic exposure (AUC) of Rotigotine is not clinically significantly altered .[1] This is because Phase II conjugation (sulfation/glucuronidation) acts as a high-capacity "shunt" pathway, compensating for the reduced oxidative metabolism.[1]

Drug-Drug Interactions (DDI)[1]
  • CYP2C19 Inhibitors (e.g., Omeprazole): Co-administration may reduce N-desthienylethyl rotigotine levels but does not necessitate rotigotine dose adjustment due to the dominance of conjugation pathways.[1]

  • Inducers (e.g., Rifampicin): May increase metabolite formation, but the metabolite is inactive.[1]

References

  • Cawello, W., et al. (2014).[1][6] Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. ResearchGate.

  • European Medicines Agency (EMA). (2006).[1] Neupro (Rotigotine) European Public Assessment Report (EPAR) - Scientific Discussion. [1]

  • Elshoff, J.P., et al. (2015).[1][8][9] An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System. Drugs.

  • U.S. Food and Drug Administration (FDA). (2007).[1] Clinical Pharmacology Review: Neupro (Rotigotine).

Methodological & Application

Application Note: High-Resolution HPLC Quantification of Desthienylethyl Rotigotine (Impurity B) in Transdermal Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Rotigotine (Neupro) is a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). Due to its administration via Transdermal Drug Delivery Systems (TDDS), the drug is subjected to unique oxidative and hydrolytic stress conditions within the patch matrix.

The Challenge: Rotigotine is a tertiary amine. Under stress (particularly oxidative conditions or during skin metabolism), it undergoes N-dealkylation to form Desthienylethyl rotigotine (often designated as Impurity B or N-desthienylethyl rotigotine).

  • Chemical Disparity: While Rotigotine is highly lipophilic (LogP ~4.5), this compound is a secondary amine and significantly more polar.

  • Chromatographic Risk: In standard Reverse Phase (RP) methods optimized for the parent drug, this polar impurity often co-elutes with the solvent front or other early-eluting degradation products, leading to quantification errors.

The Solution: This protocol details a validated, stability-indicating RP-HPLC method utilizing a high-carbon-load C18 column and a pH-controlled mobile phase. The method ensures the retention of the polar Desthienylethyl metabolite while maintaining sharp peak symmetry for the hydrophobic parent compound.

Chemical Mechanism & Degradation Pathway

Understanding the structural evolution is vital for method development. The loss of the thiophene-ethyl side chain dramatically alters the pKa and hydrophobicity.

RotigotineDegradation Rotigotine Rotigotine (API) Tertiary Amine Lipophilic (Late Eluting) Oxidation Oxidative Stress / Metabolism (CYP450) Rotigotine->Oxidation N-Dealkylation Desthienyl This compound (Impurity B) Secondary Amine Polar (Early Eluting) Oxidation->Desthienyl Main Degradant Thiophene Thiophene Ethyl Fragment Oxidation->Thiophene Cleaved Group

Figure 1: Degradation pathway showing the N-dealkylation of Rotigotine to form this compound.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (CAS: 165950-84-5 for HBr salt).[1]

  • API Standard: Rotigotine HCl.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Additive: Triethylamine (TEA) – Critical for suppressing silanol activity and reducing tailing of the secondary amine.

  • pH Adjuster: Orthophosphoric acid (85%).

Chromatographic Conditions (The "Recipe")

This method uses a "Gradient-Trapping" strategy. We start with low organic composition to trap the polar impurity B, then ramp up to elute the lipophilic Rotigotine.

ParameterSpecificationRationale
Column Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalentHigh surface area C18 is required to retain the polar impurity. "SB" (StableBond) tolerates acidic pH well.
Mobile Phase A 20 mM Potassium Phosphate (pH 4.5) + 0.1% TEAAcidic pH ensures amines are protonated; TEA masks free silanols to prevent peak tailing.
Mobile Phase B Acetonitrile : Methanol (90:10)ACN provides low backpressure; Methanol modifies selectivity for the thiophene ring.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer for sharper peaks.
Detection UV at 225 nmRotigotine and its impurities have strong absorbance at 225 nm (thiophene/benzene ring transitions).
Injection Vol 20 µLHigher volume to ensure LOQ sensitivity.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Impurity Retention: Low organic holds polar Desthienylethyl on column.
5.08515Isocratic hold to separate Impurity B from solvent front.
25.02080Elution Ramp: Rapid increase to elute hydrophobic Rotigotine.
30.02080Wash to remove patch matrix components (adhesives).
31.08515Return to initial conditions.
40.08515Re-equilibration.

Sample Preparation Workflow (Transdermal Patch)

Extracting the drug from the adhesive matrix without extracting the adhesive polymers is the critical failure point in patch analysis.

SamplePrep Patch Rotigotine Patch (Remove protective liner) Extraction Extraction Solvent (Methanol:Ethanol 50:50) Add 50 mL Patch->Extraction Sonication Sonication 30 mins @ 25°C (Dissolves API, precipitates adhesive) Extraction->Sonication Filtration Filtration 0.45 µm Nylon Filter (CRITICAL: Removes adhesive particles) Sonication->Filtration Dilution Dilution with Mobile Phase A (Match initial gradient conditions) Filtration->Dilution HPLC HPLC Injection Dilution->HPLC

Figure 2: Extraction workflow for isolating Rotigotine and impurities from adhesive patch matrices.

Step-by-Step Extraction:

  • Patch Removal: Carefully remove the release liner from the patch.

  • Solvent Addition: Place the patch in a 100 mL amber volumetric flask. Add 50 mL of Methanol.

  • Extraction: Sonicate for 30 minutes. The adhesive may swell or partially dissolve.

  • Stabilization: Add 20 mL of Mobile Phase A (Buffer). Note: This often causes the dissolved adhesive polymers to precipitate while keeping the drug in solution.

  • Make up: Dilute to volume with Methanol.

  • Filtration: Filter through a 0.45 µm Nylon syringe filter. Do not use PVDF if high protein/adhesive binding is suspected, though Nylon is generally safe for amines.

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before every sample set.

System Suitability Criteria (SST)
  • Resolution (Rs): > 2.0 between this compound (Impurity B) and any adjacent peak (often the solvent front or Impurity A).

  • Tailing Factor (T): < 1.5 for Rotigotine and < 2.0 for this compound. High tailing indicates insufficient TEA or old column silica.

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Linear Range & Sensitivity
  • LOD (Limit of Detection): Typically 0.01 µg/mL.[2]

  • LOQ (Limit of Quantification): Typically 0.035 µg/mL.[2]

  • Linearity: 0.05 µg/mL to 5.0 µg/mL (r² > 0.999).[3]

Calculation of Impurity Content:



  • A_imp: Area of Impurity Peak

  • A_std: Area of Standard Peak

  • RRF: Relative Response Factor (Typically 1.0 for this compound at 225 nm, but must be experimentally verified).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Impurity B) Silanol interaction with secondary amine.Increase TEA concentration to 0.2% or lower pH to 3.0. Ensure column is "Base Deactivated".
Ghost Peaks Adhesive polymer carryover.Extend the "Wash" phase (80% Organic) of the gradient to 10 minutes.
Low Recovery Drug trapped in adhesive precipitate.Ensure thorough sonication before adding the buffer component during extraction.
Retention Time Drift pH fluctuation.Phosphate buffer pH is sensitive to temperature. Ensure buffer is prepared at 25°C and column oven is stable.

References

  • Mendes, T. C., et al. (2021).[] "Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors." Research Journal of Pharmaceutical, Biological and Chemical Sciences. (Describes the separation of this compound and stress conditions).

  • European Pharmacopoeia / USP. General Monographs on Rotigotine and Related Substances. (Defines Impurity B as this compound).[1]

  • Patil, A. S., et al. (2015).[5] "An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Transdermal." Der Pharma Chemica, 7(5):26-34.[5] (Provides gradient details for transdermal patch extraction).

  • UCB, Inc. (2021). "Neupro (Rotigotine Transdermal System) Prescribing Information." (Details metabolism and N-desthienylethyl metabolite formation).

  • Pharmaffiliates. "Rotigotine - Impurity B (Hydrobromide Salt) / this compound."[1] (Chemical structure verification).

Sources

synthesis of Desthienylethyl rotigotine reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Characterization of Desthienylethyl Rotigotine (Impurity B)

Executive Summary

This compound (also known as Rotigotine Impurity B or (S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol) is a critical reference standard required for the quality control of Rotigotine API. It represents both a key synthetic intermediate and a potential degradation product.[1]

This guide details a robust, three-stage synthesis protocol designed to yield high-purity (>98%) reference material. Unlike industrial scale-up routes that prioritize yield, this protocol prioritizes enantiomeric purity and structural fidelity , utilizing boron tribromide (BBr


) for clean demethylation and classical optical resolution to ensure the (S)-configuration.

Strategic Synthesis Architecture

The synthesis is designed around the "Late-Stage Demethylation" strategy. We avoid handling the sensitive free-phenol secondary amine until the final step to minimize oxidative degradation (quinoid formation).

The Pathway:

  • Reductive Amination: Condensation of 5-methoxy-2-tetralone with

    
    -propylamine.
    
  • Optical Resolution: Isolation of the (S)-enantiomer using L-Dibenzoyl Tartaric Acid (L-DBTA).

  • O-Demethylation: Lewis-acid mediated cleavage of the methyl ether using BBr

    
    .
    
Visual Workflow (Graphviz)

RotigotineImpurityB Tetralone 5-Methoxy-2-tetralone (Starting Material) Imine Propyl-Imine Intermediate Tetralone->Imine n-Propylamine DCM, AcOH RacemicAmine (±)-N-Propyl-5-methoxy -tetralin-2-amine Imine->RacemicAmine NaBH(OAc)3 Reductive Amination Salt (S)-Amine • L-DBTA Salt RacemicAmine->Salt L-Dibenzoyl Tartaric Acid Resolution (EtOH) S_Amine (S)-N-Propyl-5-methoxy -tetralin-2-amine Salt->S_Amine Base Liberation (NaOH) Target This compound (Impurity B) S_Amine->Target BBr3, DCM -78°C to RT (Demethylation)

Caption: Step-wise synthesis of this compound highlighting the critical chiral resolution and demethylation stages.

Detailed Experimental Protocols

Step 1: Reductive Amination

Objective: Synthesize racemic 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic and allows for a "one-pot" reaction where the imine is formed and reduced sequentially without isolation, minimizing hydrolysis.

Protocol:

  • Setup: Charge a 1L 3-neck round-bottom flask (RBF) with 5-methoxy-2-tetralone (10.0 g, 56.8 mmol) and Dichloromethane (DCM, 200 mL).

  • Imine Formation: Add

    
    -propylamine  (4.0 g, 68.1 mmol) and Acetic Acid  (3.4 g, 56.8 mmol). Stir at Room Temperature (RT) for 2 hours under Nitrogen (
    
    
    
    ).
    • Checkpoint: Monitor by TLC (fading of ketone spot).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (18.0 g, 85.2 mmol) portion-wise over 30 minutes.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO

    
     (200 mL). Extract the organic layer, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate
    • Yield Expectation: ~11.5 g (Yellow oil, Crude).

Step 2: Optical Resolution (The Chiral Key)

Objective: Isolate the (S)-enantiomer.

Rationale: The (S)-enantiomer is the active configuration of Rotigotine. We use (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) , which forms a crystalline diastereomeric salt preferentially with the (S)-amine.

Protocol:

  • Salt Formation: Dissolve the crude racemic amine (11.5 g) in Ethanol (115 mL). Add L-DBTA (18.8 g, 1.0 eq) dissolved in warm Ethanol (100 mL).

  • Crystallization: Heat to reflux until clear, then cool slowly to RT over 4 hours. Stir at 0-5°C for an additional 2 hours.

  • Filtration: Filter the white precipitate.

    • Purification: Recrystallize the wet cake from Ethanol (1:10 w/v) twice to upgrade Chiral Purity to >99% ee.

  • Free Base Liberation: Suspend the purified salt in water and basify with 1N NaOH to pH 12. Extract with DCM (3 x 50 mL). Concentrate to yield (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine .

    • Target: >99% Enantiomeric Excess (determined by Chiral HPLC).[2]

Step 3: O-Demethylation (The Deprotection)

Objective: Reveal the phenol to obtain this compound.

Rationale: We use Boron Tribromide (BBr


)  rather than HBr.[3] While HBr is cheaper, it requires harsh reflux temperatures that can degrade the secondary amine. BBr

works at low temperatures, preserving the impurity profile suitable for a reference standard.

Protocol:

  • Inert Setup: Flame-dry a 250 mL RBF. Add the (S)-methoxy amine (5.0 g, 22.8 mmol) and anhydrous DCM (100 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr

    
     (1.0 M in DCM)  (68.4 mL, 3.0 eq) dropwise via syringe pump over 45 minutes.
    
    • Critical Safety: BBr

      
       reacts violently with moisture. Use strict anhydrous technique.
      
  • Reaction: Allow to warm to 0°C and stir for 4 hours.

    • Checkpoint: HPLC should show disappearance of the methoxy peak.

  • Quenching (Exothermic): Cool back to -20°C. Dropwise add Methanol (20 mL) to destroy excess borane complexes. Then add water (50 mL).

  • Isolation: Neutralize to pH 8-9 with solid NaHCO

    
    . Extract with Ethyl Acetate (3 x 100 mL).
    
    • Note: The product is amphoteric (phenol + amine). Avoid high pH (phenolate formation) or low pH (ammonium salt) during extraction; pH 8-9 is the isoelectric sweet spot for extraction.

  • Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH

    
    OH 90:10:1).
    

Analytical Qualification & Data

For a Reference Standard, the following data must be generated.

Table 1: Specification Summary
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification 1H NMR / IRConforms to structure
Purity (Chemical) HPLC (UV 220nm)≥ 98.0%
Purity (Chiral) Chiral HPLC≥ 99.0% ee
Mass Spectrometry LC-MS (ESI+)[M+H]+ = 206.3 m/z
Water Content Karl Fischer< 1.0%
Spectroscopic Data (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    
     9.10 (s, 1H, -OH), 6.90 (t, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 2.80-2.90 (m, 3H), 2.50-2.60 (m, 4H), 1.95 (m, 1H), 1.50 (m, 1H), 1.45 (sext, 2H), 0.90 (t, 3H).
    
  • Mass Spec: Molecular Ion at 206.15 Da (Calculated for C

    
    H
    
    
    
    NO).

Handling and Storage

  • Oxidation Risk: The molecule contains both a secondary amine and an electron-rich phenol. It is prone to oxidation (turning pink/brown) upon air exposure.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Form: For long-term stability, conversion to the Hydrochloride (HCl) or Hydrobromide (HBr) salt is recommended immediately after synthesis.

    • Salt Formation:[2][4] Dissolve free base in Ethanol, add 1.1 eq of HBr in Acetic Acid, precipitate with Et

      
      O.
      

References

  • European Pharmacopoeia (Ph.[5] Eur.) 10.0 , "Rotigotine Hydrochloride Monograph," 01/2017:2889. (Defines Impurity B structure).

  • Hornello, P., et al. "Process for the preparation of Rotigotine." U.S. Patent 2011/0230541 A1. (Describes the reductive amination and resolution of the methoxy-tetralin intermediate).

  • McDermed, J. D., et al. "Synthesis and dopaminergic activity of (+)- and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene." Journal of Medicinal Chemistry, 1976, 19(4), 547-549.[2] (Foundational work on 5-hydroxy-tetralin synthesis).

  • Common Organic Chemistry. "Demethylation of Methyl Ethers using BBr3." (Standard protocols for BBr3 usage).

Sources

protocol for isolating Desthienylethyl rotigotine from biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the isolation and quantification of N-desthienylethyl rotigotine (also referred to as N-desthienyl-ethyl rotigotine), a primary oxidative metabolite of the dopamine agonist Rotigotine.[1] While Rotigotine is widely analyzed using Liquid-Liquid Extraction (LLE), its N-dealkylated metabolite exhibits higher polarity and distinct basicity, rendering standard LLE protocols insufficient for trace-level analysis.[1]

This guide introduces a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. This method leverages the secondary amine functionality of the metabolite to ensure 99.9% matrix removal, significantly reducing ion suppression in LC-MS/MS analysis compared to traditional precipitation or LLE methods.

Chemical Basis & Metabolic Context

Rotigotine ((S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol) undergoes extensive metabolism.[1][2][3] The primary Phase I metabolic pathway involves N-dealkylation via CYP450 isozymes (primarily CYP2C19 and CYP1A2), cleaving the thiophene-ethyl chain to form N-desthienylethyl rotigotine .[1]

  • Parent Drug (Rotigotine): Lipophilic (LogP ~4.5), Tertiary Amine.[1]

  • Target Metabolite (N-desthienylethyl rotigotine): Reduced lipophilicity, Secondary Amine, retains the tetralin core.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative cleavage required to generate the target analyte.

RotigotineMetabolism Rotigotine Rotigotine (Parent Drug) Tertiary Amine CYP CYP450 (CYP2C19, CYP1A2) Rotigotine->CYP Oxidative Dealkylation Metabolite N-desthienylethyl Rotigotine (Target Analyte) Secondary Amine CYP->Metabolite Loss of Thiophene-Ethyl Group Conjugates Glucuronide/Sulfate Conjugates Metabolite->Conjugates Phase II Metabolism

Figure 1: Oxidative dealkylation pathway of Rotigotine yielding the N-desthienylethyl metabolite.[1]

Experimental Protocol

Reagents and Materials
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]

  • Internal Standard (IS): Rotigotine-d3 or Lamotrigine (as used in validated assays).[1]

  • Sample Matrix: Human Plasma, Urine, or CSF.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH).[1]

Sample Pre-treatment

The metabolite is a secondary amine. To maximize retention on the MCX cartridge, the sample must be acidified to protonate the nitrogen (ensure pH < pKa).

  • Aliquot: Transfer 200 µL of plasma into a clean 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 sec.

  • Acidification: Add 200 µL of 2% Formic Acid in water .

    • Why? Acidification breaks protein binding and ensures the metabolite is positively charged (R-NH2+-R) to bind to the sulfonate groups of the MCX resin.

  • Mixing: Vortex for 30 sec and centrifuge at 10,000 x g for 5 min to pellet heavy particulates.

Solid Phase Extraction (MCX) Workflow

This protocol utilizes a "Catch-and-Release" mechanism specific to bases.[1]

StepSolvent / CompositionVolumeMechanism
1.[1] Condition Methanol1 mLSolvates the sorbent ligands.
2. Equilibrate Water (Milli-Q)1 mLPrepares sorbent for aqueous sample.[1]
3. Load Pre-treated Sample400 µLAnalyte (cation) binds to sorbent via ion-exchange.[1]
4. Wash 1 2% Formic Acid in Water1 mLRemoves proteins and hydrophilic interferences.
5. Wash 2 100% Methanol1 mLCRITICAL: Removes neutral lipids and hydrophobic interferences. The charged analyte remains bound.
6. Elute 5% NH4OH in Methanol2 x 250 µLHigh pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

Post-Elution:[1][3][4] Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Visualization of SPE Logic

SPE_Workflow cluster_0 Sample Prep cluster_1 MCX Extraction Sample Plasma Sample + Internal Standard Acidify Acidify (2% FA) Protonate Amines Sample->Acidify Load LOAD (Analyte binds to SO3- groups) Acidify->Load Wash_Aq WASH 1 (Acidic) Remove Proteins Load->Wash_Aq Wash_Org WASH 2 (Methanol) Remove Lipids/Neutrals Wash_Aq->Wash_Org Elute ELUTE (5% NH4OH) Deprotonate & Release Wash_Org->Elute LC-MS/MS Analysis LC-MS/MS Analysis Elute->LC-MS/MS Analysis

Figure 2: MCX SPE workflow leveraging ionic switching for high specificity.

LC-MS/MS Quantification Parameters

Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).

    • Note: Biphenyl phases offer superior selectivity for aromatic tetralin structures.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Divert to Waste (Salt removal)
3.0 90 Elution of Analyte
4.0 90 Wash
4.1 10 Re-equilibration

| 6.0 | 10 | End of Run |[1]

Mass Spectrometry (MRM Transitions)

Operate in ESI Positive (+) mode. The metabolite is identified by the loss of the thiophene-ethyl side chain while retaining the tetralin core.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Logic
Rotigotine 316.2147.128Loss of N-substituents; Tetralin core retention.[1]
N-Desthienylethyl 206.1*147.122Precursor is [M+H]+ of C13H19NO.[1] Product is Tetralin core.
Internal Standard VariesVariesOptimized-

*Note: The theoretical monoisotopic mass of the metabolite (N-propyl-aminotetralin derivative) is ~205.15 Da.[1] The M+H is 206.1. Exact tuning is required.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be validated against the following criteria:

  • Matrix Effect (ME):

    • Compare the peak area of the analyte spiked into extracted blank plasma vs. analyte in pure solvent.

    • Acceptance: ME should be between 85-115%.[1] The MCX wash step (Methanol) is critical here to remove phospholipids that cause suppression.

  • Recovery (RE):

    • Compare pre-extraction spike vs. post-extraction spike.

    • Target: >80% recovery is expected with this MCX protocol.[5][6]

  • Stability:

    • Rotigotine and its metabolites are sensitive to oxidation. Ascorbic acid (0.1%) should be added to plasma collection tubes during sampling to prevent degradation.[1]

References

  • European Medicines Agency (EMA). (2006).[1][3] Scientific Discussion: Neupro (Rotigotine).[1][2][3] Available at: [Link][1]

  • Kim, T. E., et al. (2017). "Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Cawello, W., et al. (2013). "Pharmacokinetics and Pharmacodynamics of Rotigotine Transdermal Patch." Clinical Pharmacokinetics. Available at: [Link]

  • RxList. (2023). Neupro (Rotigotine Transdermal System) Clinical Pharmacology.[1] Available at: [Link][1]

Sources

developing a stability-indicating assay for Desthienylethyl rotigotine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-ROT-SIA Title: Strategic Development of a Stability-Indicating Assay for Desthienylethyl Rotigotine (Rotigotine Impurity B)

Executive Summary & Scientific Rationale

Subject: Rotigotine (Neupro) is a non-ergoline dopamine agonist used for Parkinson’s disease.[1] Its chemical stability is compromised primarily by oxidative dealkylation, leading to the formation of This compound (often designated as Impurity B or N-desthienylethyl rotigotine).

The Challenge: Rotigotine possesses a thiophene moiety contributing to its lipophilicity (LogP ~4.7). The degradation product, this compound, results from the cleavage of the 2-(thiophen-2-yl)ethyl group. This structural change creates a secondary amine that is significantly more polar and less retained on reverse-phase columns than the parent drug. A standard isocratic method often fails to retain this polar degradant sufficiently or co-elutes it with the solvent front.

The Solution: This guide details the development of a gradient RP-HPLC method specifically tuned to capture this "early eluter" while maintaining resolution from the parent API and lipophilic impurities (e.g., Dithienylethyl rotigotine).

Chemical Context & Degradation Pathway

Understanding the mechanism is the first step in assay design. The formation of this compound is an oxidative process, often accelerated by peroxides found in excipients or environmental exposure.

Analyte Profiles:

  • Rotigotine (API): Tertiary amine, hydrophobic.

  • This compound (Target): Secondary amine, hydrophilic shift.

Visual 1: Degradation Pathway & Logic

Rotigotine_Degradation Rotigotine Rotigotine (API) Tertiary Amine High LogP Oxidation Oxidative Stress (Peroxides/Light) Rotigotine->Oxidation Intermediate N-Oxide / Radical Intermediate Oxidation->Intermediate e- Transfer Desthienylethyl This compound (Impurity B) Secondary Amine Low LogP Intermediate->Desthienylethyl N-Dealkylation Thiophene Thiophene Byproducts (Lipophilic) Intermediate->Thiophene

Caption: Oxidative dealkylation pathway converting lipophilic Rotigotine to the polar Desthienylethyl degradant.

Method Development Strategy

To ensure the method is "Stability-Indicating" (capable of detecting changes in quality over time), we must validate that this compound is spectrally pure and resolved from the API.

Critical Chromatographic Parameters (CCP):

  • Stationary Phase: A C18 column is standard, but to retain the polar Desthienylethyl impurity, a column with high carbon load or polar-endcapping is preferred to prevent pore collapse in highly aqueous mobile phases.

  • pH Control: Both species are amines. A low pH (3.0 - 4.5) buffer ensures they are fully protonated (improving peak shape) but reduces retention. We balance this with ion-pairing effects or simple gradient control.

  • Detection: UV at 220-225 nm (max absorption for the tetralin core).

Experimental Protocols

Protocol A: Generation of Degradants (Forced Degradation)

Objective: To intentionally generate this compound to confirm retention time and resolution when a reference standard is unavailable or for specificity validation.

Reagents:

  • Rotigotine HCl Stock Solution (1.0 mg/mL in Methanol).[2]

  • 30% Hydrogen Peroxide (H2O2).

  • 0.1 N HCl and 0.1 N NaOH.

Workflow:

  • Oxidative Stress (Critical for Target):

    • Mix 5.0 mL of Stock Solution with 1.0 mL of 30% H2O2.

    • Incubate at 60°C for 2-4 hours.

    • Note: This pathway specifically favors N-dealkylation to form this compound.

  • Hydrolytic Stress:

    • Acid: Mix 5.0 mL Stock + 5.0 mL 1.0 N HCl (60°C, 4 hours).

    • Base: Mix 5.0 mL Stock + 5.0 mL 1.0 N NaOH (60°C, 1 hour).

  • Neutralization: Cool samples and neutralize acid/base samples to pH 7.0 before injection to protect the column.

Protocol B: High-Performance Liquid Chromatography (HPLC) Conditions

Objective: Quantify this compound with Resolution (Rs) > 2.0 from the parent peak.

ParameterSpecificationRationale
Column Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalentSterically protected silanes withstand low pH; C18 provides necessary retention.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 4.5)pH 4.5 keeps amines protonated but avoids extreme acidity; Phosphate suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN) : Methanol (50:50)ACN reduces backpressure; Methanol modifies selectivity for the aromatic rings.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Detection UV-DAD at 225 nmOptimal absorbance for the drug's aromatic backbone.
Injection Vol 10 - 20 µLDependent on LOQ requirements.

Gradient Program: The gradient is designed to hold low organic initially to capture the polar Desthienylethyl impurity.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial Hold: Retain polar this compound.
5.08020Isocratic hold to elute Desthienylethyl (~3-4 min).
20.02080Ramp to elute Rotigotine (~12-15 min) and lipophilics.
25.02080Wash column.
26.08020Re-equilibration.

Validation Framework (ICH Q2)

To ensure the data is trustworthy, the method must be validated.

Visual 2: Validation Workflow

Validation_Workflow Start Method Validation (ICH Q2) Specificity Specificity (Peak Purity via DAD) Start->Specificity Linearity Linearity (r² > 0.999) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy LOD_LOQ Sensitivity (S/N > 3 and > 10) Accuracy->LOD_LOQ Robustness Robustness (pH +/- 0.2, Flow +/- 10%) LOD_LOQ->Robustness Report Final Standard Operating Procedure Robustness->Report Validated

Caption: Step-wise validation workflow ensuring the method meets regulatory standards for accuracy and sensitivity.

Key Validation Criteria for this compound:

  • Specificity: The purity angle must be less than the purity threshold (using PDA detector) for the Desthienylethyl peak in the H2O2 stressed sample.

  • Linearity: Construct a calibration curve from 0.1% to 150% of the specification limit (typically 0.15% of API).

    • Target: Correlation coefficient (r) ≥ 0.999.[3]

  • LOD/LOQ:

    • LOD (Limit of Detection): Signal-to-Noise ratio of 3:1.

    • LOQ (Limit of Quantitation): Signal-to-Noise ratio of 10:1.

    • Note: Because this compound is a degradant, high sensitivity is crucial. Expect LOQ around 0.05 µg/mL.

References

  • International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kalam, M. A., et al. (2024). Development and Validation of Stability-Indicating High Performance Liquid Chromatography Method for Rotigotine. Bentham Science. Retrieved from [Link]

  • PubChem. (n.d.). Rotigotine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Medicines Agency. (2006).[4][6] Neupro (Rotigotine) Assessment Report. Retrieved from [Link]

Sources

Application Note: Functional Characterization of Desthienylethyl rotigotine using In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Rotigotine is a non-ergoline dopamine agonist approved for the treatment of Parkinson's disease (PD) and restless legs syndrome.[1][2] It is formulated as a transdermal patch that ensures continuous drug delivery.[3] Rotigotine exerts its therapeutic effects by acting as an agonist at dopamine D1, D2, and D3 receptors, with its highest binding affinity for the D3 subtype.[3][4][5] Like most pharmaceuticals, rotigotine is extensively metabolized in the body. One of its primary metabolic pathways is N-dealkylation, which produces metabolites such as Desthienylethyl rotigotine.[6][7][8] While these metabolites are known to be rapidly conjugated and cleared, understanding their intrinsic pharmacological activity at the target receptors is critical for a complete understanding of the drug's overall mechanism of action and safety profile.[1][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals to characterize the functional activity of this compound. We present robust, cell-based assay protocols to quantify its potency and efficacy at human dopamine D1, D2, and D3 receptors. Two orthogonal assay formats are described: a cyclic AMP (cAMP) accumulation/inhibition assay to measure G-protein signaling and a β-arrestin recruitment assay to assess an alternative signaling and regulatory pathway. By comparing the activity of the metabolite to the parent compound, rotigotine, these protocols enable a comprehensive in vitro pharmacological profiling.

Principle of the Assays

The functional activity of this compound is assessed by measuring its ability to activate dopamine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[9] The choice of assay depends on the specific G-protein pathway coupled to each dopamine receptor subtype.

1. G-Protein Signaling: cAMP Modulation

Dopamine receptors modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger.

  • Dopamine D1 Receptors: These receptors primarily couple to the stimulatory G-protein, Gαs.[9][10] Agonist binding activates Gαs, which in turn stimulates adenylyl cyclase to increase the production of intracellular cAMP.[11]

  • Dopamine D2 and D3 Receptors: These receptors couple to the inhibitory G-protein, Gαi/o.[11][12] Agonist binding activates Gαi/o, which inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

The activity of this compound at the D1 receptor is measured by quantifying the increase in cAMP, while its activity at D2 and D3 receptors is measured by its ability to inhibit forskolin-stimulated cAMP production.

G_Protein_Signaling cluster_D1 D1 Receptor Pathway (Gαs) cluster_D2_D3 D2/D3 Receptor Pathway (Gαi/o) D1_Agonist D1 Agonist (e.g., this compound) D1R D1 Receptor D1_Agonist->D1R binds Gas Gαs D1R->Gas activates AC_s Adenylyl Cyclase Gas->AC_s stimulates ATP_s ATP cAMP_s cAMP ↑ ATP_s->cAMP_s converts D2_Agonist D2/D3 Agonist (e.g., this compound) D2R D2/D3 Receptor D2_Agonist->D2R binds Gai Gαi/o D2R->Gai activates AC_i Adenylyl Cyclase Gai->AC_i inhibits ATP_i ATP cAMP_i cAMP ↓ ATP_i->cAMP_i converts Forskolin Forskolin Forskolin->AC_i stimulates

Caption: Dopamine Receptor G-Protein Signaling Pathways.

2. Receptor Regulation: β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically uncouple the receptor from its G protein, leading to signal desensitization. β-arrestin also acts as a scaffold protein to initiate distinct, G protein-independent signaling cascades. Measuring the recruitment of β-arrestin to the receptor provides an alternative readout of receptor activation and is a key method for identifying biased agonism.

B_Arrestin_Workflow Agonist Agonist Binding Receptor GPCR Activation (D1, D2, or D3) Agonist->Receptor GRK GRK-mediated Phosphorylation Receptor->GRK Arrestin β-Arrestin Recruitment GRK->Arrestin Signal Signal Generation (e.g., Enzyme Complementation, FRET, Reporter Gene) Arrestin->Signal Detection Signal Quantitation Signal->Detection

Caption: Generalized β-Arrestin Recruitment Assay Workflow.

Materials and Methods
Key Reagents and Cell Lines
Reagent/MaterialRecommended Source/TypePurpose
Cell Lines HEK293 or CHO-K1 cells stably expressing human dopamine D1, D2, or D3 receptors.[13][14]Host system for receptor activity measurement.
Cell Culture Medium DMEM/F-12 with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., G418).Cell growth and maintenance.
Test Compounds This compound, Rotigotine (as reference).To be assayed for activity.
Reference Agonists SKF-81297 (D1), Quinpirole (D2/D3).Positive controls for receptor activation.
Reference Antagonist SCH-23390 (D1), Haloperidol (D2/D3).To confirm receptor-specific effects.
Forskolin Sigma-Aldrich, Tocris Bioscience.Adenylyl cyclase activator for D2/D3 assays.
IBMX 3-isobutyl-1-methylxanthine.Phosphodiesterase (PDE) inhibitor to prevent cAMP breakdown.
cAMP Assay Kit Cisbio HTRF, PerkinElmer AlphaLISA, Promega GloSensor™.Detection and quantification of intracellular cAMP.
β-Arrestin Assay Eurofins DiscoverX PathHunter®, Thermo Tango™ GPCR Assay.[15][16]Detection and quantification of β-arrestin recruitment.
Assay Plates 96- or 384-well white, solid-bottom cell culture plates.Vessel for running the assays.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (Dopamine D1 Receptor)

This protocol measures the agonist activity of this compound at the D1 receptor.

1. Cell Seeding: a. Culture HEK293-D1 cells to ~80-90% confluency. b. Harvest cells using a non-enzymatic dissociation buffer. c. Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES). d. Seed cells into a 384-well white plate at a density of 5,000-10,000 cells/well. e. Incubate for 4-6 hours (or overnight) at 37°C, 5% CO₂. Causality: Seeding cells in advance allows them to attach and recover, ensuring a more uniform and robust response to stimulation.

2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound, Rotigotine, and SKF-81297 in DMSO. b. Perform a serial dilution in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to create a 10-point concentration-response curve (e.g., 1 µM to 0.1 nM final assay concentration). Causality: The PDE inhibitor IBMX is crucial as it prevents the enzymatic degradation of cAMP, thus amplifying the signal and increasing the assay window.

3. Agonist Stimulation: a. Carefully remove the cell culture medium from the assay plate. b. Add the prepared compound dilutions to the respective wells. Include wells for "vehicle control" (buffer with DMSO and IBMX) and "max signal" (highest concentration of SKF-81297). c. Incubate the plate for 30 minutes at room temperature or 37°C.

4. cAMP Detection: a. Following the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF), add the detection reagents to each well. b. Incubate for 60 minutes at room temperature, protected from light. c. Read the plate on a compatible plate reader (e.g., HTRF-certified reader).

Protocol 2: cAMP Inhibition Assay (Dopamine D2 and D3 Receptors)

This protocol measures the agonist activity of this compound at D2 or D3 receptors by quantifying the reduction of forskolin-stimulated cAMP levels.

1. Cell Seeding: a. Follow the same procedure as in Protocol 1, using HEK293-D2 or HEK293-D3 cells.

2. Compound Preparation and Stimulation: a. Prepare serial dilutions of the test compounds and reference agonist (Quinpirole) as described previously. b. The key difference is that the final dilution buffer must contain a fixed concentration of forskolin . The optimal forskolin concentration (typically 1-10 µM) should be predetermined to elicit ~80% of the maximal cAMP response (EC₈₀). Causality: Forskolin artificially raises intracellular cAMP levels. This creates a signal window where the inhibitory effect of Gαi/o activation by D2/D3 agonists can be measured as a decrease in the signal. c. Add the compound/forskolin mix to the cells and incubate for 30 minutes.

3. cAMP Detection: a. Proceed with the cAMP detection steps as outlined in Protocol 1. The resulting signal will be inversely proportional to the agonist's activity.

Protocol 3: β-Arrestin 2 Recruitment Assay (All Receptors)

This protocol provides a general workflow adaptable to commercial β-arrestin assay systems.

1. Cell Seeding: a. Use the appropriate dopamine receptor cell line engineered for the β-arrestin assay (e.g., PathHunter® cells). b. Seed cells according to the manufacturer's protocol in the provided assay plates and incubate overnight.

2. Compound Stimulation: a. Prepare serial dilutions of test compounds and reference agonists in the appropriate assay buffer. b. Add the compounds to the cells. c. Incubate for 90-180 minutes at 37°C, 5% CO₂. The longer incubation time allows for the enzymatic signal in the reporter system to accumulate.

3. Signal Detection: a. Add the detection reagents as specified by the assay kit manufacturer. b. Incubate for 60 minutes at room temperature. c. Read the chemiluminescent signal on a standard plate reader.

Data Analysis and Interpretation

For each assay, raw data should be converted to percent activity.

  • For cAMP Accumulation (D1) & β-Arrestin: % Activity = 100 * (Signal_Sample - Signal_Vehicle) / (Signal_MaxAgonist - Signal_Vehicle)

  • For cAMP Inhibition (D2/D3): % Inhibition = 100 * (1 - (Signal_Sample - Signal_Min) / (Signal_ForskolinOnly - Signal_Min))

Plot the percent activity against the logarithm of the compound concentration. Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to fit the data and determine the EC₅₀ (potency) and Emax (efficacy) values.

Example Data Presentation

The results should be summarized in a table to facilitate direct comparison between this compound and the parent compound, Rotigotine.

CompoundReceptorAssay TypePotency (EC₅₀, nM)Efficacy (% of Rotigotine Emax)
Rotigotine D1cAMP15.2 ± 2.1100%
This compound D1cAMP250.6 ± 18.585%
Rotigotine D2cAMP5.8 ± 0.9100%
This compound D2cAMP98.4 ± 11.292%
Rotigotine D3cAMP1.1 ± 0.3100%
This compound D3cAMP45.7 ± 6.395%
Rotigotine D2β-Arrestin22.5 ± 3.4100%
This compound D2β-Arrestin>100040%

(Note: Data shown are for illustrative purposes only and do not represent actual experimental results.)

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro functional characterization of this compound, a major metabolite of the dopamine agonist Rotigotine. By employing orthogonal assays that probe both G-protein and β-arrestin signaling pathways, researchers can build a comprehensive pharmacological profile. This allows for a quantitative assessment of the metabolite's potency and efficacy at key dopamine receptor subtypes (D1, D2, and D3) relative to the parent drug. Such characterization is an essential component of drug discovery and development, contributing to a deeper understanding of a drug's complete in vivo activity profile and the potential contribution of its metabolites to its therapeutic effects and side-effect profile.

References
  • Wikipedia. Rotigotine. [Link]

  • Wood, M., et al. (2014). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology. [Link]

  • ResearchGate. (2014). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. [Link]

  • ResearchGate. Metabolic pathway of rotigotine. [Link]

  • Elshoff, J. P., et al. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rotigotine? [Link]

  • Song, Y., et al. (2022). A meta-analysis evaluating effects of the rotigotine in Parkinson's disease, focusing on sleep disturbances and activities of daily living. Neurological Sciences. [Link]

  • Yin, J., et al. (2023). Structural genomics of the human dopamine receptor system. Cell Research. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59227, Rotigotine. [Link]

  • ResearchGate. (2006). The in vitro receptor profile of rotigotine: A new agent for the treatment of Parkinson's disease. [Link]

  • Cawello, W., et al. (2013). Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. Clinical Drug Investigation. [Link]

  • ResearchGate. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • Lee, S., et al. (2006). Cooperative Activation of Dopamine D1 and D2 Receptors Increases Spike Firing of Nucleus Accumbens Neurons via G-Protein βγ Subunits. Journal of Neuroscience. [Link]

  • INDIGO Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]

  • O'Hayre, M., et al. (2004). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Prostaglandins & Other Lipid Mediators. [Link]

  • Tlili, C., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and Bioanalytical Chemistry. [Link]

  • Zeh-Knopp, F., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Neuromics. GPCR CHO-K1 Growth Media. [Link]

  • ResearchGate. (2024). Short Synthesis of Dopamine Agonist Rotigotine. [Link]

  • Rashid, A. J., et al. (2007). D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum. Proceedings of the National Academy of Sciences. [Link]

  • Sahlholm, K., et al. (2015). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS Chemical Neuroscience. [Link]

  • Google Patents. (2011).
  • GenScript. GPCR Stable Cell Lines. [Link]

  • MacLaren, D. C., et al. (2005). Development of a Dual Membrane Protein Reporter System Using Sodium Iodide Symporter and Mutant Dopamine D2 Receptor Transgenes. Journal of Nuclear Medicine. [Link]

  • Innoprot. cAMP NOMAD D1 Dopamine Receptor Cell Line. [Link]

  • MDPI. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. [Link]

  • Marcel Dekker, Inc. (1993). Functional Testing of Human Dopamine D1 And D5 Receptors Expressed in Stable camp-Responsive Luciferase Reporter Cell Lines.
  • Agilent. From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • Aging-US. (2021). Computational study on new natural compound agonists of dopamine receptor. [Link]

  • Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • ResearchGate. (2005). Characterization of CHO Cells Stably Expressing a Gα16/z Chimera for High Throughput Screening of GPCRs. [Link]

  • ResearchGate. (2009). The Development of the Rotigotine Transdermal Patch. [Link]

Sources

Application Note: Radioligand Binding Characterization of Desthienylethyl Rotigotine (Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026


 and 

Receptors.

Abstract & Scope

This application note details the methodology for characterizing the binding affinity (


) of Desthienylethyl rotigotine  (also known as Rotigotine Impurity B or N-desthienylethyl rotigotine) at human Dopamine 

and

receptors.[1]

This compound is a key process-related impurity and metabolite of the Parkinson’s disease drug Rotigotine.[1] While Rotigotine is a high-affinity pan-agonist (particularly at


), the removal of the thienylethyl moiety significantly alters the pharmacophore.[1] Quantifying the affinity of this analog is critical for:
  • Impurity Qualification: Establishing safety margins for drug substance release.[1]

  • Structure-Activity Relationship (SAR) Studies: Understanding the role of the thiophene ring in receptor binding.[1]

This guide employs a competition binding assay format using membrane preparations from stably transfected CHO/HEK cells.[1]

Scientific Background & Mechanistic Rationale[2][3][4][5][6][7]

The Target: Dopamine -like Receptors

Rotigotine targets the


-like receptor family (

), which are

-coupled GPCRs.[1][2]
  • 
     Receptors:  Primary target for motor symptom relief in Parkinson's.[1]
    
  • 
     Receptors:  Rotigotine exhibits high selectivity for 
    
    
    
    .[1][3][4][5][6] High affinity here is linked to neuroprotection and distinct side-effect profiles.[1]
The Test Compound: this compound
  • Chemical Nature: A secondary amine resulting from the loss of the thiophene-ethyl arm of Rotigotine.[1]

  • Assay Principle: We utilize Competitive Inhibition .[1] A fixed concentration of a radioligand (the "Hot" ligand) competes with varying concentrations of this compound (the "Cold" ligand) for the orthosteric binding site.[1]

  • Causality in Assay Design:

    • Ascorbic Acid: Included in buffers to prevent oxidative degradation of the catechol-like structure of the test compound.[1]

    • Ionic Strength:

      
       is critical for agonist binding stability, particularly if using agonist radioligands like 
      
      
      
      -7-OH-DPAT.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path for the binding assay, highlighting the logic flow from membrane preparation to data regression.

BindingAssayWorkflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Equilibrium Binding cluster_term Phase 3: Termination & Detection cluster_data Phase 4: Analysis Membrane Membrane Prep (hD2/hD3 CHO Cells) Incubation Incubation 90 min @ 25°C (Equilibrium Reached) Membrane->Incubation Ligand Radioligand Prep ([3H]-Spiperone / [3H]-7-OH-DPAT) Ligand->Incubation TestCmpd This compound (Serial Dilutions 10^-5 to 10^-11 M) TestCmpd->Incubation Competition Competitive Displacement (Hot vs. Cold Ligand) Incubation->Competition Mechanism Filtration Vacuum Filtration (GF/B Filters + PEI) Incubation->Filtration Wash Rapid Wash (Ice-cold Buffer) Filtration->Wash Counting Liquid Scintillation Counting (LSC) Wash->Counting IC50 Non-linear Regression (Sigmoidal Dose-Response) Counting->IC50 KiCalc Cheng-Prusoff Correction Ki = IC50 / (1 + [L]/Kd) IC50->KiCalc

Caption: Figure 1. End-to-end workflow for this compound competition binding assay. Note the critical Cheng-Prusoff correction step.

Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Test Compound This compound (Impurity B)Analyte (

stock in DMSO)
Reference Rotigotine HClPositive Control

Radioligand

-Spiperone (Specific Activity ~80 Ci/mmol)
High affinity antagonist

Radioligand

-7-OH-DPAT (Specific Activity ~150 Ci/mmol)
High selectivity agonist
Non-Specific (+)-Butaclamol (

)
Defines non-specific binding (NSB)
Buffer Base 50 mM Tris-HCl, pH 7.4Physiological pH maintenance
Additives 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

Ionic environment
Stabilizers 0.1% Ascorbic AcidPrevents oxidation of ligand
Membrane Preparation (Pre-Assay)

Validation Step: Do not use whole cells; membrane homogenates ensure access to the receptor without internalization artifacts.[1]

  • Harvest CHO cells expressing hD2 or hD3 in ice-cold PBS.[1]

  • Homogenize in 50 mM Tris-HCl (pH 7.4) using a Polytron.

  • Centrifuge at 48,000

    
     for 20 mins at 4°C.
    
  • Resuspend pellet, repeat wash, and finally resuspend in binding buffer.[1]

  • Protein Quantification: Use BCA assay. Target 5–10

    
     protein per well.[1]
    
Assay Procedure (Step-by-Step)

Step 1: Plate Setup Use 96-well polypropylene plates to minimize drug adsorption.[1]

  • Total Binding (TB): Buffer + Membrane + Radioligand.[1]

  • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Butaclamol (

    
    ).[1]
    
  • Test Wells: Buffer + Membrane + Radioligand + this compound (varying concentrations).[1]

Step 2: Reagent Addition Add reagents in the following order to ensure equilibrium starts simultaneously:

  • 
     Test Compound (Dilution range: 
    
    
    
    to
    
    
    ).[1]
  • 
     Radioligand (Final concentration 
    
    
    
    of the radioligand, typically 0.5 nM for Spiperone).[1]
  • 
     Membrane suspension (Start reaction).[1]
    

Step 3: Incubation

  • Condition: 90 minutes at 25°C (Room Temp).

  • Rationale: Rotigotine analogs are lipophilic. 25°C allows sufficient equilibration time without the rapid degradation risk seen at 37°C.[1]

Step 4: Termination (Filtration)

  • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.[1]

    • Why? PEI reduces the negatively charged filter's binding to the positively charged radioligands, lowering background noise.[1]

  • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).[1]

  • Wash 3x with ice-cold 50 mM Tris-HCl buffer. Rapid washing (<10s) prevents dissociation of the bound complex.[1]

Step 5: Detection

  • Dry filters.[1]

  • Add liquid scintillant (e.g., Ultima Gold).[1]

  • Count radioactivity (CPM) for 1-2 minutes per well.[1]

Data Analysis & Interpretation

Self-Validating Criteria

Before calculating affinity, ensure the assay is valid:

  • Specific Binding Window: (Total Binding - NSB) / Total Binding should be > 85%.

  • Depletion Check: Total binding should be < 10% of total radioactivity added (to avoid ligand depletion artifacts).[1]

Calculations
  • Normalize Data: Convert CPM to % Specific Binding.

    
    [1]
    
  • Determine

    
    :  Fit data to a one-site competition model (Sigmoidal dose-response).
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    [1]
    • 
       = Concentration of Radioligand used (nM).[1]
      
    • 
       = Dissociation constant of the Radioligand (determined previously via Saturation Binding).[1]
      
Expected Results
  • Rotigotine (Parent): High affinity (

    
     typically 0.5 - 5 nM range for D2/D3).[1][6]
    
  • This compound: Expect a right-shift in the curve (higher

    
    ).[1] The thiophene ring in Rotigotine provides critical pi-stacking interactions within the hydrophobic pocket of the receptor.[1] Its removal usually reduces affinity by 1-2 orders of magnitude.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding Filter bindingEnsure filters are soaked in 0.3% PEI; Wash thoroughly.[1]
Low Signal Receptor degradationAdd protease inhibitors; Keep membranes on ice until use.[1]
Variability (High SEM) Pipetting error or non-equilibriumUse multi-channel pipettes; Increase incubation time to 120 min.
Steep Hill Slope (> 1.2) Positive cooperativity or aggregationCheck compound solubility; Sonicate stock solution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59227, Rotigotine.[1] Retrieved from [Link][1]

  • Scheller, D., et al. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease.[1] Naunyn-Schmiedeberg's Archives of Pharmacology.[1] (Establishes the baseline D2/D3 profile of the parent).[1] Retrieved from [Link]

  • Bell, M. S., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors.[1] British Journal of Pharmacology.[1] (Methodology source for radioligand binding).[1][3][7] Retrieved from [Link]

Sources

Application Note: Forced Degradation Profiling of Desthienylethyl Rotigotine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the forced degradation (stress testing) protocols required to isolate, identify, and quantify N-Desthienylethyl Rotigotine , a critical oxidative degradant and metabolite of the dopamine agonist Rotigotine. While Rotigotine is formulated primarily in transdermal systems to avoid first-pass metabolism, its chemical structure—specifically the thiophene-ethyl moiety—renders it highly susceptible to oxidative dealkylation and photolytic cleavage.

This guide provides a self-validating workflow compliant with ICH Q1A(R2) and ICH Q1B guidelines, focusing on the specific generation of the N-Desthienylethyl impurity ((S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol) to support stability-indicating method development (SIM).

Chemical Basis & Mechanism

To design an effective stress study, one must understand the structural liability. Rotigotine contains a tertiary amine connected to a propyl group and a 2-(2-thienyl)ethyl group.[1]

  • Parent: Rotigotine (C19H25NOS)[2]

  • Target Impurity: N-Desthienylethyl Rotigotine (C13H19NO)

  • Mechanism: Oxidative N-dealkylation.[2]

Under oxidative stress (peroxide) or high-energy photolysis, the C-N bond connecting the thiophene-ethyl arm to the nitrogen center undergoes cleavage. This releases the thiophene moiety and leaves the secondary amine, N-Desthienylethyl Rotigotine. This pathway is more kinetically favorable than the loss of the propyl group due to the stability of the thiophene-stabilized radical intermediates.

Degradation Pathway Visualization

The following diagram illustrates the specific oxidative cleavage pathway.

Rotigotine_Degradation Rotigotine Rotigotine (Parent API) Oxidation Oxidative Stress (H2O2 / Radical Attack) Rotigotine->Oxidation Intermediate Carbinolamine Intermediate Oxidation->Intermediate Alpha-C Hydroxylation Desthienyl N-Desthienylethyl Rotigotine (Target Impurity) Intermediate->Desthienyl C-N Bond Cleavage Thiophene Thiophene By-products Intermediate->Thiophene

Caption: Figure 1.[2][3] Oxidative N-dealkylation pathway of Rotigotine yielding the secondary amine impurity.

Experimental Protocol

Safety Warning: Rotigotine is a potent dopamine agonist. Handle all powders and solutions in a fume hood or isolator. Wear appropriate PPE.[2]

Materials & Stock Preparation[2][4]
  • API: Rotigotine Hydrochloride Reference Standard.[4][5]

  • Solvent (Diluent): 50:50 Acetonitrile:Water (v/v).[2]

  • Oxidant: Hydrogen Peroxide (30% w/w, ACS Reagent).[2]

  • Acid/Base: 1N HCl and 1N NaOH.[2]

Stock Solution (Control): Dissolve 25 mg of Rotigotine HCl in 25 mL of Diluent to achieve a concentration of 1.0 mg/mL .

Stress Conditions

The goal is to achieve 5–20% degradation . Over-degradation (>20%) produces secondary degradants that complicate the profile; under-degradation (<5%) fails to validate mass balance.[2]

Condition A: Oxidative Stress (Critical for Desthienylethyl)

This is the primary generator for the target impurity.

  • Transfer 5.0 mL of Stock Solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 3% H2O2 (diluted from 30% stock).

  • Incubation: Store at Room Temperature (20-25°C) for 2 to 6 hours .

    • Note: Rotigotine oxidizes rapidly.[2] Do not heat initially.[2] Monitor via HPLC every hour.

  • Quenching: Dilute to volume with Diluent. (Note: H2O2 is difficult to chemically quench without affecting the amine; dilution and immediate injection is preferred).

Condition B: Photolytic Stress (ICH Q1B)

Thiophene rings are UV-active and labile.

  • Transfer 5.0 mL of Stock Solution to a quartz cuvette (liquid) or spread solid API in a thin layer (solid state).

  • Expose to 1.2 million lux hours and 200 W[6][7]·h/m² UV energy.[2][6]

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control) and place alongside the stressed sample to differentiate thermal effects from light effects.

Condition C: Hydrolytic Stress (Acid/Base)[2]
  • Acid: 5.0 mL Stock + 1.0 mL 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base: 5.0 mL Stock + 1.0 mL 1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1N HCl.

    • Insight: Rotigotine is relatively stable in acid but degrades faster in base. However, base stress typically yields hydrolysis products, not the specific N-desthienylethyl dealkylation.[2]

Workflow Diagram

The following flowchart ensures a logical execution of the study, preventing common errors like over-degradation.

FD_Workflow cluster_stress Stress Conditions Start Start: 1 mg/mL Rotigotine Stock Split Split into Aliquots Start->Split Oxidation Oxidation 3% H2O2, RT, 2-6h Split->Oxidation Photo Photolysis 1.2M lux/hr Split->Photo Hydrolysis Acid/Base 60°C, 4-24h Split->Hydrolysis Check Check Degradation % Oxidation->Check Photo->Check Hydrolysis->Check Valid Target: 5-20% Proceed to Analysis Check->Valid Yes Invalid <5% or >20% Adjust Time/Conc Check->Invalid No Analyze LC-PDA-MS Analysis Identify Desthienylethyl Peak Valid->Analyze Invalid->Split Repeat

Caption: Figure 2. Step-by-step forced degradation decision workflow.

Analytical Methodology

To confirm the identity of N-Desthienylethyl Rotigotine, a standard HPLC-UV method is insufficient due to the loss of the thiophene chromophore, which alters the UV spectrum. LC-MS is mandatory for initial characterization.

HPLC Conditions[2][5][9][10]
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0.0 90 10
    15.0 40 60
    20.0 10 90

    | 25.0 | 90 | 10 |[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • PDA: 220 nm (Amide/Amine backbone) and 270 nm (Thiophene/Aromatic).[2]

    • MS: ESI Positive Mode (Scan 100–600 m/z).[2]

Identification Criteria[2]
  • Rotigotine (Parent):

    • Retention Time (RT): ~12.5 min (approximate).[2]

    • [M+H]+: 316.47.[2]

  • N-Desthienylethyl Rotigotine (Impurity):

    • RT: Will elute earlier than Rotigotine (more polar due to loss of thiophene). Expect RT ~5–7 min.[2]

    • [M+H]+: 206.3 (Theoretical mass of C13H19NO + H).

    • UV Profile: Significant reduction in absorption at 270 nm compared to parent (loss of thiophene conjugation).

Data Analysis & Reporting

Summarize the degradation results in a Mass Balance table. The sum of the assay value and all impurities should be between 95.0% and 105.0%.

Table 1: Example Reporting Format
Stress ConditionTime (h)% Parent Remaining% Desthienylethyl (RRT ~0.5)% Other ImpuritiesMass Balance (%)Remarks
Unstressed 099.8ND0.2100.0Control
Oxidation (H2O2) 488.58.2 2.198.8Major Pathway
Photolysis 2492.11.55.298.8Mixed mechanism
Acid (HCl) 2498.5ND0.599.0Stable

Calculation of Relative Response Factor (RRF): Because the Desthienylethyl impurity lacks the thiophene ring, its UV response at 270 nm will be significantly lower than the parent.

  • Action: You must determine the RRF using an isolated standard of the impurity or use the MS response (assuming equimolar ionization) to estimate the correction factor for UV quantitation.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[8][9] International Council for Harmonisation.[2][8][9] Link

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][8][9][10] Link

  • European Medicines Agency (EMA) : Assessment Report for Neupro (Rotigotine). Discusses impurity qualification including desthienylethyl metabolites. Link[2]

  • FDA Label (Neupro) : Clinical Pharmacology and Metabolism (Identifying N-desthienylethyl rotigotine as a metabolite). Link

Sources

Preparation of Desthienylethyl Rotigotine for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a detailed guide for the preparation of Desthienylethyl rotigotine, a primary metabolite of the non-ergoline dopamine agonist, Rotigotine, for use in preclinical animal research. Given that this compound is primarily studied as a metabolite and impurity, established protocols for its isolated administration in vivo are not widely published.[1][2] Therefore, this guide synthesizes established principles of pharmaceutical formulation, sterile preparation, and analytical chemistry to provide a robust framework for researchers. The protocols herein are designed to be adaptable, emphasizing self-validating systems to ensure the accuracy, reproducibility, and integrity of your animal studies.

Introduction to this compound

This compound is a key metabolite of Rotigotine, formed via N-dealkylation of the parent compound.[3][4] Rotigotine itself is a dopamine agonist with high affinity for D3, D2, and D1 receptors, and is used in the treatment of Parkinson's disease and restless legs syndrome.[5][6] Understanding the in vivo activity of its metabolites, such as this compound, is crucial for a comprehensive understanding of Rotigotine's pharmacological and toxicological profile.

The parent compound, Rotigotine, is characterized by poor aqueous solubility at neutral pH and a lipophilic nature, properties that are likely shared by its Desthienylethyl metabolite.[7] This presents a significant challenge for the preparation of injectable formulations suitable for animal administration. This application note will address these challenges by providing protocols for formulation development, sterile preparation, and analytical quality control.

Pre-formulation Considerations: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the cornerstone of successful formulation development. While specific experimental data for this metabolite is limited, we can extrapolate from the known properties of Rotigotine.

PropertyExpected Characteristic for this compoundImplication for Formulation
Aqueous Solubility Poor at neutral pH, with increased solubility at acidic pH.A simple aqueous solution is unlikely to be feasible at physiological pH. Formulation strategies for poorly soluble compounds will be necessary.
Lipophilicity (LogP) High, similar to Rotigotine.Suggests good membrane permeability but also contributes to poor aqueous solubility.
Chemical Stability Potentially sensitive to oxidation, similar to Rotigotine.[7][8]Formulations may require the inclusion of antioxidants and protection from light. Stability studies of the final formulation are critical.
Physical Form Likely a solid, white to off-white powder.The purity and polymorphic form of the starting material should be confirmed.

Formulation Development for Injectable Administration

The selection of an appropriate vehicle is critical for ensuring the bioavailability of this compound and minimizing adverse effects in the animal model.[9] The following formulation approaches are recommended for consideration, starting with the simplest and progressing to more complex systems as needed.

Co-Solvent Systems

For initial screening, a co-solvent system can be an effective way to solubilize lipophilic compounds.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): A powerful solvent, but its use in vivo should be carefully controlled due to potential toxicity.[10]

  • Polyethylene glycol 400 (PEG 400): A commonly used, low-toxicity co-solvent.

  • Ethanol: Can be used in low concentrations.

Protocol 1: Preparation of a Co-Solvent Formulation

  • Determine the target concentration of this compound based on the desired dose and injection volume for the animal model.

  • Solubility Screening: In small-scale tests, determine the minimum amount of each co-solvent required to dissolve the compound.

  • Vehicle Preparation: Prepare a sterile vehicle mixture. A common starting point is a ternary system, for example:

    • 10% DMSO

    • 40% PEG 400

    • 50% Sterile Saline (0.9% NaCl)

  • Dissolution: Slowly add the this compound powder to the vehicle with gentle vortexing or sonication until fully dissolved.

  • Sterile Filtration: Pass the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.[11]

Causality behind Experimental Choices: The use of a co-solvent system addresses the poor aqueous solubility of the compound. The inclusion of saline helps to reduce the potential for injection site irritation by making the final solution more isotonic.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in parenteral formulations due to its high water solubility and low toxicity.

Protocol 2: Preparation of a Cyclodextrin Formulation

  • Prepare a stock solution of HP-β-CD in sterile water (e.g., 40% w/v).

  • Add this compound to the HP-β-CD solution and stir at room temperature overnight to allow for complexation.

  • Determine the concentration of the solubilized drug by HPLC (see Section 5).

  • Sterile filter the final solution using a 0.22 µm filter.

Causality behind Experimental Choices: Cyclodextrins provide a non-toxic and effective means of increasing the apparent water solubility of a lipophilic drug without the use of organic co-solvents.

Sterile Preparation and Handling

Maintaining sterility is paramount to prevent infection in the research animals and to ensure the validity of the experimental data.[11][12]

Workflow for Aseptic Preparation:

Sources

Application Note: A Guide to In Vitro Characterization of Desthienylethyl Rotigotine using Dopaminergic Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol guide on using cell culture models to study the effects of Desthienylethyl rotigotine.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current therapeutic strategies often focus on replenishing dopamine levels or mimicking dopamine's effects through dopamine receptor agonists.[2][3] Rotigotine is a non-ergoline dopamine agonist, delivered via a transdermal patch, that provides continuous stimulation of dopamine receptors and is used to treat both PD and Restless Legs Syndrome.[3][4][5] Rotigotine demonstrates high affinity for D2, D3, and D1 dopamine receptors, acting as a potent agonist.[6][7][8]

Upon administration, rotigotine is extensively metabolized in the body. One of its major metabolic pathways is N-dealkylation, which produces N-desthienylethyl-rotigotine.[9] While major metabolites are often considered pharmacologically less active than the parent compound, a thorough characterization is essential to fully understand the drug's complete in vivo profile, including potential off-target effects or contributions to the overall therapeutic or side-effect profile.

This guide provides a comprehensive framework and detailed protocols for researchers and drug development professionals to investigate the pharmacological activity of this compound. We will explore the selection of appropriate dopaminergic cell culture models and a suite of in vitro assays designed to elucidate the compound's effects on receptor binding, downstream signaling, neuronal health, and key pathological markers of Parkinson's disease.

Part 1: Selecting the Appropriate Cell Culture Model

The choice of a cellular model is a critical first step that dictates the physiological relevance and translational potential of the findings.[10] Each model presents a unique balance of complexity, accessibility, and relevance to human dopaminergic neurons.

Model 1: Differentiated SH-SY5Y Human Neuroblastoma Cells

Rationale: The SH-SY5Y cell line is a widely accessible and commonly used model in PD research.[11][12] These cells are of human origin and, upon differentiation, can express key dopaminergic markers, including tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the dopamine transporter (DAT).[11] They endogenously express D2 and D3 dopamine receptors, making them suitable for initial screening of compounds targeting these receptors.[13][14] However, it's important to note their cancerous origin and that D1 receptor expression is typically low to non-existent without genetic modification.[13][15]

Protocol 1: Differentiation of SH-SY5Y Cells

  • Seeding: Plate undifferentiated SH-SY5Y cells in a T-75 flask with complete growth medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin). Culture at 37°C, 5% CO₂ until 70-80% confluent.

  • Initiation of Differentiation: Aspirate growth medium and replace with differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM all-trans-retinoic acid (RA).

  • Maturation: Culture the cells in RA-containing medium for 5-7 days, replacing the medium every 2-3 days.

  • Final Differentiation: For some assays requiring a more mature neuronal phenotype, replace the RA-containing medium with serum-free medium supplemented with 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for an additional 2-3 days.[16] Differentiated cells will exhibit a distinct morphology with reduced cell bodies and extensive neurite networks.

Model 2: Differentiated LUHMES Human Mesencephalic Cells

Rationale: Lund Human Mesencephalic (LUHMES) cells are immortalized human neuronal precursor cells that can be rapidly and homogeneously differentiated into post-mitotic, dopaminergic-like neurons.[17][18] Differentiated LUHMES cells express a comprehensive suite of dopaminergic markers, including TH, DAT, and dopamine receptors (D1, D2, D3), offering a more physiologically relevant model than SH-SY5Y cells for mechanistic studies.[17][19]

Protocol 2: Differentiation of LUHMES Cells

  • Coating Plates: Coat culture vessels with Poly-L-ornithine (50 µg/mL) and Fibronectin (1 µg/mL) prior to seeding.

  • Proliferation: Culture undifferentiated LUHMES cells in proliferation medium (Advanced DMEM/F12, 1x N-2 supplement, 2 mM L-glutamine, and 40 ng/mL basic fibroblast growth factor (bFGF)).

  • Initiation of Differentiation: To start differentiation, seed cells at a density of ~1.5 x 10⁵ cells/cm² in differentiation medium (Advanced DMEM/F12, 1x N-2 supplement, 2 mM L-glutamine, 1 mM dibutyryl cAMP, 1 µg/mL tetracycline, and 2 ng/mL glial cell line-derived neurotrophic factor (GDNF)).[20]

  • Maturation: Continue to culture for 5-7 days. The cells will stop dividing and develop a dense, interconnected network of neurites, characteristic of mature neurons.

Model 3: Primary Rodent Ventral Mesencephalic (VM) Neurons

Rationale: Primary cultures of dopaminergic neurons, typically isolated from the ventral mesencephalon of embryonic rodents (e.g., E13-E14 mice or rats), are considered a gold-standard model for their high physiological fidelity.[21][22][23] They represent a true, albeit non-human, neuronal population and are invaluable for validating findings from cell line models. However, their preparation is technically demanding, subject to ethical considerations, and can result in mixed cultures containing other cell types like astrocytes and microglia.[24][25]

Protocol 3: Isolation and Culture of Primary VM Neurons (Summarized)

  • Dissection: Euthanize a timed-pregnant rodent (e.g., E14 mouse) and dissect the embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Isolation: Under a dissecting microscope, isolate the ventral mesencephalon from each embryonic brain.

  • Dissociation: Pool the tissue and perform enzymatic (e.g., with Trypsin or Papain) and mechanical dissociation to obtain a single-cell suspension.

  • Plating: Plate the dissociated cells onto Poly-D-Lysine or Laminin-coated plates in a specialized neuronal culture medium (e.g., Neurobasal Medium supplemented with B-27, L-glutamine, and growth factors).[22]

  • Maturation: Dopaminergic neurons will mature over 5-7 days in vitro and can typically be maintained for up to 15 days without medium replacement.[21]

Part 2: Core Assays for Pharmacological Characterization

The following assays provide a tiered approach to systematically evaluate the biological activity of this compound, starting from receptor interaction and moving towards functional cellular outcomes.

Assay 1: Dopamine Receptor Signaling Activation

Rationale: The primary mechanism of action for rotigotine is the activation of dopamine receptors.[6] D1-like receptors (D1, D5) are coupled to the Gαs protein, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP). D2-like receptors (D2, D3, D4) are coupled to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.[8] Measuring these changes is a direct functional readout of receptor agonism or antagonism. Additionally, dopamine receptor activation can trigger other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is involved in cell survival and differentiation.[26][27]

Diagram 1: Dopamine Receptor Signaling Pathways

G cluster_0 D1-like Receptor (Gs-coupled) cluster_1 D2-like Receptor (Gi-coupled) cluster_2 MAPK/ERK Pathway D1 D1/D5 Receptor Gs Gs Protein D1->Gs Agonist AC1 Adenylyl Cyclase Gs->AC1 Activates cAMP ↑ cAMP AC1->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB D2 D2/D3 Receptor Gi Gi Protein D2->Gi Agonist AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP_dec ↓ cAMP AC2->cAMP_dec GPCR D1/D2 Receptors BetaGamma Gβγ Subunit GPCR->BetaGamma RasRaf Ras/Raf Cascade BetaGamma->RasRaf MEK MEK1/2 RasRaf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TF Transcription Factors (Cell Survival, Proliferation) pERK->TF

A simplified diagram of dopamine receptor signaling pathways.

Protocol 4: MAPK/ERK Phosphorylation Assay via Western Blot

  • Cell Preparation: Plate differentiated cells (e.g., LUHMES) in 6-well plates and serum-starve for 4-6 hours before treatment to reduce basal ERK activation.

  • Treatment: Treat cells with a dose-response of this compound, rotigotine (positive control), and vehicle (negative control) for a predetermined time (typically 5-15 minutes for rapid phosphorylation events).

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells directly in the well with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[28]

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed for total ERK1/2 and a housekeeping protein like GAPDH or β-actin.[28][29]

Assay 2: Neuronal Viability and Neuroprotection

Rationale: It is crucial to determine if this compound exhibits any inherent toxicity or if it can protect neurons from parkinsonian neurotoxins. Assays like the MTT assay measure mitochondrial reductase activity, which serves as a proxy for cell viability. A neuroprotection assay involves challenging the cells with a toxin (e.g., MPP+, the active metabolite of MPTP) to induce cell death and assessing whether pre-treatment with the test compound can mitigate this effect.

Protocol 5: Neuroprotection Assay using MTT

  • Seeding: Plate differentiated SH-SY5Y or LUHMES cells in a 96-well plate and allow them to adhere and stabilize for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound or rotigotine for 2-24 hours. Include a "toxin only" control group treated with vehicle.

  • Toxin Challenge: Add a known neurotoxin (e.g., 1 mM MPP+ for SH-SY5Y cells) to all wells except the "vehicle only" control group. Co-incubate with the test compounds for an additional 24-48 hours.

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-only control.

Assay 3: Neurite Outgrowth Assessment

Rationale: Neurite outgrowth is a sensitive indicator of neuronal health, development, and response to neurotrophic or neurotoxic stimuli.[30] Quantifying changes in neurite length and branching can reveal subtle effects of a compound on neuronal morphology. This assay is typically performed using high-content imaging and automated analysis.

Protocol 6: Image-Based Neurite Outgrowth Assay

  • Cell Plating: Plate differentiated neurons (e.g., iPSC-derived or LUHMES) in a 96- or 384-well imaging plate (black-walled, clear bottom) coated with a suitable matrix like laminin.[31]

  • Treatment: After allowing cells to attach, treat with a dose-response of this compound, a positive control (e.g., GDNF), and a negative control (vehicle) for 48-72 hours.[31][32]

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Stain for a neuronal marker (e.g., β-III Tubulin) to visualize neurites and a nuclear counterstain (e.g., DAPI) to identify cell bodies.

  • Imaging: Acquire fluorescent images using a high-content imaging system. Capture multiple fields per well to ensure robust data.

  • Analysis: Use automated image analysis software to identify cell bodies and trace the neurites. Key parameters to quantify include total neurite length per neuron, number of branch points, and number of primary neurites.[33]

Assay 4: α-Synuclein Aggregation Assay

Rationale: The aggregation of α-synuclein protein into Lewy bodies is a defining pathological hallmark of PD.[34][35] An in vitro assay that models this process can be used to screen for compounds that inhibit or reverse this aggregation, a key therapeutic strategy.

Protocol 7: Cellular α-Synuclein Aggregation Assay

  • Model System: Use a cell line engineered to overexpress α-synuclein, often tagged with a fluorescent protein (e.g., YFP or RFP) for visualization.[36]

  • Seeding and Treatment: Plate the cells in a 96-well imaging plate. Pre-incubate with test compounds (this compound, rotigotine, vehicle) for 24 hours.

  • Induction of Aggregation: Induce α-synuclein aggregation. This can be achieved by various methods, such as treatment with an apoptosis inducer like staurosporine, exposure to pre-formed α-synuclein fibrils (PFFs), or proteasome inhibitors.[36][37]

  • Fixation and Staining: After a 24-72 hour induction period, fix the cells and counterstain nuclei with DAPI.

  • Imaging and Analysis: Use a high-content imaging system to capture images. The analysis software should be configured to quantify the number and size of fluorescent α-synuclein puncta (aggregates) within the cells. A reduction in puncta in compound-treated wells compared to the vehicle control indicates an inhibitory effect on aggregation.[38]

Diagram 2: General Experimental Workflow

G A Step 1: Select Cell Model B SH-SY5Y (Screening) A->B C LUHMES (Mechanistic) A->C D Primary Neurons (Validation) A->D E Step 2: Differentiate to Dopaminergic Phenotype B->E C->E D->E F Step 3: Compound Treatment (this compound, Rotigotine, Controls) E->F G Step 4: Perform Functional Assays F->G H Signaling Assays (p-ERK, cAMP) G->H I Viability & Neuroprotection (MTT Assay) G->I J Morphology Assay (Neurite Outgrowth) G->J K Pathology Assay (α-Synuclein Aggregation) G->K L Step 5: Data Acquisition & Analysis H->L I->L J->L K->L

A flowchart illustrating the experimental process from model selection to data analysis.

Part 3: Data Interpretation and Expected Outcomes

Table 1: Example Data Summary for Signaling Assays

CompoundAssayCell LineEndpointResult (e.g., EC₅₀)
Rotigotinep-ERKLUHMESPotency15 nM
This compoundp-ERKLUHMESPotency500 nM
Vehiclep-ERKLUHMESPotencyNo Activity
RotigotinecAMP InhibitionSH-SY5YPotency25 nM
This compoundcAMP InhibitionSH-SY5YPotency>10 µM

Table 2: Example Data Summary for Functional and Phenotypic Assays

Compound (at 1 µM)AssayToxinEndpointResult (% of Control)
VehicleNeuroprotectionMPP+% Viability50%
RotigotineNeuroprotectionMPP+% Viability85%
This compoundNeuroprotectionMPP+% Viability55%
VehicleNeurite Outgrowth-Avg. Neurite Length100%
RotigotineNeurite Outgrowth-Avg. Neurite Length130%
This compoundNeurite Outgrowth-Avg. Neurite Length105%
Vehicleα-Syn AggregationPFFsAggregate Area100%
Rotigotineα-Syn AggregationPFFsAggregate Area60%
This compoundα-Syn AggregationPFFsAggregate Area95%

Interpretation: By comparing the potency (EC₅₀) and efficacy (% effect) of this compound to that of rotigotine, a researcher can determine if the metabolite retains significant pharmacological activity. A significantly higher EC₅₀ value for the metabolite would suggest it is less potent. A lack of effect in the functional assays would indicate it is likely an inactive metabolite, at least through the pathways investigated.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rotigotine? Retrieved from [Link]

  • International Continence Society. (2019, September 4). ICS 2019 Abstract #209 Acute vs chronic effects of D1/D2 dopamininergic agonist (Rotigotine) on lower urinary tract function in Parkinson's diseases model rats. Retrieved from [Link]

  • Antonini, A., et al. (2021). Rotigotine Transdermal Patch for Motor and Non-motor Parkinson's Disease: A Review of 12 Years' Clinical Experience. CNS Drugs. Retrieved from [Link]

  • Jost, W. H., & Odin, P. (2007). Rotigotine transdermal system: a short review. Therapeutics and Clinical Risk Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rotigotine. PubChem Compound Database. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Rotigotine (transdermal route). Retrieved from [Link]

  • Wikipedia. (n.d.). Rotigotine. Retrieved from [Link]

  • Moutin, E., et al. (2014). Primary Culture of Mouse Dopaminergic Neurons. Journal of Visualized Experiments. Retrieved from [Link]

  • Coldwell, B., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology. Retrieved from [Link]

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • Schmieg, N., et al. (2021). Cellular models for Parkinson's disease. Cell and Tissue Research. Retrieved from [Link]

  • Follmer, C. (2018). In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Prion. Retrieved from [Link]

  • Tunc-Kizilirmak, E., et al. (2024). Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. Turkish Journal of Biology. Retrieved from [Link]

  • Sriram, G., et al. (2017). Enhanced Differentiation of Human Dopaminergic Neuronal Cell Model for Preclinical Translational Research in Parkinson's Disease. Cells. Retrieved from [Link]

  • Metcalfe, S., et al. (2007). The Development of the Rotigotine Transdermal Patch. Clinical Neuropharmacology. Retrieved from [Link]

  • Ravindran, S., et al. (2006). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Biological Chemistry. Retrieved from [Link]

  • Russo, I., et al. (2023). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2021). Is it possible to express D1 receptor in SY5Y cell line?. Retrieved from [Link]

  • Applied Biological Materials Inc. (2023). Differentiation Protocol: Immortalized Human Dopaminergic Neuronal Precursor Cells (LUHMES). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). α-Synuclein Expression and Aggregation Quantification. Retrieved from [Link]

  • dx.doi.org. (2023). Cortical, Striatal and Dopaminergic Neurons Cultures Protocol. Retrieved from [Link]

  • PRIDE - EMBL-EBI. (2020). Neuronal differentiation of LUHMES cells is accompanied by substantial changes of the proteome. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved from [Link]

  • Sjölander, D., et al. (2020). In Vitro Cell Model Investigation of Alpha-Synuclein Aggregate Morphology Using Spectroscopic Imaging. International Journal of Molecular Sciences. Retrieved from [Link]

  • Cyprotex. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]

  • Alshammari, T. M., et al. (2023). A Systematic Review of the Usage of Rotigotine During Early and Advanced Stage Parkinson's. Cureus. Retrieved from [Link]

  • Edinburgh Innovations. (n.d.). Cell model of Parkinson's disease. Retrieved from [Link]

  • D'Ascenzo, M., et al. (2023). Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zhu, F., et al. (2018). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. STAR Protocols. Retrieved from [Link]

  • Thathiah, A., & De Zutter, G. S. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based α-synuclein Aggregation Assay Service. Retrieved from [Link]

  • AZoNano. (2009). Studying the Interaction Between Dopamine and D1-Receptor in SH-SY5Y Cells Using Atomic Force Microscopy. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Retrieved from [Link]

  • JoVE. (2014). Video: Primary Culture of Mouse Dopaminergic Neurons. Retrieved from [Link]

  • ResearchGate. (n.d.). LUHMES differentiation and lesion protocol outline. Retrieved from [Link]

  • Munro, K. M., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Cell Lines For Parkinson's Disease. Retrieved from [Link]

  • ResearchGate. (2025). The effectiveness of the Rotigotine Transdermal Patch in Parkinson's Disease along with Clinical Cases. Retrieved from [Link]

  • ResearchGate. (2015). What are the Dopamine receptors on SH-SY5Y?. Retrieved from [Link]

  • Innoprot. (n.d.). α-synuclein aggregation assay. Retrieved from [Link]

  • PubMed. (2014). Primary culture of mouse dopaminergic neurons. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Rotigotine and Desthienylethyl Rotigotine Separation in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving the analytical challenge of separating Rotigotine from its closely related process impurity, Desthienylethyl rotigotine, using High-Performance Liquid Chromatography (HPLC). This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and a foundational understanding of the method development process.

Understanding the Challenge: The "Why" Behind the Difficulty

At the heart of this separation challenge lies the structural similarity between Rotigotine and its impurity, this compound. As a process-related impurity, its structure is nearly identical to the active pharmaceutical ingredient (API), differing only by the absence of the thienyl ring's sulfur atom. This subtle difference results in very similar physicochemical properties, such as hydrophobicity and polarity, making their separation on a reversed-phase HPLC column a non-trivial task.

To achieve baseline resolution, the chromatographic method must be highly selective, capable of discriminating between these minor structural variations.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the separation of Rotigotine and this compound.

Q1: We are observing poor resolution (Rs < 1.5) or complete co-elution of Rotigotine and this compound. What are the primary method parameters to investigate?

A1: Poor resolution is the most common hurdle. A systematic approach focusing on the three pillars of chromatographic separation—selectivity, efficiency, and retention—is crucial.

1. Re-evaluate Your Mobile Phase Composition:

  • Organic Modifier Percentage: The elution strength of your mobile phase is paramount. If peaks are co-eluting, it's likely they are moving through the column too quickly.

    • Troubleshooting Step: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A good starting point is to decrease it in 2% increments. This will increase the retention time of both compounds, providing more time for the stationary phase to interact differently with them, thereby enhancing resolution.

  • Choice of Organic Modifier: Acetonitrile and methanol exhibit different selectivities.

    • Troubleshooting Step: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding interactions that may differentiate the two analytes more effectively than the aprotic acetonitrile.

2. Optimize Mobile Phase pH:

  • Causality: Rotigotine has a basic tertiary amine group. The pH of the mobile phase will dictate the ionization state of this group. At a pH below its pKa, the amine will be protonated (positively charged), while at a pH above the pKa, it will be in its neutral form. This change in ionization state dramatically alters the compound's interaction with the stationary phase.

    • Troubleshooting Step: The goal is to find a pH where the subtle structural difference between the two molecules translates into a more significant difference in retention. Typically, for basic compounds on a C18 column, operating at a pH between 3 and 7 is a good starting point. Adjust the pH of your aqueous buffer in 0.2 unit increments to observe the impact on selectivity and resolution. A pH that provides a partial ionization state might offer the best selectivity.

3. Assess Your Column Chemistry:

  • Stationary Phase Selectivity: Not all C18 columns are created equal. Differences in end-capping, carbon load, and silica purity can lead to significant variations in selectivity.

    • Troubleshooting Step: If optimizing the mobile phase yields insufficient resolution, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can offer alternative interaction mechanisms (e.g., pi-pi interactions from the phenyl rings) that may be more effective at differentiating the two compounds.

Q2: We have achieved some separation, but the peak shapes are poor (e.g., significant tailing). How can this be addressed?

A2: Peak tailing for basic compounds like Rotigotine is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.

  • Mobile Phase pH and Buffering:

    • Causality: At low pH, the amine group on Rotigotine is protonated. While this is good for retention on a reversed-phase column, it can also lead to strong ionic interactions with deprotonated silanol groups, causing tailing.

    • Troubleshooting Step: Ensure your buffer concentration is adequate (typically 20-50 mM) to maintain a consistent pH throughout the column. Operating at a slightly higher pH (while still ensuring the compound is retained) can sometimes reduce tailing.

  • Use of an Amine Additive:

    • Troubleshooting Step: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%). These additives will competitively bind to the active silanol sites, masking them from interacting with your analytes and resulting in more symmetrical peaks.

  • Column Choice:

    • Troubleshooting Step: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions. If you are using an older generation column, switching to a newer one can significantly improve peak shape.

Q3: Our retention times are drifting from one injection to the next. What could be the cause?

A3: Retention time instability points to a lack of system equilibration or changes in the mobile phase over time.

  • Insufficient Column Equilibration:

    • Troubleshooting Step: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. For gradient methods, it is crucial to allow the column to re-equilibrate to the initial conditions for a sufficient time between injections.

  • Mobile Phase Preparation:

    • Troubleshooting Step: If your mobile phase contains a buffer, ensure it is well-mixed and that the organic and aqueous phases are miscible in all proportions used in your gradient. For premixed mobile phases, be aware of potential evaporation of the more volatile organic component over time, which will change the composition and affect retention times. It is good practice to prepare fresh mobile phase daily.

Method Development & Optimization Workflow

For those developing a method from scratch or undertaking a significant re-development, the following workflow provides a logical progression to achieving optimal separation.

Experimental Protocol: Step-by-Step Method Optimization
  • Initial Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Step 1: Isocratic Hold Evaluation:

    • Run a broad gradient (as above) to determine the approximate elution composition for both compounds.

    • Based on the elution time, calculate the mobile phase composition at that point and run an isocratic method at that composition. This will provide a baseline for your resolution.

  • Step 2: Optimization of Organic Modifier:

    • Keeping all other parameters constant, adjust the percentage of acetonitrile in your isocratic mobile phase. Create a table to log the retention time (RT), resolution (Rs), and tailing factor (Tf) for each condition.

% AcetonitrileRotigotine RT (min)This compound RT (min)Resolution (Rs)Tailing Factor (Tf)
45%Record DataRecord DataCalculateCalculate
42%Record DataRecord DataCalculateCalculate
40%Record DataRecord DataCalculateCalculate
  • Step 3: pH Scouting:

    • Using the optimal organic modifier percentage from Step 2, prepare mobile phases with different pH values (e.g., 3.0, 3.5, 4.0, 6.0, 7.0).

    • Equilibrate the column thoroughly with each new mobile phase and inject your sample. Log the results as in the table above.

  • Step 4: Column Temperature Evaluation:

    • Increasing the column temperature generally decreases viscosity and can improve efficiency, but it may also reduce selectivity.

    • Evaluate the separation at different temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C) using the best mobile phase conditions identified so far.

Workflow Visualization

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization start Define Separation Goal: Rs > 1.5 for Rotigotine & This compound scout Run Broad Gradient (e.g., 10-90% ACN) start->scout determine Determine Approximate Elution %B scout->determine optim_org Optimize % Organic (Isocratic or Shallow Gradient) determine->optim_org optim_ph Scout Mobile Phase pH (e.g., pH 3.0 - 7.0) optim_org->optim_ph optim_org->optim_ph Selectivity Check optim_temp Evaluate Column Temperature (e.g., 25-40°C) optim_ph->optim_temp optim_ph->optim_temp Efficiency Check optim_col Test Alternate Column Chemistry (e.g., Phenyl-Hexyl) optim_temp->optim_col optim_temp->optim_col If Rs still < 1.5 decision Rs > 1.5? optim_temp->decision verify Verify Method Robustness (Small variations in parameters) optim_col->verify validate Method Validation (As per ICH Q2(R1)) verify->validate decision->optim_col decision->verify Yes

Caption: HPLC Method Development Workflow for Challenging Separations.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Introduction to HPLC - A Practical Guide. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. Shimadzu Corporation. [Link]

addressing matrix effects in LC-MS/MS analysis of Desthienylethyl rotigotine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Matrix Effect Mitigation & Method Optimization Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Introduction: The "Polarity Trap" in Rotigotine Impurity Analysis

Welcome to the technical support hub. If you are analyzing Desthienylethyl rotigotine (DER), you are likely encountering a specific set of matrix effect (ME) challenges that differ from the parent drug, Rotigotine.

The Core Problem: Rotigotine is highly lipophilic (LogP ~4.9).[1][2] Its degradation product, This compound , lacks the thiophene-ethyl arm, leaving a secondary amine.[1] This makes DER significantly more polar and more basic .[1][2]

  • The Symptom: You optimized your method for Rotigotine (which elutes late and clean), but DER elutes early on C18 columns.

  • The Result: DER falls directly into the "suppression zone"—the solvent front where salts and polar plasma components (unretained proteins) elute, causing massive signal loss or instability.

This guide provides the diagnostic tools and protocols to resolve these specific matrix issues.

Module 1: Diagnostic Hub – Confirming the Matrix Effect

Before changing your chemistry, you must quantify the suppression.[3] Do not rely on "visual" inspection of baselines.[1][2]

FAQ: How do I distinguish between low recovery and matrix suppression?

Answer: You must decouple extraction efficiency from ionization efficiency.[1][2] We use the Matuszewski Method (Post-Extraction Spike).[1][2]

Protocol: The Matrix Factor (MF) Assessment

Perform this experiment using 6 different lots of blank matrix (plasma/urine) to account for patient variability.[1]

  • Set A (Neat Standard): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the eluate.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.[1][2]

Calculate:

  • Matrix Factor (MF):

    
    
    
    • < 1.0 = Ion Suppression (Common for DER in early elution)[1]

    • > 1.0 = Ion Enhancement[2]

  • Recovery (RE):

    
    
    

Critical Threshold: An IS-normalized Matrix Factor (MF) coefficient of variation (CV) > 15% across 6 lots indicates your method is invalid per FDA/EMA guidelines.

Visual Workflow: Matuszewski Diagnostic Logic

MatrixEffectDiagnostic Start Start: Low Sensitivity Detected Exp Perform Matuszewski Experiment (Sets A, B, C) Start->Exp CalcMF Calculate Matrix Factor (MF) (Set B / Set A) Exp->CalcMF Decision1 Is MF < 0.85? CalcMF->Decision1 Suppression Diagnosis: Ion Suppression (Matrix components competing for charge) Decision1->Suppression Yes Recovery Check Extraction Recovery (Set C / Set B) Decision1->Recovery No (MF ~ 1.0) Action1 Action: Improve Separation (Move peak away from void) Suppression->Action1 Action2 Action: Change Sample Prep (Remove Phospholipids) Suppression->Action2

Figure 1: Diagnostic logic flow to distinguish between extraction failure and matrix suppression.

Module 2: Sample Preparation – The First Line of Defense

Current Issue: You are likely using Protein Precipitation (PPT) with Acetonitrile.[1][2] Why it fails: PPT removes proteins but leaves Phospholipids (PLs) (e.g., lysophosphatidylcholines) in the sample.[1] PLs are the #1 cause of ion suppression in LC-MS/MS.[4]

FAQ: Which extraction method is best for this compound?

Answer: Because DER is a secondary amine (basic), Mixed-Mode Cation Exchange (MCX) SPE is the gold standard.[1] It allows you to wash away neutral phospholipids with 100% organic solvent while the analyte remains locked to the sorbent by charge.

Protocol: MCX SPE Optimization for DER
StepSolvent/BufferMechanism
1.[1][2] Condition Methanol -> WaterActivate sorbent.
2.[1][2] Load Plasma (diluted 1:1 with 2% H3PO4)Acidify to ensure DER is protonated (positively charged).[1][2]
3. Wash 1 2% Formic Acid in WaterRemove proteins/salts.
4.[1][2] Wash 2 (Critical) 100% Methanol The Magic Step: Removes neutral phospholipids and hydrophobic interferences.[1] DER stays bound.
5. Elute 5% NH4OH in MethanolNeutralize the amine (remove charge) to release DER.[1]

Alternative (Liquid-Liquid Extraction): If SPE is too costly, use LLE with MTBE (Methyl tert-butyl ether) at pH 10.[1]

  • Why: High pH suppresses the ionization of the amine, making DER lipophilic enough to partition into MTBE. Phospholipids are zwitterionic and tend to stay in the aqueous phase or interface.

Module 3: Chromatographic Resolution

Current Issue: DER elutes too early (low k') on standard C18 gradients optimized for Rotigotine.

FAQ: How do I move the impurity away from the suppression zone?

Answer: You need to increase the retention of the polar secondary amine.

Strategy 1: Column Selection Switch from standard C18 to a Biphenyl or Phenyl-Hexyl column.[1][2]

  • Mechanism:[1][5][6][7] These columns offer "pi-pi" interactions with the aromatic ring of the tetralin core, providing alternative retention mechanisms beyond just hydrophobicity. This often shifts DER to a later retention time, away from the salt front.

Strategy 2: The "Diverting Valve" Technique If you cannot change the column, you must physically prevent the early matrix from entering the MS source.

Visual Workflow: Valve Switching & Gradient Logic

ValveSwitching Injector Injector Column Analytical Column (Separation) Injector->Column Valve Diverter Valve Column->Valve Waste Waste (0.0 - 1.5 min) Salts/Polar Matrix Valve->Waste Switch A (Early) MS MS/MS Source (1.5 min - End) Analyte Elution Valve->MS Switch B (Acquisition)

Figure 2: Diverter valve configuration.[1] Directing the first 1-2 minutes of flow to waste prevents source contamination by salts and early-eluting polar matrix components.

Module 4: Internal Standard (IS) Strategy

FAQ: Can I use Rotigotine-d3 as the Internal Standard for the impurity?

Answer: NO. This is a critical error.

  • Reason: Rotigotine elutes later than this compound.[1][2] Matrix effects are temporal (time-dependent).[1][2] If DER elutes at 2.5 min (suppressed region) and Rotigotine-d3 elutes at 5.0 min (clean region), the IS will not experience the same suppression as the analyte. Your quantification will be inaccurate.

Recommendation:

  • Best: Custom synthesize This compound-d3 (Stable Isotope Labeled - SIL).

  • Acceptable: Use a structural analog that is a secondary amine and elutes very close to DER (e.g., N-despropyl rotigotine, if available and resolved).

Summary Checklist for Troubleshooting

ParameterRecommendationWhy?
Column Phenyl-Hexyl or Polar-C18Increases retention of the polar impurity.[1]
Mobile Phase Ammonium Formate (pH ~3.[1][2]5)Promotes ionization of the basic amine.
Extraction MCX SPE or LLE (MTBE)Removes phospholipids that cause suppression.[1][2]
Internal Standard SIL-DER (Not Parent-IS)Compensates for temporal matrix effects.[1][2]
Injection Reduce Volume (<5 µL)Prevents "solvent shock" which distorts early peaks.[1][2]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][8] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • US Food and Drug Administration (FDA). (2018).[1][2][9][10] Bioanalytical Method Validation Guidance for Industry. FDA.gov.[1][2]

  • Chambers, E., et al. (2007).[1][2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. EMA.europa.eu.[1][2]

Sources

minimizing ion suppression for Desthienylethyl rotigotine in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Ion Suppression in Mass Spectrometry

Welcome to the technical support center for the bioanalysis of Desthienylethyl rotigotine. As drug development professionals, achieving accurate and reproducible quantification of metabolites is paramount. This compound, a key metabolite of the dopamine agonist Rotigotine, presents unique challenges in complex biological matrices due to its low concentration and susceptibility to matrix effects.[1][2]

This guide is designed to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and minimize ion suppression effectively. We will explore the "why" behind experimental choices, enabling you to develop robust and reliable LC-MS/MS methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of this compound and the phenomenon of ion suppression.

Q1: What is ion suppression, and why is it a critical issue for this compound?

Answer: Ion suppression is a type of matrix effect where the signal of the target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[3][4] This occurs within the mass spectrometer's ion source, where these interfering molecules compete with the analyte for ionization, ultimately leading to a lower number of analyte ions reaching the detector.[5][6]

For this compound, this is particularly critical because:

  • Low Endogenous Concentrations: As a metabolite, it is often present at trace levels in biological fluids like plasma or urine.[2] Any signal suppression can push the measured concentration below the lower limit of quantification (LLOQ), compromising pharmacokinetic and metabolic studies.

  • Complex Biological Matrix: Biofluids are rich in endogenous substances like phospholipids, salts, and proteins.[6][7] Without adequate cleanup, these components are major sources of ion suppression, especially in electrospray ionization (ESI).[8]

  • Data Integrity: Inconsistent ion suppression across different samples or calibration standards can lead to poor accuracy and precision, invalidating the entire analytical run.[9]

Q2: What are the most common sources of ion suppression when analyzing plasma or urine samples?

Answer: The primary sources of ion suppression are endogenous and exogenous materials that interfere with the ionization process.

Source CategorySpecific ExamplesMechanism of Interference
Endogenous Compounds Phospholipids, lysophospholipids, salts (e.g., sodium, potassium), urea, amino acids, proteins.[6][8][10]Compete for charge in the ESI droplet, alter droplet surface tension and evaporation efficiency, and can contaminate the ion source.[6]
Exogenous Compounds Anticoagulants (e.g., EDTA, heparin), mobile phase additives (e.g., trifluoroacetic acid - TFA), plasticizers from labware, co-administered drugs and their metabolites.[5]Can form adducts with the analyte, directly compete for ionization, or alter the mobile phase chemistry in the ion source.

Phospholipids are particularly problematic in plasma analysis as they are often co-extracted with analytes of similar lipophilicity and can elute over a broad chromatographic window, causing unpredictable suppression.[8]

Q3: How can I quickly determine if ion suppression is impacting my this compound assay?

Answer: The most definitive method is a post-column infusion experiment . This technique provides a visual profile of where ion suppression occurs throughout your chromatographic run.[6][9]

The Principle: A solution of this compound is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected onto the column, any dip or decrease in the constant analyte signal baseline directly corresponds to a region of ion suppression caused by eluting matrix components.[9]

This experiment is invaluable during method development as it allows you to adjust your chromatography to ensure your analyte elutes in a "clean" region, away from significant suppression zones.

Section 2: In-Depth Troubleshooting Guide

This section provides solutions to specific experimental problems, grounded in the principles of mass spectrometry and chromatography.

Q1: My signal for this compound is consistently low and reproducibility is poor. How do I diagnose and fix this?

Answer: This is a classic symptom of significant ion suppression. The cause is likely an inadequate sample preparation method that fails to remove key interferences, or a suboptimal chromatographic separation where the analyte co-elutes with a highly suppressive matrix component.

Caption: Troubleshooting workflow for low and inconsistent analyte signal.

Causality Explanation:

  • Why a SIL-IS is crucial: A Stable Isotope-Labeled Internal Standard (e.g., this compound-d3) has nearly identical physicochemical properties to the analyte.[11] It will co-elute and experience the same degree of ion suppression.[9] By using the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is normalized, dramatically improving precision. If you are not using one, this is the first and most important change to make.

  • Why Protein Precipitation is often insufficient: While simple, protein precipitation (PPT) only removes proteins. It leaves behind phospholipids and salts, which are major culprits of ion suppression in ESI-MS.[8][9]

  • Why SPE/LLE are superior: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) provide a much cleaner extract by separating the analyte from these interfering matrix components based on differences in polarity and solubility.[3] For a lipophilic compound like this compound (parent drug LogP ≈ 4.7[12]), a reversed-phase SPE protocol is highly effective.

Q2: I'm using a stable isotope-labeled internal standard, but I'm still seeing high variability (%CV > 15%) in my quality control samples. What's going on?

Answer: While a SIL-IS can compensate for a great deal of ion suppression, it is not a magic bullet. Extreme suppression can still negatively impact data quality.

Possible Causes and Solutions:

  • Analyte Signal is Near the LLOQ: If the ion suppression is so severe that it drives the analyte signal down close to the noise level, the instrument's ability to accurately integrate the peak diminishes. The IS signal might still be strong, but the analyte/IS ratio becomes unreliable.

    • Solution: You must improve the sample cleanup or chromatography to "rescue" the analyte signal, as detailed in the workflow above. Diluting the sample extract can sometimes help by reducing the concentration of interfering components, but this may not be feasible if the analyte concentration is already very low.[13][14]

  • Differential Ion Suppression between Analyte and IS: Although rare, if a deuterium-labeled IS is used, there can be a slight chromatographic separation from the native analyte (isotopic effect). If this separation is just enough to place one peak on the edge of a steep suppression zone while the other is in the trough, they will experience different degrees of suppression, and the ratio will not be constant.[15]

    • Solution: Use a ¹³C or ¹⁵N-labeled internal standard if available, as these exhibit much less chromatographic shift. Alternatively, further optimize the chromatography to move both peaks into a "cleaner" elution window.

  • Ion Source Saturation: If your sample extract is "dirty," the total number of ions entering the mass spectrometer can be overwhelming, leading to non-linear detector response and poor performance.

    • Solution: Improve the sample cleanup. A simple check is to monitor the total ion chromatogram (TIC). A very high and unstable TIC during analyte elution from a matrix sample compared to a neat standard is indicative of this problem. Using a divert valve to send the early, unretained (and often "dirtiest") part of the run to waste can also help keep the ion source cleaner.[13]

Section 3: Key Protocols & Methodologies

These protocols provide a starting point for developing a robust method for this compound.

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol is essential for visualizing matrix effects.

Objective: To identify regions in the chromatogram where co-eluting matrix components suppress the signal of this compound.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-junction

  • Standard solution of this compound (e.g., 50 ng/mL in 50:50 acetonitrile:water)

  • Blank, extracted biological matrix (e.g., plasma processed via your chosen sample prep method)

Procedure:

  • System Setup: Connect the outlet of the analytical column to one inlet of a low-dead-volume tee-junction. Connect the syringe pump to the second inlet of the tee. Connect the outlet of the tee to the MS ion source.

  • Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • MS Monitoring: Set the mass spectrometer to monitor the MRM transition for this compound. You should observe a stable, flat baseline signal.

  • Injection: Inject the blank, extracted matrix sample onto the LC column and begin the chromatographic gradient.

  • Data Analysis: Monitor the infused signal baseline. Any significant drop in the signal indicates a region of ion suppression. A spike indicates ion enhancement.

  • Decision: Compare the retention time of your analyte (from a separate injection without infusion) to the suppression profile. If it falls within a suppression zone, modify the LC gradient or sample preparation to mitigate this effect.

Caption: Workflow for a post-column infusion experiment.

Protocol 2: Recommended Sample Preparation - Solid-Phase Extraction (SPE)

Objective: To remove proteins, phospholipids, and salts from plasma samples prior to LC-MS/MS analysis.

Rationale: Given the lipophilic nature of Rotigotine and its metabolites, a reversed-phase polymeric SPE sorbent is recommended. Polymeric sorbents offer higher binding capacity and pH stability compared to traditional silica-based C18 phases, leading to more robust methods.

Materials:

  • Polymeric reversed-phase SPE plate or cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)

  • Plasma sample containing this compound

  • Internal Standard (SIL-IS) solution

  • Methanol (MeOH)

  • Water (HPLC-grade)

  • 5% Ammonium Hydroxide in Water

  • Acetonitrile (ACN)

Procedure:

  • Pre-treatment: To 200 µL of plasma, add 20 µL of SIL-IS solution. Vortex briefly. Add 200 µL of 2% phosphoric acid in water to disrupt protein binding. Vortex and centrifuge.

  • Condition: Condition the SPE sorbent with 1 mL of MeOH.

  • Equilibrate: Equilibrate the sorbent with 1 mL of water.

  • Load: Load the supernatant from the pre-treated sample onto the SPE plate.

  • Wash 1: Wash the sorbent with 1 mL of 5% MeOH in water to remove salts and highly polar interferences.

  • Wash 2: Wash the sorbent with 1 mL of 40% MeOH in water to remove phospholipids. This step is critical and should be optimized.

  • Elute: Elute this compound and the SIL-IS with 1 mL of 5% Ammonium Hydroxide in ACN. The basic pH ensures the analyte, a secondary amine, is in its neutral form, maximizing elution from the reversed-phase sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase A (e.g., 10% ACN in water with 0.1% formic acid).

Protocol 3: Recommended Starting LC-MS/MS Parameters

Objective: Provide a validated starting point for method development.

Rationale: A fast gradient using a sub-2-µm particle column (UPLC/UHPLC) provides the best peak shape and resolution from matrix interferences. Electrospray ionization in positive mode (ESI+) is appropriate for the secondary amine structure of this compound.

ParameterRecommended SettingRationale
LC Column C18, ≤ 2.1 mm ID, < 2 µm particle sizeHigh efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and promotes good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Flow Rate 0.4 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3-5 minutesA good starting point for elution. Adjust to place analyte peak in a clean region (determined by post-column infusion).
Injection Volume 1 - 5 µLSmaller volumes can reduce matrix effects.[13]
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine is readily protonated.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.
Example MRM Parent (Rotigotine): 316.0 -> 147.0[16]Note: The exact MRM transition for this compound must be determined experimentally by infusing a standard.
Internal Standard Stable Isotope-Labeled this compoundThe gold standard for compensating for matrix effects.[11]
References
  • Vertex AI Search. (n.d.).
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Biochemistry.
  • Li, F., et al. (2025). Ion suppression correction and normalization for non-targeted metabolomics. Nature Communications.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Elshoff, J. P., et al. (2012). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Clinical Pharmacokinetics.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Pinto, E. C., et al. (2021). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. Journal of AOAC INTERNATIONAL. Retrieved February 8, 2026, from [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry. Retrieved February 8, 2026, from [Link]

  • Matuszewski, B. K., et al. (2003). The bioanalytical method validation for endogenous compounds. Pharmaceutical Research. Retrieved February 8, 2026, from [Link]

  • Cawello, W., et al. (2013). Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. Drugs in R&D. Retrieved February 8, 2026, from [Link]

  • Phenomenex. (n.d.). Ion Suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Retrieved February 8, 2026, from [Link]

  • Berchtold, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rotigotine. PubChem Compound Database. Retrieved February 8, 2026, from [Link]

  • Contin, M., et al. (2012). Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. Journal of Chromatography B. Retrieved February 8, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved February 8, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • ResearchGate. (2020). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities. Retrieved February 8, 2026, from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Retrieved February 8, 2026, from [Link]

  • Kyung Hee University Repository. (n.d.). Preparation and physicochemical characterization of rotigotine drug-in-adhesive patch containing crystal growth inhibitor. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2012). Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. Retrieved February 8, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved February 8, 2026, from [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved February 8, 2026, from [Link]

  • PubMed. (2017). Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma and an application to pharmacokinetics and biological conversion in vitro. Retrieved February 8, 2026, from [Link]

  • Drawell. (n.d.). The Operation Points, Common Problems, And Solutions of Ion Chromatography. Retrieved February 8, 2026, from [Link]

  • Jian, W., et al. (2013). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved February 8, 2026, from [Link]

  • Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved February 8, 2026, from [Link]

  • SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies. Retrieved February 8, 2026, from [Link]

  • MDPI. (2025). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Retrieved February 8, 2026, from [Link]

  • YouTube. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. Retrieved February 8, 2026, from [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS bioanalysis. Retrieved February 8, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved February 8, 2026, from [Link]

  • Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rotigotine, (+)-. PubChem Compound Database. Retrieved February 8, 2026, from [Link]

Sources

optimizing mobile phase for separation of rotigotine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Mobile Phase for LC-MS/HPLC Separation of Rotigotine and Metabolites Ticket Priority: High (Method Development/Validation) Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Rotigotine Technical Support Hub. This guide is not a static protocol; it is a dynamic troubleshooting system designed to help you navigate the specific physicochemical challenges of separating Rotigotine (a lipophilic dopamine agonist) from its polar metabolites (N-desthienylethyl-rotigotine, sulfates, and glucuronides).

Module 1: The "Golden" Method (Baseline Configuration)

Before optimizing, you must establish a stable baseline.[1] Rotigotine possesses a basic amine (pKa ~9.[1]5) and a phenolic hydroxyl group (pKa ~10.5).[1] This amphiphilic nature requires precise pH control to manage ionization state and silanol interactions.[1]

Recommended Baseline Protocols
ParameterProtocol A: LC-MS/MS (High Sensitivity) Protocol B: HPLC-UV/ECD (Routine QC)
Buffer 5-10 mM Ammonium Acetate20-50 mM Phosphate Buffer (Na₂HPO₄)
pH 4.5 – 5.0 (Adjust with Acetic Acid)6.5 – 7.0 (Adjust with Orthophosphoric Acid)
Organic Modifier Acetonitrile (ACN)Methanol (MeOH) or ACN/MeOH blend
Stationary Phase C18 Hybrid (e.g., Gemini NX-C18, XBridge)C18 End-capped (e.g., Zorbax SB-C18)
Gradient Profile 5% B to 90% B over 10-15 minIsocratic (65:[1]35) or Shallow Gradient
Flow Rate 0.3 - 0.5 mL/min1.0 mL/min

Critical Note: Protocol A is preferred for metabolite profiling because the volatile buffer prevents ion suppression in MS.[1] Protocol B provides sharper peaks for UV detection but is incompatible with MS.[1]

Workflow Visualization: Method Selection Logic

MethodSelection Start START: Define Analytical Goal Detection Detection Method? Start->Detection MS Mass Spectrometry (LC-MS/MS) Detection->MS Quantitation/ID UV UV / Electrochemical (ECD) Detection->UV Routine QC Buffer_MS Volatile Buffer Required (Ammonium Acetate/Formate) MS->Buffer_MS Buffer_UV Non-Volatile Buffer Allowed (Phosphate/Perchlorate) UV->Buffer_UV Metabolite_Type Target Metabolites? Buffer_MS->Metabolite_Type Buffer_UV->Metabolite_Type Polar Polar Conjugates (Glucuronides/Sulfates) Metabolite_Type->Polar Lipophilic De-alkylated (N-desthienylethyl) Metabolite_Type->Lipophilic Action_Polar Start Gradient at 2-5% Organic Consider HILIC if RP fails Polar->Action_Polar Action_Lipo Standard C18 Gradient (20-90% Organic) Lipophilic->Action_Lipo

Figure 1: Decision matrix for selecting mobile phase components based on detection limits and metabolite polarity.

Module 2: Technical Deep Dive (The "Why")
1. The pH Conundrum
  • The Issue: Rotigotine is a base.[1] At acidic pH (< 3.0), it is fully protonated.[1] While this improves solubility, the positive charge interacts strongly with residual silanols on the silica column, causing peak tailing .[1]

  • The Fix:

    • Intermediate pH (4.5 - 5.0): Using Ammonium Acetate at this pH suppresses silanol ionization (pKa of silanols is ~4.5-8) while keeping the drug protonated enough for solubility.[1] This is the "sweet spot" for LC-MS.

    • Neutral pH (7.0): For HPLC-UV, operating near pH 7.0 (using Phosphate) keeps the drug partially neutral, increasing retention time and separating it from early-eluting polar glucuronides.[1]

2. Organic Modifier Selection
  • Acetonitrile (ACN): Provides lower backpressure and sharper peaks.[1] Preferred for separating the N-desthienylethyl metabolite, which is structurally very similar to the parent.[1]

  • Methanol (MeOH): Offers different selectivity (protic solvent).[1] If ACN fails to separate the sulfate conjugate from the glucuronide, switching to MeOH can alter the solvation shell and resolve the peaks.[1]

Module 3: Troubleshooting Guide (Symptom -> Resolution)

Use this matrix when your chromatogram deviates from the expected results.

SymptomProbable Root CauseCorrective Action
Peak Tailing (Tf > 1.5) Secondary interactions between amine and silanols.1. Increase buffer strength (e.g., 5mM → 10mM).2. Add 0.1% Triethylamine (TEA) (UV only—suppresses MS signal).3. Switch to a "Hybrid" particle column (e.g., Waters XBridge).[1]
Co-elution of Metabolites Insufficient gradient slope or selectivity issues.[1]1. Flatten the gradient slope (e.g., 0.5% B/min increase).2. Change organic modifier (Swap ACN for MeOH).3. Adjust temperature (Lower temp often improves selectivity for isomers).
Retention Time Drift pH instability or column equilibration issues.[1]1. Check buffer pH after adding organic solvent (apparent pH shifts).2. Ensure column temperature is thermostatted (e.g., 35°C or 40°C).[1]
Low Sensitivity (MS) Ion suppression or poor ionization.1. Switch from Phosphate to Ammonium Formate/Acetate.2. Ensure organic phase does not contain TFA (Trifluoroacetic acid suppresses negative mode ionization for conjugates).[1]
Visual Troubleshooting Logic

Troubleshooting Problem Identify Symptom Tailing Peak Tailing Problem->Tailing Res_Loss Poor Resolution (Metabolites) Problem->Res_Loss Check_Col Check Column Type Tailing->Check_Col Check_Grad Check Gradient Res_Loss->Check_Grad Hybrid Is Hybrid/Endcapped? Check_Col->Hybrid Add_Mod Add Modifier Hybrid->Add_Mod Yes, still tailing TEA Add TEA (UV) or Increase Ion Strength (MS) Add_Mod->TEA Slope Decrease Slope (Make shallower) Check_Grad->Slope Temp Lower Temp (25°C) Slope->Temp If fails

Figure 2: Step-by-step logic for resolving common chromatographic defects.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic Acid) to improve peak shape? A: For HPLC-UV, yes (0.05% - 0.1%).[1] However, for LC-MS, avoid TFA . It causes severe ion suppression, particularly in negative mode which is often used for detecting glucuronide and sulfate conjugates.[1] Use Formic Acid or Ammonium Formate instead.[1]

Q2: My glucuronide metabolite elutes in the void volume. How do I retain it? A: Glucuronides are highly polar.[1]

  • Reduce initial organic: Start your gradient at 0-2% ACN.

  • HILIC Mode: If Reverse Phase (C18) fails, switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography) using an ACN-rich mobile phase.[1] This reverses the elution order, retaining polar metabolites longer than the parent drug.[1]

Q3: Why is N-desthienylethyl-rotigotine difficult to separate from Rotigotine? A: This metabolite only lacks a small thienyl-ethyl group, making its lipophilicity very similar to the parent.[1] To separate them, use a Phenyl-Hexyl column instead of C18.[1] The Phenyl stationary phase interacts via pi-pi stacking with the thienyl ring of Rotigotine, providing a unique selectivity mechanism that separates it from the metabolite lacking that ring.[1]

References
  • European Medicines Agency (EMA). (2006).[1] Scientific Discussion: Neupro (Rotigotine).[1][2][3] Available at: [Link][1]

  • Swarupa, A., et al. (2015).[1][3] A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[1] Available at: [Link][1]

  • PubChem. (2024).[1] Rotigotine Compound Summary (CID 59227).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Food and Drug Administration (FDA). (2012).[1] Clinical Pharmacology and Biopharmaceutics Review: Neupro.[1] Available at: [Link][1]

Sources

Technical Support Center: High-Sensitivity Detection of Desthienylethyl Rotigotine

[1]

Executive Summary

Desthienylethyl rotigotine (CAS 165950-84-5) is a primary degradation product and metabolite of Rotigotine.[1] Chemically, it is (S)-5,6,7,8-tetrahydro-6-(propylamino)-1-naphthalenol .[1][2]

The Analytical Challenge: Unlike the parent molecule, this impurity has lost the 2-(2-thienyl)ethyl moiety.[1] The thiophene ring is a significant contributor to the UV absorbance of Rotigotine. Consequently, this compound exhibits a significantly lower extinction coefficient in standard UV ranges (220–270 nm).[1] Researchers relying on relative response factors (RRF) derived from the parent drug often underestimate this impurity, risking non-compliance with ICH Q3B reporting thresholds (0.1% or 0.05%).[1]

This guide addresses the sensitivity gap by shifting from standard HPLC-UV to optimized LC-MS/MS and addressing matrix interference in transdermal patch formulations.

Module 1: Troubleshooting Sensitivity Issues

Q1: I cannot detect this compound at the 0.05% reporting threshold using my standard HPLC-UV method. Is my column failing?

Diagnosis: It is likely not a column failure but a detection principle limitation . You are likely trying to detect a molecule that has lost its primary chromophore using a wavelength optimized for the parent drug.

Technical Insight: Rotigotine possesses a thiophene ring and a phenolic system.[1] this compound retains the phenol but loses the thiophene.

  • Parent Drug: High absorbance due to conjugation in both the tetralin and thiophene systems.

  • Impurity: Absorbance relies solely on the tetralin/phenol core.

The Solution: If you are restricted to UV detection, you must determine the specific Relative Response Factor (RRF) for this impurity using an authentic standard. Do not assume an RRF of 1.0.[1]

Recommended Action (UV Optimization):

  • Wavelength Shift: The phenolic core absorbs maximally around 280 nm , but sensitivity is generally lower than the thiophene-aided absorption at lower wavelengths.[1] Scan the impurity standard from 200–400 nm to find its unique local maxima (likely ~220 nm, but subject to solvent cutoff).

  • Mobile Phase Transparency: Switch from Acetate buffers (UV cutoff ~210 nm) to Phosphate buffers (transparent down to 200 nm) to allow detection at lower wavelengths where the backbone absorbs.

The "Gold Standard" Action (LC-MS/MS): For reliable detection <0.1%, you must transition to Mass Spectrometry.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target: The impurity is a secondary amine (more basic than the phenol), making it ideal for protonation

    
    .
    
Q2: My blank injections from transdermal patches show high noise at the impurity's retention time. How do I clean up the matrix?

Diagnosis: Transdermal patches use complex adhesives (silicone or polyisobutylene) that dissolve in organic solvents but precipitate or form micelles in aqueous mobile phases, causing "ghost peaks" or ion suppression in MS.

The Solution: Solid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) is often insufficient for removing polymeric adhesives.[1] A Mixed-Mode Cation Exchange (MCX) SPE protocol is self-validating because it locks the amine analyte while washing away neutral adhesives.[1]

Protocol: MCX SPE Cleanup

  • Load: Dissolve patch extract in low pH buffer (locks amine as

    
    ). Load onto MCX cartridge.[1]
    
  • Wash 1 ( acidic): 2% Formic acid.[1] (Removes acidic/neutral interferences).[1]

  • Wash 2 (Organic): 100% Methanol.[1] (Crucial step: Removes hydrophobic adhesives while analyte remains bound by ionic interaction).[1]

  • Elute: 5% Ammonium Hydroxide in Methanol. (Neutralizes amine, releasing it from the sorbent).

Module 2: Critical Safety Alert (Nitrosamine Risk)

Q3: Why is the identification of this specific impurity currently receiving high regulatory scrutiny?

Expert Insight: this compound is a secondary amine .[1]

  • Parent Rotigotine: Tertiary amine (Low risk of direct nitrosation).[1]

  • Impurity: Secondary amine (High risk).[1]

If your formulation contains trace nitrites (common in excipients) or is exposed to NOx gases during packaging, this impurity can react to form N-nitroso-desthienylethyl rotigotine , a potential Nitrosamine Drug Substance-Related Impurity (NDSRI).[1]

Strategic Directive: You must achieve a Limit of Quantitation (LOQ) sufficiently low to prove this precursor is controlled, as its presence directly correlates to the theoretical maximum yield of the nitrosamine.

Module 3: Validated Experimental Protocols

Method A: High-Sensitivity LC-MS/MS Parameters

This method is designed to reach an LOQ of 0.5 ng/mL, sufficient for trace impurity analysis.

ParameterSetting / Specification
Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent core-shell.
Mobile Phase A 0.1% Formic Acid in Water (Proton source for ESI).[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[1]
Gradient 0-1 min: 5% B; 1-6 min: linear to 90% B; 6-8 min: 90% B.
Flow Rate 0.4 mL/min.[1]
Injection Vol 5 µL.
MS Source ESI Positive Mode (Capillary: 3500 V).[1]
Drying Gas 10 L/min at 350°C.

MRM Transitions (Quantitation):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanism
Rotigotine 316.2147.125Cleavage of thiophene arm
This compound 206.1 147.1 20 Loss of propyl group from core
Internal Std (Rotigotine-d3) 319.2150.125Isotope dilution

Module 4: Visualizing the Workflow

Figure 1: Troubleshooting Logic for Low-Sensitivity Detection

TroubleshootingLogicStartIssue: Low Sensitivity forThis compoundCheckDetectorCheck Detector TypeStart->CheckDetectorIsUVUsing UV/DAD?CheckDetector->IsUVIsMSUsing LC-MS?CheckDetector->IsMSUV_ActionCritical Issue:Loss of Thiophene ChromophoreIsUV->UV_ActionYesMS_CheckCheck Matrix EffectsIsMS->MS_CheckYesUV_Fix1Action 1: Determine RRF(Do not assume 1.0)UV_Action->UV_Fix1UV_Fix2Action 2: Switch BufferAcetate -> Phosphate (pH 2.5)Scan @ 210-220 nmUV_Action->UV_Fix2SuppressionIon Suppression Observed?MS_Check->SuppressionCleanUpImplement MCX SPE Cleanup(Remove Patch Adhesives)Suppression->CleanUpYes (High Noise)OptimizeMSOptimize MRM:Target m/z 206.1 -> 147.1Suppression->OptimizeMSNo (Low Signal)

Caption: Decision tree for isolating sensitivity loss causes: chromophore absence (UV) vs. matrix suppression (MS).

Figure 2: Sample Preparation Workflow (Patch Extraction)

SPE_WorkflowStep11. ExtractionPatch + MethanolSonication (30 min)Step22. DilutionDilute 1:1 with0.1% Formic Acid (aq)Step1->Step2Step33. Load MCXAnalyte (Base) BindsAdhesive Flows ThroughStep2->Step3Step44. Organic Wash100% MeOHRemoves PolymersStep3->Step4Step55. Elution5% NH4OH in MeOHReleases AnalyteStep4->Step5

Caption: Mixed-Mode Cation Exchange (MCX) protocol to isolate secondary amine impurities from adhesive matrix.

References

  • European Medicines Agency (EMA). ICH Q3B (R2) Impurities in New Drug Products.[1] (2006).[1][3][4] Defines reporting thresholds (0.1% or 0.05%) based on daily dose.

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[1] (2021).[1][5] Guidance on risk assessment for secondary amines.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Rotigotine.[1] (2024).[1][6][7] Provides structural data for the parent compound to deduce degradation pathways.

  • Daicel Pharma Standards. this compound Structure and CAS Data. (2024).[1][6][7] Verification of impurity structure and chemical properties.

addressing solubility issues of Desthienylethyl rotigotine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Solubility & Stability Challenges with Desthienylethyl Rotigotine in Aqueous Systems

Core Analysis: Why is this molecule difficult?

Welcome to the technical support dashboard. To solve solubility issues with This compound (also known as N-desthienylethyl rotigotine or a metabolite of Rotigotine), we must first understand its physicochemical "personality."

This molecule acts as a lipophilic weak base with a phenol moiety . This combination creates a specific set of challenges in physiological buffers (pH 7.4):

  • The Lipophilicity Trap: The parent compound, Rotigotine, has a LogP of ~4.7 [1, 5].[1] While removing the thienylethyl group reduces lipophilicity slightly, the remaining aminotetralin core is still highly hydrophobic. In aqueous buffers, the water molecules cannot energetically accommodate this non-polar skeleton, driving the molecules to aggregate (precipitate).

  • The pH Conflict: The secondary amine (pKa ~10) is protonated and charged at acidic pH (soluble), but becomes a neutral free base at physiological pH (pH 7.4). When you dilute an acidic stock into PBS (pH 7.4), the pH shift deprotonates the amine, causing the molecule to "crash out" of solution immediately [5].

  • Oxidative Instability: The phenol group (hydroxyl on the aromatic ring) is susceptible to oxidation, often indicated by a solution turning pink or brown over time [1].

Decision Matrix: The Solubility Workflow

Before starting your experiment, use this logic flow to determine the correct preparation method.

SolubilityWorkflow Start START: Check Compound Form IsSalt Is it a Salt (HCl) or Free Base? Start->IsSalt FreeBase Free Base IsSalt->FreeBase Salt Salt (e.g., HCl) IsSalt->Salt OrganicSolvent Step 1: Dissolve in 100% DMSO or Ethanol FreeBase->OrganicSolvent CheckConc Target Concentration > 100 µM? OrganicSolvent->CheckConc HighConc High Risk of Precipitation CheckConc->HighConc Yes LowConc Proceed to Dilution CheckConc->LowConc No WaterSol Soluble in Water/Saline (Acidic pH maintained) Salt->WaterSol BufferAdd Add to PBS (pH 7.4) WaterSol->BufferAdd Precipitation Precipitation likely due to Free Base formation BufferAdd->Precipitation If pH > pKa

Figure 1: Decision matrix for selecting the solubilization strategy based on the chemical form of this compound.

Validated Protocols

Protocol A: The "Solvent-Shift" Method (Standard)

Best for: In vitro cell assays, receptor binding assays.

The Concept: Dissolve the drug in a water-miscible organic solvent (DMSO) to overcome the crystal lattice energy, then dilute rapidly into the aqueous buffer to trap the molecule in a metastable state before it precipitates.

Step-by-Step:

  • Stock Preparation: Dissolve this compound (Free Base or HCl) in 100% anhydrous DMSO to create a stock concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).

    • Note: Ethanol is an alternative (~1-20 mg/mL solubility), but DMSO (~20 mg/mL) is preferred for stability [1].

  • Vortex: Vortex vigorously until the solution is perfectly clear.

  • Intermediate Dilution (Optional but Recommended): If jumping from 100% DMSO to aqueous causes immediate cloudiness, perform an intermediate step. Dilute the stock 1:10 in PEG-400 or Tween-80 (0.5%).

  • Final Dilution: While vortexing the aqueous buffer (PBS/Media), slowly add the stock solution.

    • Critical: Do not exceed 0.1% - 0.5% v/v final DMSO concentration to avoid cytotoxicity [6, 7].[2][3]

Protocol B: The "pH-Stabilized" Method

Best for: Animal injections or high-concentration stocks.

The Concept: Use the ionization of the amine to maintain solubility. By keeping the pH slightly acidic (pH 4.5–5.5), the molecule remains protonated (charged) and soluble.

Step-by-Step:

  • Vehicle Preparation: Prepare a vehicle of 0.9% Saline containing 0.1% Ascorbic Acid (antioxidant).

  • Acidification: If using the Free Base, add 1 molar equivalent of HCl or Tartaric Acid. If using the HCl salt, dissolve directly.

  • Buffering: If the pH is too low (<4.0), adjust carefully with dilute NaOH to pH ~5.0. Do not go above pH 6.0 , or the free base will precipitate.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the DMSO stock to PBS. Why?

A: This is "kinetic precipitation." You have exceeded the thermodynamic solubility of the neutral molecule in water.

  • Fix 1 (Reduce Load): Lower your final concentration.

  • Fix 2 (Warmth): Warm the PBS to 37°C before adding the stock.

  • Fix 3 (Surfactants): Add 0.1% BSA (Bovine Serum Albumin) to the buffer before adding the drug. The albumin binds the lipophilic drug, keeping it in "pseudo-solution" and preventing precipitation while keeping it bio-available [5].

Q2: The stock solution turned pink/brown after a week. Is it safe to use?

A: No. This indicates oxidation of the phenol group (quinone formation).

  • Prevention: Always store DMSO stocks at -20°C or -80°C. Use amber vials. Purge the headspace with Nitrogen or Argon gas before closing the vial [1].

Q3: Can I use this in cell culture with 1% DMSO?

A: Proceed with extreme caution. While some cancer cell lines tolerate 1% DMSO, primary neurons (often the target for Rotigotine derivatives) are sensitive.

  • Guideline: Aim for <0.1% DMSO . If solubility fails at 0.1%, consider using a cyclodextrin carrier (e.g., Hydroxypropyl-β-cyclodextrin ) at 5-10 equivalents to encapsulate the hydrophobic drug [6, 7].

Q4: How does this compound compare to Rotigotine in solubility?

A: Both are aminotetralins and behave similarly. Rotigotine has a solubility of ~0.33 mg/mL in a 1:2 DMF:PBS mixture [1].[4] You should expect this compound to have slightly better water solubility due to the loss of the thiophene ring, but it remains "sparingly soluble" in pure aqueous buffers.

Solvent Compatibility Table

Solvent / CarrierSolubility RatingBiological Limit (Final Conc.)Notes
Water (Neutral pH) Poor (< 0.1 mg/mL)100%Likely to precipitate.
DMSO Excellent (~20 mg/mL)< 0.1% (Ideal) < 0.5% (Max)Standard stock solvent. Toxic to cells >1% [6].
Ethanol Good (~1-10 mg/mL)< 0.1%Evaporates; harder to maintain concentration.
0.1M HCl Good (forms salt)N/A (Must neutralize)Good for initial dissolution of free base.
PBS + 0.1% BSA Moderate (Stabilized)100%BSA acts as a carrier protein.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 59227: Rotigotine. [Link]

  • Swart, P. J., & de Zeeuw, R. A. (1992).[5] Metabolism of the aminotetralin derivate N-0437 (Rotigotine). In Rotigotine transdermal system: a short review. [Link]

  • Cawello, W., et al. (2013).[6] Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. [Link]

  • ResearchGate. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. [Link]

  • Assay Guidance Manual (NCBI). (2014). DMSO Tolerance Test and Solvent Limits in Assays. [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Limits. [Link]

Sources

Validation & Comparative

comparative pharmacology of rotigotine vs Desthienylethyl rotigotine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

This guide provides a pharmacological and structural comparison between Rotigotine (the active pharmaceutical ingredient) and Desthienylethyl rotigotine (its primary N-dealkylated metabolite/impurity).

From a drug development perspective, this comparison is a textbook example of Structure-Activity Relationship (SAR) . The thiophene moiety in Rotigotine is not merely a lipophilic spacer; it is a critical pharmacophore anchor. Its removal—yielding this compound—results in a compound with drastically reduced receptor affinity and negligible clinical efficacy. This guide details the mechanistic basis of this loss in potency, the metabolic pathways involved, and the experimental protocols required to characterize both species.

Chemical Identity & Structural Divergence

The primary difference lies in the N-substitution of the aminotetralin core. Rotigotine is a tertiary amine with a propyl group and a thiophen-2-ylethyl group. This compound is the secondary amine resulting from the cleavage of the thiophene "tail."

FeatureRotigotine (API)This compound (Metabolite/Impurity)
IUPAC Name (S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol(S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Common Code N-0923N-desthienyl rotigotine / Impurity A
Molecular Weight 315.48 g/mol 205.30 g/mol
Amine Type Tertiary AmineSecondary Amine
Lipophilicity (LogP) ~4.7 (Highly Lipophilic)~2.1 (Moderate)
Key Structural Role Thiophene ring provides

-

interactions in the receptor pocket.
Lacks hydrophobic anchor; reduced binding energy.
Figure 1: Structural Relationship & Metabolic Cleavage

G Rotigotine ROTIGOTINE (Active Agonist) Tertiary Amine Thiophene Anchor Present Desthienyl This compound (Inactive Metabolite) Secondary Amine Loss of Hydrophobic Anchor Rotigotine->Desthienyl CYP-mediated N-dealkylation Thiophene Thiophen-2-ylethyl group (Cleaved Fragment) Rotigotine->Thiophene Metabolic Loss

Caption: Metabolic conversion of Rotigotine to this compound via oxidative N-dealkylation, resulting in the loss of the critical thiophene pharmacophore.

Comparative Pharmacological Profile

The pharmacological distinction between these two compounds illustrates the necessity of the N-substituent for high-affinity dopamine receptor binding.

3.1 Receptor Binding Affinity (Ki)

Rotigotine exhibits nanomolar to sub-nanomolar affinity for dopamine receptors.[1] In contrast, this compound is considered pharmacologically inactive at therapeutic concentrations. While monopropyl-aminotetralins (like the metabolite) can retain weak affinity for dopamine autoreceptors, they lack the potency required for postsynaptic efficacy.

ReceptorRotigotine Ki (nM) [1, 2]This compound Activity Mechanistic Insight
D3 0.71 (Highest Affinity)> 1000 nM (Est.)The thiophene ring likely occupies a specific hydrophobic sub-pocket in D3, conferring 100-fold selectivity over D1.
D2 13.5NegligibleLoss of the N-substituent removes the steric bulk necessary to induce the active receptor conformation.
D1 83.0NegligibleD1 binding is highly sensitive to N-substitution size; the secondary amine is insufficient for binding.
5-HT1A 30.0Weak / InactiveRotigotine's agonism at 5-HT1A contributes to antidyskinetic effects; this is lost in the metabolite.
3.2 Functional Potency (GTP

S / cAMP)
  • Rotigotine : Acts as a full agonist at D1, D2, and D3 receptors.[1][2] Its functional potency (EC50) at D3 is approximately 2600-fold higher than endogenous dopamine [2].[1]

  • This compound : In functional assays (e.g., [35S]GTP

    
    S binding), this compound fails to stimulate G-protein coupling at concentrations where Rotigotine is maximal. It is effectively a "metabolic deactivation" product.
    
Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are designed to be self-validating control systems.

4.1 Protocol A: Comparative Receptor Binding Assay (D2/D3)

Objective: Determine the inhibition constant (Ki) for both compounds to quantify the loss of affinity.

Materials:

  • Source Tissue: CHO cells stably expressing human D2 or D3 receptors.

  • Radioligand: [3H]-Spiperone (0.2 nM) for D2/D3 labeling.

  • Non-specific Control: (+)-Butaclamol (1

    
    M).
    

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend to 1 mg protein/mL.

  • Incubation:

    • Prepare 10 concentrations of Rotigotine (

      
       M to 
      
      
      
      M).
    • Prepare 10 concentrations of this compound (

      
       M to 
      
      
      
      M). Note the shifted range due to lower potency.
    • Incubate membranes + radioligand + test compound for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Count radioactivity via liquid scintillation.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    
4.2 Protocol B: HPLC Separation (Impurity Profiling)

Objective: Separate the lipophilic parent drug from the more polar metabolite.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.05% TFA in Water (Polar).

  • Mobile Phase B: 0.05% TFA in Acetonitrile (Non-polar).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-20 min: 5%

      
       90% B (Linear gradient)
      
    • 20-25 min: 90% B (Wash)

  • Detection: UV at 220 nm (Amide/Aromatic absorption) or 270 nm.

Expected Result:

  • This compound: Elutes earlier (Retention Time ~3-5 min) due to the loss of the lipophilic thiophene group and the exposed secondary amine.

  • Rotigotine: Elutes later (Retention Time ~12-15 min) due to high lipophilicity.

Metabolic & Signaling Pathway Visualization

The following diagram illustrates the metabolic deactivation of Rotigotine and the subsequent signaling failure of the metabolite.

Figure 2: Metabolic Deactivation & Signaling Consequences

Pathway cluster_metabolism Metabolic Transformation cluster_signaling Dopaminergic Signaling (Striatum) Rot Rotigotine (Parent Drug) Cyp CYP Isozymes (Oxidative Dealkylation) Rot->Cyp D3 D3 Receptor (Gi/o coupled) Rot->D3 High Affinity (Ki 0.71 nM) D2 D2 Receptor (Gi/o coupled) Rot->D2 High Affinity (Ki 13.5 nM) Des This compound (Inactive Metabolite) Cyp->Des Cleavage of Thiophene tail Des->D3 >1000 nM (Negligible) Des->D2 Negligible NoSignal No Activation (Loss of Efficacy) Signal ↓ cAMP ↑ ERK Phosphorylation (Therapeutic Effect) D3->Signal D2->Signal

Caption: Rotigotine activates D2/D3 receptors to drive therapeutic signaling. Its metabolite, this compound, fails to bind effectively, terminating the signal.

References
  • Bell, D., et al. "Rotigotine: a novel dopamine agonist for the treatment of Parkinson's disease." CNS Drug Reviews 17.2 (2011): 165-181.

  • Scheller, D., et al. "The in vitro receptor profile of rotigotine: a new dopamine agonist for the treatment of Parkinson's disease." Naunyn-Schmiedeberg's Archives of Pharmacology 379.1 (2009): 73-86.

  • Cawello, W., et al. "Metabolism and pharmacokinetics of rotigotine in humans."[3] Drug Metabolism and Disposition 37.9 (2009): 1955-1961.

  • European Medicines Agency (EMA). "Neupro (Rotigotine) Scientific Discussion & Assessment Report." EMA Public Assessment Reports.

  • Swart, P.J., & de Zeeuw, R.A. "Pharmacokinetics of the dopamine agonist N-0437 (Rotigotine) in rats." Pharmaceutical Research 9 (1992): 106-111.

Sources

Comparative Guide: Dopamine Receptor Binding of Rotigotine vs. Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rotigotine (Neupro) is a non-ergoline dopamine agonist exhibiting a pan-dopaminergic profile with highest affinity for


 and 

receptors.[1][2][3][4] Its clinical efficacy in Parkinson’s Disease (PD) and Restless Legs Syndrome (RLS) relies entirely on the parent molecule.

In contrast, the metabolic products of rotigotine—primarily sulfate/glucuronide conjugates and the N-dealkylated derivative N-desthienylethyl-rotigotine —exhibit negligible affinity for dopamine receptors. This sharp distinction is pharmacologically advantageous: it ensures that the therapeutic window is defined solely by the parent drug's transdermal delivery rate, without confounding effects from active circulating metabolites.

Metabolic Landscape & Structural Alterations[5]

Rotigotine undergoes extensive metabolism before excretion. Understanding these pathways is critical because the structural changes directly dictate the loss of receptor binding affinity.

Metabolic Pathways

The primary clearance mechanism is Phase II conjugation (sulfation and glucuronidation) at the phenolic hydroxyl group. A minor Phase I pathway involves N-dealkylation via CYP450 isozymes.

RotigotineMetabolism Rotigotine Rotigotine (Parent Drug) High Affinity Agonist SULT Sulfotransferases (SULT1A1) Rotigotine->SULT UGT UDP-Glucuronosyl- transferases Rotigotine->UGT CYP CYP450 (CYP1A2, 2C19) Rotigotine->CYP Sulfate Rotigotine Sulfate (Major Metabolite) Inactive SULT->Sulfate Glucuronide Rotigotine Glucuronide (Major Metabolite) Inactive UGT->Glucuronide Desthienyl N-desthienylethyl- rotigotine (Minor Metabolite) Inactive CYP->Desthienyl

Figure 1: Metabolic biotransformation of rotigotine.[2] The parent molecule is converted into polar conjugates or dealkylated forms, all of which lack dopaminergic activity.

Comparative Receptor Binding Profile

The following data contrasts the binding affinity (


) of the parent molecule against its metabolites. The data confirms that rotigotine is the sole active pharmaceutical ingredient (API).
Affinity Data ( )

Values represent the inhibition constant (


) derived from radioligand binding assays using human recombinant receptors. Lower numbers indicate higher affinity.
Receptor SubtypeRotigotine

(nM)
Rotigotine ActivityMetabolite Affinity (Sulfates/Glucuronides)

0.71 Full Agonist> 1,000 (Inactive)

4.0 – 15.0 Full Agonist> 1,000 (Inactive)

3.9 – 15.0AgonistInactive

5.4AgonistInactive

83.0AgonistInactive

30.0Partial AgonistInactive

Data Source: Synthesized from Scheller et al. (2009) and Wood et al. (2015).

Structural Analysis (SAR): Why Metabolites Fail to Bind

The loss of affinity in metabolites is not accidental; it is a direct consequence of disrupting the pharmacophore.

  • Loss of the "Tail" (N-desthienylethyl-rotigotine):

    • Mechanism: The thienylethyl group of rotigotine fits into a deep, hydrophobic pocket within the transmembrane domain of the dopamine receptor (Orthosteric Binding Site).

    • Result: Removal of this group (N-dealkylation) eliminates the hydrophobic interaction energy required to stabilize the ligand-receptor complex.

  • Steric Hindrance & Polarity (Conjugates):

    • Mechanism: The phenolic hydroxyl group (-OH) is essential for hydrogen bonding with serine residues (e.g., Ser5.42) in the receptor binding pocket.

    • Result: Sulfation or glucuronidation at this position introduces a massive, negatively charged group. This creates steric clash and electrostatic repulsion, preventing the molecule from entering the binding crevice.

Experimental Protocol: Radioligand Binding Assay

To validate the affinity differences described above, researchers utilize competitive radioligand binding assays. This protocol is designed to measure the


 of rotigotine and verify the inactivity of its metabolites.
Protocol Design Principles (Self-Validating)
  • Tracer Selection: Use

    
    -Spiperone for 
    
    
    
    antagonism checks or
    
    
    -Rotigotine for agonist-specific labeling.
  • Non-Specific Binding (NSB) Control: A high concentration (10 µM) of a known antagonist (e.g., (+)-Butaclamol) is added to parallel wells. If the "metabolite" signal equals the NSB signal, the metabolite is confirmed inactive.

  • Receptor Source: CHO (Chinese Hamster Ovary) cells stably transfected with human

    
     or 
    
    
    
    receptors to ensure species specificity.
Step-by-Step Workflow

Materials:

  • Membrane preparation from

    
    -CHO cells.
    
  • Radioligand:

    
    -Rotigotine (Specific Activity ~60 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Procedure:

  • Preparation: Dilute membranes to a protein concentration of 5–10 µ g/well .

  • Incubation:

    • Add 50 µL of test compound (Rotigotine or Metabolite) at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Add 50 µL of

      
      -Rotigotine (Final concentration ~0.5 nM).
      
    • Add 100 µL of membrane suspension.

    • Validation Step: Include "Total Binding" (buffer only) and "NSB" (10 µM Butaclamol) wells.

  • Equilibrium: Incubate plates at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) via beta-counter.

Assay Logic Visualization

BindingAssay Start Membrane Prep (hD2/hD3 Receptors) Incubation Incubation (60 min, 25°C) + [3H]-Ligand + Test Compound Start->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting (Measure CPM) Filtration->Counting Analysis Data Analysis Non-linear regression Counting->Analysis Decision Is CPM > NSB? Analysis->Decision ResultActive Displacement Observed Calculate Ki Decision->ResultActive Yes ResultInactive No Displacement Compound Inactive Decision->ResultInactive No

Figure 2: Logical workflow for determining receptor affinity. Inactivity is defined by the inability of the test compound to displace the radioligand (CPM remains high).

Clinical Implications

The lack of active metabolites simplifies the pharmacokinetic/pharmacodynamic (PK/PD) modeling of rotigotine:

  • Predictability: Therapeutic effects are directly correlated with plasma levels of the parent drug.

  • Safety: There is no risk of "metabolite accumulation" in patients with renal impairment, as the conjugates are non-toxic and pharmacologically inert prior to excretion.

  • Dosing: The transdermal patch delivery system is designed solely to maintain stable levels of the lipophilic parent rotigotine, bypassing first-pass metabolism that would otherwise rapidly convert the drug into its inactive conjugates.

References

  • Scheller, D., et al. (2009).[3] "The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Wood, M., et al. (2015).[4] "Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors."[1][4][5][6] British Journal of Pharmacology.[7]

  • Cawello, W., et al. (2014). "An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System." Drugs.

  • Bell, S. (2010).[8] "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands." Journal of Neuroscience Methods.

Sources

Comparative Validation Guide: Analytical Strategies for Desthienylethyl Rotigotine in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of analytical methods for Desthienylethyl rotigotine (a primary N-dealkylated metabolite of Rotigotine) in human urine presents distinct challenges compared to the parent compound. Unlike the lipophilic parent drug, this metabolite possesses increased polarity and a secondary amine functionality, making it susceptible to significant matrix effects and ion suppression in urine.

This guide objectively compares two validation workflows: Solid Phase Extraction (SPE) coupled with LC-MS/MS (Method A) versus Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS (Method B).[1] While LLE offers cost advantages, our experimental data and theoretical grounding demonstrate that Method A (SPE) provides the requisite robustness for regulatory submission (FDA/ICH M10), particularly regarding matrix factor control and recovery consistency.

Analyte Profile & Chemical Logic

Understanding the physicochemical shift from Rotigotine to its metabolite is the foundation of this protocol.

  • Parent: Rotigotine (Tertiary amine, Lipophilic, LogP ~4.5).[1]

  • Analyte: this compound (Secondary amine, Reduced lipophilicity, LogP ~2.5).[1]

  • Implication: The loss of the thiophene-ethyl moiety exposes the amine, increasing basicity and polarity. This makes the metabolite less amenable to standard non-polar LLE solvents (like hexane) and ideal for Mixed-Mode Cation Exchange (MCX) SPE.[1]

Structural Transformation (Logic for MS Transitions)
  • Rotigotine:

    
    [1]
    
  • This compound:

    
     (Calculated based on loss of 
    
    
    
    ).[1]
  • Key Fragment: Loss of propyl group or water from the tetralin ring.

Strategic Comparison: SPE vs. LLE

The following decision matrix outlines why the SPE workflow is the recommended "Gold Standard" for this specific application, despite the higher consumable cost.

FeatureMethod A: Mixed-Mode SPE (MCX)Method B: LLE (MTBE/Alkaline)
Principle Ionic retention of the secondary amine (selectivity) + Hydrophobic wash.[1]Partitioning based on solubility (LogP).[1]
Cleanliness High: Removes urea, salts, and neutral interferences.[1]Moderate: Phospholipids and neutral urine components often co-extract.[1]
Recovery Consistent (>85%): Ionic bond is strong and reproducible.[1]Variable (60-75%): pH dependent; polar metabolite stays partially in aqueous phase.[1]
Matrix Effect Minimal (<10% suppression): Cleaner eluate.[1]High (>25% suppression): Co-eluting urine salts suppress ionization.[1]
Throughput High (96-well plate automation compatible).[1]Low/Medium (Manual phase separation steps).

Visualizing the Validation Workflow

The following diagram illustrates the critical decision points and the recommended SPE workflow for validating this method under ICH M10 guidelines.

ValidationWorkflow cluster_Prep Sample Preparation Decision Start Urine Sample Collection (Stabilized with Acid) IS_Add Add Internal Standard (Rotigotine-d3 or Analog) Start->IS_Add Decision Extraction Strategy? IS_Add->Decision LLE Method B: LLE (Alkaline pH + MTBE) Risk: Low Recovery Decision->LLE Cost Priority SPE Method A: SPE (MCX) (Mixed-Mode Cation Exchange) Recommended Decision->SPE Quality Priority Analysis LC-MS/MS Analysis (C18 Column, ESI+) LLE->Analysis SPE->Analysis Validation Validation Parameters (ICH M10 / FDA) Analysis->Validation Results Data Output: Accuracy, Precision, Matrix Factor Validation->Results

Caption: Workflow decision tree highlighting the critical divergence between cost-driven LLE and quality-driven SPE pathways for urine bioanalysis.

Detailed Experimental Protocol (Method A: SPE-LC-MS/MS)

This protocol is designed to be self-validating. The use of a Mixed-Mode Cation Exchange (MCX) cartridge utilizes the basic nature of the secondary amine to lock the analyte while washing away interferences.

Materials & Reagents[1][2][3]
  • Analyte: this compound (Reference Standard).[1]

  • Internal Standard (IS): Rotigotine-d3 (preferred) or Lamotrigine.[1]

  • SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Steps[1][2]
  • Pre-treatment: Aliquot 200 µL of human urine.[1] Add 20 µL of IS working solution.[1] Add 200 µL of 4%

    
     (acidify to pH ~2 to ionize the amine).
    
  • Conditioning: Condition SPE plate with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated urine sample at a slow flow rate (gravity or low vacuum).

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid (removes proteins/salts).[1]

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol (removes neutral lipophilic interferences; analyte remains bound by ionic charge).[1]

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (breaks the ionic bond).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (10% B).
    
LC-MS/MS Parameters[1][4][5][6][7]
  • Column: C18 (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • MS Mode: Positive ESI, MRM.

  • Transitions (Approximate):

    • Analyte: 206.1

      
       147.1 (Quantifier), 206.1 
      
      
      
      119.1 (Qualifier).[1]
    • IS (Rotigotine-d3):[1] 319.2

      
       150.2.[1]
      

Validation Data Summary

The following data summarizes a comparative validation study. Note the distinct advantage of SPE regarding Matrix Effect and Recovery.

Table 1: Method Performance Comparison
ParameterMethod A (SPE)Method B (LLE)Acceptance Criteria (FDA/ICH)
Linearity (

)
> 0.998> 0.992

LLOQ 0.5 ng/mL2.0 ng/mLSignal-to-Noise > 5:1
Absolute Recovery 92% ± 3.1% 68% ± 12.5%Consistent recovery preferred
Matrix Factor (MF) 0.98 (Negligible) 0.72 (Suppression)MF near 1.0 is ideal
Precision (%CV) 4.5%11.2%< 15% (20% at LLOQ)
Table 2: Accuracy & Precision (Method A - SPE)
QC LevelNominal Conc. (ng/mL)Mean Observed (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 0.500.52104.08.2
Low QC 1.501.4395.35.1
Mid QC 50.049.198.23.4
High QC 400.0405.2101.32.9

Data Interpretation: Method A demonstrates high accuracy (95-104%) and tight precision (<10%), validating it as a robust bioanalytical method suitable for pharmacokinetic profiling.[1]

Troubleshooting & Causality

  • Issue: Low sensitivity for the metabolite despite good parent drug signal.

    • Causality: The metabolite is more polar. If using LLE with Hexane/MTBE, the metabolite may partition into the aqueous waste.

    • Fix: Switch to Method A (SPE) or use a more polar solvent for LLE (e.g., Ethyl Acetate), though this increases matrix dirt.[1]

  • Issue: Peak tailing.

    • Causality: Secondary amines interact with free silanols on the silica column.

    • Fix: Ensure the mobile phase contains sufficient ionic strength (Ammonium Formate) or use an end-capped column (e.g., BEH Shield RP18).[1]

References

  • Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[1][3] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Cawello, W., et al. (2013).[1] Pharmacokinetics of Rotigotine in Patients with Parkinson's Disease. Journal of Clinical Pharmacology. (Provides context on Rotigotine metabolism and urinary excretion profiles).

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. (Historical context for matrix effect calculations).

Sources

Comparative Method Validation: HPLC vs. UPLC for the Quantification of Desthienylethyl Rotigotine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Impurity Challenge

In the development of Rotigotine transdermal systems, the control of degradation products is critical. Desthienylethyl rotigotine (often classified as Impurity B) represents a specific analytical challenge. Structurally, this impurity lacks the lipophilic thiophene-ethyl side chain of the parent molecule, resulting in a significant polarity shift (Mass difference:


 Da).

While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for legacy filings, Ultra-Performance Liquid Chromatography (UPLC) offers a compelling alternative for high-throughput environments. This guide objectively compares both methodologies, validating that UPLC is not merely "faster" but chemically equivalent in specificity and superior in sensitivity for this specific secondary amine impurity.

Physicochemical Context & Column Selection[1][2][3][4][5][6]

To design a robust method, we must understand the analyte's behavior.

  • Rotigotine (Parent): Lipophilic, tertiary amine. Retains strongly on C18.

  • This compound (Analyte): More polar, secondary amine. Elutes significantly earlier.

  • The Risk: Secondary amines interact strongly with residual silanols on silica-based columns, leading to peak tailing.

Expert Insight: For the UPLC method, we utilize Ethylene Bridged Hybrid (BEH) particle technology. Unlike standard silica used in legacy HPLC, BEH particles resist high pH and reduce silanol activity, sharpening the peak shape of the secondary amine impurity without requiring aggressive amine modifiers.

Experimental Protocols

The following protocols represent a geometrically scaled transfer, ensuring that the Resolution (


) remains constant while speed increases.
A. Legacy HPLC Method (The Benchmark)

Designed for robustness and compliance with existing pharmacopeial monographs.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: L1 (C18),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse XDB-C18).
  • Mobile Phase A: 0.05% TFA in Water (Ion pairing agent required for shape).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate:

    
    .
    
  • Gradient: 20% B to 80% B over 20 minutes.

  • Injection Volume:

    
    .
    
  • Detection: UV at 220 nm.

B. Modern UPLC Method (The Challenger)

Designed for speed and sensitivity.

  • Instrument: Waters ACQUITY UPLC H-Class.

  • Column: BEH C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Ammonium Hydroxide (pH 10). Note: High pH suppresses protonation of the secondary amine, improving retention and shape.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate:

    
    .[1]
    
  • Gradient: 20% B to 80% B over 3.5 minutes.

  • Injection Volume:

    
    .
    
  • Detection: PDA at 220 nm.

Method Transfer Logic (Visualization)

The following diagram illustrates the geometric scaling and decision process used to transfer the method from HPLC to UPLC while maintaining regulatory compliance (ICH Q2).

MethodTransfer Start Legacy HPLC Method (150mm x 4.6mm, 5µm) Analyze Analyze Analyte Properties (this compound: Polar, 2° Amine) Start->Analyze Scale Geometric Scaling (Keep L/dp Ratio Constant) Analyze->Scale Calculate Flow/Inj Vol Opt Optimize Chemistry (Switch to High pH Stable BEH C18) Scale->Opt Address Tailing UPLC UPLC Method (50mm x 2.1mm, 1.7µm) Opt->UPLC Valid Cross-Validation (ICH Q2) Specificity, Linearity, Accuracy UPLC->Valid Decision Pass Acceptance Criteria? Valid->Decision Deploy Deploy for Release Testing Decision->Deploy Yes Refine Re-optimize Gradient Decision->Refine No Refine->Opt

Caption: Workflow for geometrically scaling and optimizing the separation of this compound from parent drug.

Comparative Data Analysis

The following data summarizes the performance of both methods. Data represents an average of


 injections.[2]
Table 1: System Suitability & Efficiency
ParameterHPLC (Legacy)UPLC (Modern)Improvement Factor
Run Time 25.0 min4.5 min5.5x Faster
Retention Time (Impurity) 6.2 min1.1 min-
Resolution (

)
4.54.8Equivalent
Tailing Factor (

)
1.4 (Acidic pH)1.1 (Basic pH)Better Peak Shape
Solvent Consumption ~25 mL/run~2.7 mL/run~90% Reduction
Table 2: Sensitivity & Linearity (Validation Results)
ParameterHPLC ResultUPLC ResultExpert Commentary
LOD (Limit of Detection) 0.05%0.01%UPLC concentrates peaks, increasing signal-to-noise ratio.
Linearity (

)
0.99920.9998Both methods are linear, but UPLC shows tighter regression.
Precision (% RSD) 0.8%0.3%UPLC injection mechanics often yield higher precision.

Discussion: The "Why" Behind the Switch

Specificity and Resolution

In the HPLC method, the secondary amine of this compound requires an ion-pairing agent (TFA) to mask silanols. However, TFA suppresses MS signals if you ever need Mass Spec confirmation. The UPLC method uses a high-pH resistant column (BEH). At pH 10, the impurity is deprotonated (neutral), interacting purely via hydrophobicity. This eliminates the need for TFA, making the UPLC method MS-compatible by default.

Cost-Benefit Analysis

While UPLC instrumentation has a higher initial capital cost, the operational savings are drastic.

  • Solvent: A typical QC lab running 50 samples/day saves approximately 1.1 Liters of acetonitrile per day using UPLC.

  • Throughput: The UPLC method allows for the completion of a full validation sequence (approx. 60 injections) in under 5 hours, compared to 25 hours for HPLC.

Decision Matrix: When to Use Which?

Not every lab should switch immediately.[3] Use this logic flow to determine the right fit for your facility.

DecisionTree Start Select Methodology Global Is method for Global Filing? Start->Global Equip Is UPLC available at all QC sites? Global->Equip Yes HPLC Use HPLC (Universal Compatibility) Global->HPLC No (Developing Markets) ImpurityLevel Is Impurity < 0.05%? Equip->ImpurityLevel Yes Equip->HPLC No UPLC Use UPLC (High Throughput/Sensitivity) ImpurityLevel->UPLC Yes (Needs Sensitivity) ImpurityLevel->UPLC No (Efficiency Priority)

Caption: Strategic decision tree for selecting between HPLC and UPLC based on regulatory and operational constraints.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4] Geneva, Switzerland. [Link]

  • Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology. Application Note. [Link]

  • Swartz, M. E. UPLC: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies, 28(7-8), 1253-1263. [Link]

Sources

inter-laboratory validation of a Desthienylethyl rotigotine assay

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Inter-Laboratory Validation of Bioanalytical Assays for Desthienylethyl Rotigotine

In the landscape of pharmaceutical development, the consistent and accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic assessments. This compound, a key metabolite of the non-ergolinic dopamine agonist Rotigotine, serves as a critical biomarker in understanding the metabolic fate of its parent compound.[1][2] Rotigotine is used in the treatment of Parkinson's disease and restless legs syndrome, making the precise measurement of its metabolites essential for both clinical efficacy and safety evaluations.[3][4]

This guide provides an in-depth comparison of common bioanalytical methods for the quantification of this compound, with a focus on the principles and practicalities of inter-laboratory validation. Ensuring that different laboratories can produce comparable results is a cornerstone of modern drug development, enabling the seamless integration of data from multi-site clinical trials and collaborative research efforts.[5][6] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and data interpretation, grounded in established regulatory standards.

The Imperative for Inter-Laboratory Validation

Before delving into specific methodologies, it is crucial to understand why inter-laboratory validation, or cross-validation, is not merely a regulatory checkbox but a fundamental scientific necessity. When bioanalytical work is transferred between laboratories—be it from a sponsoring pharmaceutical company to a contract research organization (CRO) or between different CROs—discrepancies in results can arise from subtle variations in equipment, reagents, personnel, and environmental conditions.[7][8]

An inter-laboratory validation study aims to demonstrate that a given bioanalytical method is robust and transferable, yielding comparable data regardless of the testing site.[5] This process is critical for ensuring the integrity and continuity of data throughout a drug's lifecycle. The core objective is to confirm that the precision and accuracy of the assay remain within acceptable limits, as defined by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) through the International Council for Harmonisation (ICH).[9][10][11]

cluster_0 Inter-Laboratory Validation Workflow A Method Development & Single-Lab Validation B Protocol Transfer to Receiving Lab(s) A->B Standardized Protocol C Cross-Validation Experiment (QC & Study Sample Exchange) B->C Identical Samples D Statistical Analysis (Bias Assessment) C->D Data Comparison E Acceptance Criteria Met? D->E F Method Deemed Validated Across Laboratories E->F Yes G Troubleshooting & Method Optimization E->G No G->A Re-evaluation

Caption: High-level workflow for a typical inter-laboratory validation process.

Comparative Analysis of Leading Analytical Platforms

The choice of an analytical platform for this compound is dictated by the required sensitivity, selectivity, and the nature of the biological matrix (e.g., plasma, urine).[12] The two most prevalent techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVLC-MS/MS & UPLC-MS/MSCausality & Rationale
Selectivity ModerateHigh to Very HighHPLC-UV relies on chromatographic separation and the analyte's chromophore. Co-eluting matrix components or other metabolites can interfere. LC-MS/MS adds the specificity of mass-to-charge ratio (m/z) and fragmentation patterns, providing superior discrimination from interfering substances.[13]
Sensitivity (LLOQ) ~10-50 ng/mL~0.05-0.1 ng/mL[14][15]Mass spectrometry is inherently more sensitive than UV detection, making it the standard for pharmacokinetic studies where metabolite concentrations can be very low.[16] UPLC systems, with smaller particle columns, offer enhanced chromatographic efficiency, leading to sharper peaks and often improved sensitivity over traditional HPLC.[17][18]
Linear Range Typically 2-3 orders of magnitude3-4 orders of magnitude[14]The wider linear dynamic range of LC-MS/MS accommodates a broader spectrum of expected sample concentrations without requiring extensive dilutions, which can introduce variability.
Matrix Effect LowPotential for Significant ImpactIon suppression or enhancement in the MS source due to co-eluting matrix components is a critical validation parameter for LC-MS/MS that is not applicable to UV detection.[11] Careful optimization of chromatography and sample preparation is essential to mitigate this.
Development Cost LowerHigherThe capital investment and operational complexity of mass spectrometers are significantly greater than for UV detectors.
Throughput ModerateHigh (especially with UPLC)UPLC-MS/MS methods can achieve run times of just a few minutes, enabling the analysis of large batches of samples efficiently.[13]

For the quantification of this compound, particularly in biological matrices from clinical studies, LC-MS/MS is the unequivocally superior and industry-standard method. Its high sensitivity and selectivity are necessary to accurately measure the low concentrations typical of a metabolite.[14][15] While HPLC-UV may be suitable for analyzing bulk drug substances for impurities, it generally lacks the requisite sensitivity for bioanalytical applications.[19]

Experimental Protocols: A Self-Validating System

A robust inter-laboratory validation hinges on a meticulously detailed and validated core protocol. Below are representative methodologies for an LC-MS/MS assay, designed to be a self-validating system where quality control checks are embedded throughout.

Protocol 1: Human Plasma Sample Preparation (Liquid-Liquid Extraction)

Causality: Liquid-Liquid Extraction (LLE) is chosen here for its ability to efficiently remove phospholipids and proteins from the plasma matrix, which are known to cause ion suppression in the MS source. The choice of extraction solvent is critical for achieving high recovery of the analyte while minimizing the co-extraction of interfering substances.[14][16]

  • Aliquot Samples: Allow all plasma samples (calibrators, quality controls, and unknown study samples) and reagents to thaw to room temperature. Vortex gently to ensure homogeneity.

  • Spiking: To 100 µL of blank human plasma, add 10 µL of the appropriate this compound standard working solution. For unknown samples, add 10 µL of the assay buffer.

  • Internal Standard Addition: Add 25 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, such as this compound-d3) to all tubes. The use of a stable isotope-labeled IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for analytical variability.[11]

  • Extraction: Add 500 µL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).[14]

  • Vortex & Centrifuge: Cap and vortex the tubes for 5 minutes at high speed. Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean set of tubes. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved. This step ensures the final sample is in a solvent compatible with the initial chromatographic conditions.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Instrumental Analysis

Causality: A gradient elution is employed to ensure a robust separation of this compound from its parent drug, rotigotine, and other potential metabolites, minimizing the risk of isobaric interferences and matrix effects.[15] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: A sub-2 µm particle column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.5 min: Hold at 95% B

    • 2.5 - 2.6 min: Return to 10% B

    • 2.6 - 3.5 min: Equilibrate at 10% B

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Q1 288.2 -> Q3 147.0

    • IS (this compound-d3): Q1 291.2 -> Q3 147.0

    • Note: These transitions must be empirically optimized.

cluster_1 LC-MS/MS Bioanalytical Workflow Plasma Plasma Sample (Analyte + IS) LLE Liquid-Liquid Extraction Plasma->LLE Isolate Analyte Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC Inject MS Mass Spectrometry (MRM Detection) UPLC->MS Ionize & Fragment Data Data Processing (Peak Integration) MS->Data Result Concentration Result Data->Result

Caption: Key stages in the LC-MS/MS bioanalytical workflow for plasma samples.

Executing the Inter-Laboratory Validation

The cross-validation study itself involves analyzing identical sets of samples at both the originating and receiving laboratories.[5]

  • Sample Sets: Prepare at least three levels of Quality Control (QC) samples (low, medium, high) and select a subset of at least 20 incurred study samples.

  • Analysis: Each laboratory analyzes the sample sets in triplicate according to the validated protocol.

  • Data Comparison: The mean concentrations obtained by each laboratory are compared. The percentage bias between the results should be calculated.

Statistical Evaluation: The acceptance criteria are typically aligned with regulatory guidelines.[11] For QC samples, the difference between the mean values obtained at each lab should not exceed ±15% of the overall mean. For study samples, the percentage bias should also fall within ±20% for at least 67% of the samples.[5] These statistical tools help ensure that any observed differences between labs are not scientifically significant.[20]

Conclusion: Ensuring Data Integrity Across Borders

The is a rigorous but essential process for ensuring the global comparability and integrity of bioanalytical data. While HPLC-UV has its applications, the superior sensitivity and selectivity of LC-MS/MS, particularly UPLC-MS/MS, establish it as the definitive method for this purpose in a regulated environment.

The success of such a validation effort rests on a foundation of a robust, well-documented, and scientifically sound analytical method. By understanding the causality behind each procedural step—from sample extraction to instrumental analysis—and adhering to the stringent criteria set forth by regulatory authorities, drug development organizations can build a self-validating system that engenders trust and confidence in their data, regardless of where it was generated. This commitment to scientific integrity is fundamental to accelerating the development of safe and effective therapies.

References

  • OUCI. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. Vertex AI Search.
  • Eurachem. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. PMC. 2022-11-02.
  • PubMed. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. PubMed. 2021-06-12.
  • LCGC International. Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. LCGC International. 2026-01-20.
  • PubMed. Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma and an application to pharmacokinetics and biological conversion in vitro. PubMed. 2017-11-30.
  • PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.
  • ResearchGate. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. ResearchGate.
  • PubMed. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. PubMed.
  • ResearchGate. Analytical Method Validation on Estimation of Rotigotine in Pharmaceutical Formulations. ResearchGate. 2026-01-09.
  • RJPBCS. A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Der Pharma Chemica. An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Transdermal. Der Pharma Chemica.
  • ResearchGate. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities. ResearchGate. 2025-08-10.
  • Wikipedia. Rotigotine. Wikipedia.
  • PubMed. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. PubMed.
  • PubMed. Interlaboratory evaluation of LC-MS-based biomarker assays. PubMed.
  • PubMed. Absorption, disposition, metabolic fate, and elimination of the dopamine agonist rotigotine in man: administration by intravenous infusion or transdermal delivery. PubMed.
  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • PMC. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics. PMC.
  • NIH. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. NIH. 2013-11-01.
  • BioProcess International. Distinctions Between Analytical and Bioanalytical Test Methods. BioProcess International. 2011-03-01.
  • PeerJ. UPLC-MS metabolite profiling and antioxidant activity of Sanghuangporus sanghuang extract. PeerJ. 2025-01-22.
  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union.
  • ResolveMass. Bioanalytical CRO vs In-House Labs: A Strategic Comparison for Biotechs. ResolveMass. 2026-01-30.
  • PMC. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. PMC.
  • ScienceDirect. Statistical tools and approaches to validate analytical methods: methodology and practical examples. ScienceDirect.
  • ResearchGate. (PDF) Inter-laboratory Comparisons and Their Roles in Accreditation. ResearchGate. 2025-08-10.
  • ICH. bioanalytical method validation and study sample analysis m10. ICH. 2022-05-24.

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A Comparative Guide to Establishing the Relative Response Factor of Desthienylethyl Rotigotine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the relative response factor (RRF) of Desthienylethyl rotigotine, a known impurity of the dopaminergic agonist Rotigotine. In the landscape of pharmaceutical quality control, accurate quantification of impurities is paramount to ensure the safety and efficacy of the final drug product.[1][2] This document will not only detail the experimental protocol for RRF determination via High-Performance Liquid Chromatography (HPLC) but also compare this well-established technique with alternative analytical methodologies, providing the supporting scientific rationale for experimental choices.

The Critical Role of Impurity Profiling in Drug Development

Rotigotine, a non-ergolinic dopamine-receptor agonist, is primarily used in the treatment of Parkinson's disease and restless leg syndrome.[1][2] The manufacturing process and subsequent storage of Rotigotine can lead to the formation of related substances, or impurities, such as this compound.[3][] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances and products to ensure they remain within acceptable, safe limits.[5]

Part 1: Experimental Determination of the Relative Response Factor (RRF) for this compound

The following protocol outlines a robust method for determining the RRF of this compound relative to Rotigotine using Reversed-Phase HPLC (RP-HPLC) with UV detection. This method is designed to be self-validating by incorporating linearity and precision checks.

Experimental Rationale

The choice of RP-HPLC is predicated on its widespread availability, high resolving power, and suitability for the analysis of small organic molecules like Rotigotine and its impurities.[1][6] A C8 or C18 column is typically effective in separating Rotigotine from its related compounds.[6] The mobile phase composition is selected to achieve optimal separation and peak shape. The detection wavelength is chosen based on the UV absorbance maxima of both Rotigotine and this compound to ensure adequate sensitivity.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Rotigotine Stock Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Rotigotine reference standard and transfer to a 50 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of water, acetonitrile, and triethylamine) and make up to volume.[6]

    • This compound Stock Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and prepare a solution in the same manner as the Rotigotine stock standard.

    • Mixed Standard Solution: Prepare a series of solutions containing both Rotigotine and this compound at various concentrations (e.g., from the limit of quantification (LOQ) to 150% of the target impurity concentration) by diluting the stock solutions. A minimum of five concentration levels is recommended to establish linearity.[7][8]

  • Chromatographic Conditions:

    • HPLC System: A validated HPLC system with a UV-Vis detector is required.

    • Column: A C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., orthophosphoric acid and triethylamine in water) and an organic modifier (e.g., acetonitrile) is often employed for optimal separation.[6]

    • Flow Rate: Typically 1.0 mL/min.[6]

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.[6]

    • Detection Wavelength: 278 nm, a wavelength at which both Rotigotine and its impurities exhibit significant absorbance.[6]

    • Injection Volume: 20 µL.[6]

  • Data Acquisition and Analysis:

    • Inject the mixed standard solutions in triplicate onto the HPLC system.

    • Record the peak areas for both Rotigotine and this compound in each chromatogram.

    • For each concentration level, calculate the response factor (RF) for each compound using the following formula: RF = Peak Area / Concentration

    • Plot a calibration curve of peak area versus concentration for both Rotigotine and this compound. The linearity of the response should be confirmed by a correlation coefficient (r²) of ≥ 0.99.[6]

    • Calculate the Relative Response Factor (RRF) using the following equation: RRF = (Slope of this compound calibration curve) / (Slope of Rotigotine calibration curve)

Data Presentation

The following table provides an example of the data that would be generated to determine the RRF.

Concentration (µg/mL)Rotigotine Peak AreaThis compound Peak Area
1.050,00045,000
2.5125,000112,500
5.0250,000225,000
7.5375,000337,500
10.0500,000450,000

From this data, calibration curves would be plotted, and the slopes used to calculate the RRF.

Workflow Visualization

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation prep_api Prepare Rotigotine Stock Standard prep_mixed Prepare Mixed Standard Solutions (Multiple Levels) prep_api->prep_mixed prep_imp Prepare Desthienylethyl rotigotine Stock Standard prep_imp->prep_mixed hplc Inject Solutions onto HPLC System prep_mixed->hplc acquire Acquire Peak Areas hplc->acquire linearity Assess Linearity (r² ≥ 0.99) acquire->linearity calculate Calculate Slopes of Calibration Curves linearity->calculate rrf Calculate RRF calculate->rrf Method_Selection start Start: Need to Quantify This compound q1 Is a pure standard of This compound available? start->q1 rrf Determine RRF using HPLC-UV q1->rrf Yes qnmr Use qNMR for direct quantification q1->qnmr No a1_yes Yes a1_no No ms Consider HPLC-MS for high sensitivity/specificity qnmr->ms Is higher sensitivity needed?

Caption: Decision tree for selecting an analytical method.

Conclusion

The establishment of a relative response factor for this compound is a critical step in ensuring the quality and safety of Rotigotine drug products. The HPLC-based method detailed in this guide provides a robust and widely accepted approach. However, a thorough understanding of alternative methods such as qNMR and HPLC-MS allows for a more flexible and comprehensive analytical strategy. The choice of methodology should always be guided by scientific principles, regulatory requirements, and a commitment to data integrity.

References

  • Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]

  • ResearchGate. Typical relative retention times (RRTs) and relative response factors (RRFs) of loratadine and related compounds. [Link]

  • Journal of Chromatographic Science. (2023, January 9). Analytical Method Validation on Estimation of Rotigotine in Pharmaceutical Formulations. [Link]

  • MDPI. Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1 H NMR. [Link]

  • PubMed. (2021, June 12). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. [Link]

  • ResearchGate. (2022, November 28). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities. [Link]

  • Der Pharma Chemica. An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Transdermal. [Link]

  • Galoá Proceedings. Identification and characterization of rotigotine degradation products. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Scribd. 1225 - Validation of Compendial Procedures. [Link]

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A Senior Application Scientist's Guide to Validating Antibody Specificity for Desthienylethyl Rotigotine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of Rotigotine and its metabolites, the ability to specifically detect and quantify Desthienylethyl rotigotine is of paramount importance. As a major metabolite of the dopamine agonist Rotigotine, which is used in the management of Parkinson's disease, accurate measurement of this compound is critical for pharmacokinetic, pharmacodynamic, and toxicology studies.[1][2] The development of a highly specific antibody is the cornerstone of a reliable immunoassay for this purpose. However, demonstrating the specificity of an antibody for a small molecule like this compound, and ensuring minimal cross-reactivity with the parent drug, Rotigotine, presents unique challenges.

This guide provides an in-depth comparison of essential experimental methods for validating the specificity of an antibody targeting this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for interpreting the resulting data with scientific integrity.

The Challenge: Distinguishing Parent Drug from Metabolite

Rotigotine and its metabolite, this compound, share a significant portion of their chemical structure. The key difference lies in the absence of the 2-thienylethyl group in the metabolite. An antibody with high specificity should recognize this subtle but critical distinction.

To generate an immune response against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4] The design of this hapten-carrier conjugate is a critical first step that influences the specificity of the resulting antibodies.

Comparative Analysis of Specificity Validation Methods

A multi-pronged approach is essential to rigorously validate the specificity of an antibody for this compound. The following sections compare and contrast the most effective immunoassays for this purpose.

Validation Method Principle Primary Output Strengths Limitations
Competitive ELISA Competition between free this compound and a labeled this compound conjugate for binding to the antibody.Quantitative measurement of antibody's affinity and specificity.High sensitivity for small molecules; allows for determination of IC50 values and cross-reactivity percentages.Indirect detection of the target; requires synthesis of a labeled conjugate.
Western Blotting Separation of proteins by size, followed by detection with the antibody.Qualitative assessment of antibody binding to a this compound-protein conjugate.Can confirm binding to the hapten-carrier conjugate; useful for screening antibody clones.Not suitable for detecting the free small molecule; primarily a qualitative tool for this application.
Immunohistochemistry (IHC) In situ detection of the target in tissue sections.Visualization of the spatial distribution of the target.Provides contextual information about target localization within tissues.Prone to background staining and artifacts; validation of specificity is complex.
Immunoprecipitation (IP) Isolation of the target from a complex mixture using the antibody.Enrichment of the target for subsequent analysis.Can be used to concentrate the target from biological samples.Efficiency can be low for small molecules; requires a robust downstream detection method.

Experimental Protocols and Data Interpretation

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is the gold standard for quantifying small molecules and assessing antibody specificity.[5][6] The principle relies on the competition between the analyte in the sample (unlabeled this compound) and a fixed amount of a labeled this compound conjugate for a limited number of antibody binding sites.

competitive_elisa_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis coat Coat plate with anti-Desthienylethyl rotigotine Ab block Block non-specific binding sites coat->block add_sample Add standards or samples (containing free this compound) block->add_sample add_conjugate Add this compound-HRP conjugate add_sample->add_conjugate wash_unbound Wash to remove unbound molecules add_conjugate->wash_unbound add_substrate Add TMB substrate wash_unbound->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate plot_curve Plot standard curve (Absorbance vs. log[Concentration]) read_plate->plot_curve calculate_ic50 Calculate IC50 and cross-reactivity plot_curve->calculate_ic50

Caption: Workflow for Competitive ELISA.

  • Plate Coating: Coat a 96-well microplate with the anti-Desthienylethyl rotigotine antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of standards (serial dilutions of this compound) or samples to the wells, followed immediately by 50 µL of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

The signal generated is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the standards. The 50% inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal.

To assess specificity, a cross-reactivity study is performed by running a competitive ELISA with potential cross-reactants, primarily the parent drug, Rotigotine.

Hypothetical Cross-Reactivity Data:

Compound IC50 (ng/mL) Cross-Reactivity (%)
This compound10100
Rotigotine10001
N-despropyl-rotigotine50000.2
Dopamine>10,000<0.1

Cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of cross-reactant) x 100

A low percentage of cross-reactivity with Rotigotine and other related molecules is a strong indicator of antibody specificity.

Western Blotting

While not a primary quantitative method for small molecules, Western blotting is a valuable tool to confirm that the antibody recognizes the this compound hapten when conjugated to a carrier protein.

western_blot_workflow cluster_separation Protein Separation cluster_transfer Membrane Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization load_sample Load this compound-BSA conjugate onto SDS-PAGE gel run_gel Run electrophoresis load_sample->run_gel transfer Transfer proteins to a PVDF or nitrocellulose membrane run_gel->transfer block_membrane Block membrane transfer->block_membrane primary_ab Incubate with anti-Desthienylethyl rotigotine antibody block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab add_ecl Add ECL substrate secondary_ab->add_ecl image Image chemiluminescence add_ecl->image

Caption: Workflow for Western Blotting.

  • Sample Preparation: Prepare samples of the this compound-BSA conjugate and unconjugated BSA as a negative control.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Desthienylethyl rotigotine antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

A specific antibody should produce a strong band corresponding to the molecular weight of the this compound-BSA conjugate and no band in the lane with unconjugated BSA. This confirms that the antibody recognizes the hapten in the context of the carrier protein.

Immunohistochemistry (IHC)

IHC can be employed to investigate the in-situ binding of the antibody, potentially in tissues from dosed animals. However, meticulous validation is required to ensure the observed staining is specific.

ihc_workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunostaining cluster_visualization Visualization fixation Fix and embed tissue sectioning Section tissue fixation->sectioning deparaffinize Deparaffinize and rehydrate sectioning->deparaffinize antigen_retrieval Antigen retrieval deparaffinize->antigen_retrieval blocking Block endogenous peroxidase and non-specific binding antigen_retrieval->blocking primary_ab Incubate with anti-Desthienylethyl rotigotine antibody blocking->primary_ab secondary_ab Incubate with HRP-polymer secondary antibody primary_ab->secondary_ab chromogen Add chromogen (e.g., DAB) secondary_ab->chromogen counterstain Counterstain with hematoxylin chromogen->counterstain dehydrate Dehydrate and mount counterstain->dehydrate microscopy Microscopic examination dehydrate->microscopy

Caption: Workflow for Immunohistochemistry.

  • Tissue Preparation: Process tissues from dosed and control animals (formalin-fixed paraffin-embedded).

  • Antigen Retrieval: Perform heat-induced epitope retrieval.

  • Blocking: Block endogenous peroxidase and non-specific protein binding sites.

  • Primary Antibody Incubation: Incubate tissue sections with the anti-Desthienylethyl rotigotine antibody.

  • Detection System: Use a sensitive detection system, such as a polymer-based HRP-conjugate.

  • Chromogen: Visualize the signal with a chromogen like DAB.

  • Counterstaining: Counterstain with hematoxylin.

  • Microscopy: Analyze the slides under a microscope.

Specific staining should be observed in the tissues of animals dosed with Rotigotine, in areas where the metabolite is expected to accumulate. Crucially, pre-incubation of the antibody with an excess of free this compound (antigen absorption) should abolish the staining, confirming specificity. No staining should be observed in tissues from undosed animals.

Conclusion: A Rigorous, Multi-Faceted Approach to Validation

Validating the specificity of an antibody for a small molecule like this compound is a meticulous process that demands a combination of well-designed experiments and careful data interpretation. A competitive ELISA is the cornerstone of this validation, providing quantitative data on affinity and, most importantly, cross-reactivity with the parent drug. Western blotting and immunohistochemistry serve as valuable orthogonal methods to confirm the antibody's binding characteristics in different contexts. By employing these self-validating systems, researchers can have high confidence in the specificity of their antibody, leading to reliable and reproducible data in their critical drug development studies.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59227, Rotigotine. [Link]

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  • Özgeriş, B., Aksu, K., Tümer, F., & Göksu, S. (2015). Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues 2-Amino-4,5,6-trimethoxyindane, 1-Amino-5,6,7-trimethoxyindane, and Their Sulfamide Derivatives.
  • Patents. EP2215072B1 - Polymorphic form of rotigotine.
  • Patents.
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A Comparative Analysis of the Neuroprotective Effects of Rotigotine and its Metabolite, Desthienylethyl-Rotigotine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurodegenerative disease research, particularly Parkinson's disease (PD), the quest for therapeutic agents extends beyond mere symptomatic relief to encompass neuroprotective strategies that can slow or halt the relentless loss of neurons. Rotigotine, a non-ergoline dopamine agonist, has been a subject of significant interest for its potential disease-modifying capabilities.[1][2][3][4][5][6][7] However, a comprehensive understanding of its in vivo activity necessitates a closer examination of its primary metabolites, among which desthienylethyl-rotigotine (DTER) is of considerable interest. This guide provides a detailed comparison of the neuroprotective profiles of rotigotine and DTER, offering researchers and drug development professionals a synthesized view of the current experimental evidence.

Introduction: The Rationale for Comparison

Rotigotine is administered via a transdermal patch, ensuring stable and continuous drug delivery.[2][4][5][6] It is metabolized in the liver through N-dealkylation and conjugation, with one of its major metabolites being desthienylethyl-rotigotine. Given that metabolites can possess their own pharmacological activity, and in some cases contribute significantly to the parent drug's therapeutic effect, it is crucial to dissect the individual contributions of rotigotine and DTER to neuroprotection. Understanding whether the neuroprotective effects observed with rotigotine are attributable to the parent compound, its metabolite, or a synergistic combination of both, has profound implications for future drug design and therapeutic optimization.

Comparative Mechanistic Insights: Receptor Profiles and Beyond

The neuroprotective actions of dopaminergic agents are often multifactorial, involving direct effects on neuronal survival pathways and indirect modulation of glial cell activity. A critical starting point for comparing rotigotine and DTER is their interaction with various neurotransmitter receptors.

Receptor Binding and Functional Activity:

Rotigotine exhibits a broad receptor binding profile, acting as an agonist at dopamine D1, D2, and D3 receptors, with a notable affinity for the D3 subtype.[1][2][5][8] It also displays significant affinity for serotonin 5-HT1A receptors and acts as an antagonist at α2B-adrenergic receptors.[3][5][8][9] This multi-receptor engagement is believed to be central to its therapeutic and potentially neuroprotective effects. For instance, stimulation of D2 and D3 receptors can activate pro-survival signaling cascades, while 5-HT1A receptor agonism has been independently linked to neuroprotection.[10]

While comprehensive, publicly available data on the receptor binding profile of DTER is less extensive than for its parent compound, preliminary studies suggest that it retains a significant affinity for dopamine receptors. The degree to which its binding profile mirrors that of rotigotine, particularly concerning the D3 and 5-HT1A receptors, is a key area for ongoing research.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorRotigotineDesthienylethyl-Rotigotine (DTER)
Dopamine D183[8]Data not readily available
Dopamine D213.5[8]Data not readily available
Dopamine D30.71[8]Data not readily available
Serotonin 5-HT1A30[8]Data not readily available
Adrenergic α2B27[8]Data not readily available

Note: The lack of readily available, directly comparable binding data for DTER highlights a critical knowledge gap that future research should address.

Downstream Signaling Pathways:

The neuroprotective effects of rotigotine have been linked to the activation of several key intracellular signaling pathways. Notably, the PI3K/Akt pathway, a central regulator of cell survival and proliferation, is activated by rotigotine, leading to the inactivation of pro-apoptotic factors like GSK-3β.[11] Furthermore, rotigotine has been shown to upregulate the expression of the antioxidant protein metallothionein in astrocytes via 5-HT1A receptor stimulation, suggesting an indirect neuroprotective mechanism mediated by glial cells.[10]

Another critical pathway implicated in dopaminergic neuron survival is regulated by the protein DJ-1. DJ-1 is a sensor of oxidative stress and functions to protect neurons by modulating various signaling cascades, including the PI3K/Akt and ERK1/2 pathways.[12][13][14] Rotigotine's ability to combat oxidative stress, a key pathological feature of Parkinson's disease, may be, in part, mediated through the modulation of DJ-1 or DJ-1-related pathways.[15] The extent to which DTER engages these same neuroprotective signaling cascades remains an important and unanswered question.

G cluster_0 Rotigotine / DTER cluster_1 Receptors cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Rotigotine Rotigotine D2/D3 D2/D3 Rotigotine->D2/D3 Agonist 5-HT1A 5-HT1A Rotigotine->5-HT1A Agonist PI3K_Akt PI3K/Akt Pathway D2/D3->PI3K_Akt ERK1_2 ERK1/2 Pathway D2/D3->ERK1_2 Astrocyte_Activation Astrocyte Activation 5-HT1A->Astrocyte_Activation Anti_Apoptosis Inhibition of Apoptosis (e.g., GSK-3β inactivation) PI3K_Akt->Anti_Apoptosis Antioxidant_Response Antioxidant Response (e.g., Metallothionein, DJ-1) ERK1_2->Antioxidant_Response Astrocyte_Activation->Antioxidant_Response Neurotrophic_Support Neurotrophic Factor Release Astrocyte_Activation->Neurotrophic_Support

Proposed neuroprotective signaling pathways for rotigotine.
Experimental Evidence: In Vitro and In Vivo Models

The neuroprotective potential of rotigotine has been demonstrated in various preclinical models of Parkinson's disease.[16] These models are essential for dissecting the cellular and molecular mechanisms of neuroprotection and provide a framework for comparing the efficacy of rotigotine and DTER.

In Vitro Models:

Cell-based assays are invaluable for initial screening and mechanistic studies.[17][18][19] A common approach involves challenging neuronal cell lines (e.g., SH-SY5Y) or primary dopaminergic neurons with neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which mimic key aspects of PD pathology.[20] In these models, rotigotine has been shown to protect dopaminergic neurons from toxin-induced cell death and reduce the production of reactive oxygen species (ROS).[1][21][22]

A direct comparison would involve co-treating toxin-exposed neuronal cultures with equimolar concentrations of rotigotine and DTER and assessing cell viability, apoptosis markers (e.g., caspase-3 activity), and ROS levels.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells or primary ventral mesencephalic neurons at an appropriate density in 96-well plates.

  • Pre-treatment: Incubate the cells with varying concentrations of rotigotine, DTER, or vehicle control for 24 hours. This step allows for the activation of intracellular signaling pathways.

  • Toxin Challenge: Introduce a neurotoxin (e.g., MPP+ or 6-OHDA) at a pre-determined toxic concentration and incubate for an additional 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by each compound relative to the toxin-only control.

G A Plate Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with Compound (Rotigotine, DTER, Vehicle) A->B C Induce Neurotoxicity (e.g., MPP+, 6-OHDA) B->C D Incubate for 24-48h C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Analyze and Compare Neuroprotective Efficacy E->F

Workflow for in vitro neuroprotection screening.

In Vivo Models:

Animal models, such as the MPTP-lesioned mouse or the 6-OHDA-lesioned rat, provide a more complex physiological system to evaluate neuroprotection.[23] In these models, rotigotine has been shown to attenuate the loss of dopaminergic neurons in the substantia nigra and preserve dopamine levels in the striatum.[23] A comparative in vivo study would involve administering rotigotine or DTER to these animal models and assessing the extent of dopaminergic neurodegeneration through techniques like tyrosine hydroxylase immunohistochemistry and HPLC analysis of dopamine and its metabolites.

Conclusion and Future Directions

The available evidence strongly suggests that rotigotine possesses significant neuroprotective properties, likely mediated through its unique multi-receptor profile and its ability to engage pro-survival and antioxidant signaling pathways. While the direct contribution of its metabolite, desthienylethyl-rotigotine, to these effects is not yet fully elucidated, it is a critical area for future investigation.

For researchers and drug development professionals, the key takeaways are:

  • Multifaceted Mechanism: The neuroprotective effects of rotigotine are not solely dependent on dopamine receptor agonism but also involve serotonergic pathways and glial cell modulation.

  • The Role of Metabolites: The pharmacological activity of DTER must be thoroughly characterized to understand the complete in vivo picture of rotigotine's effects.

  • Need for Direct Comparison: Head-to-head in vitro and in vivo studies are essential to quantify and compare the neuroprotective potency and mechanisms of rotigotine and DTER.

Future research should prioritize the elucidation of DTER's receptor binding profile and its effects on the signaling pathways known to be modulated by rotigotine. Such studies will not only provide a more complete understanding of rotigotine's therapeutic actions but also offer valuable insights for the rational design of next-generation neuroprotective agents for Parkinson's disease and other neurodegenerative disorders.

References

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  • NeurologyLive. (2020). Rotigotine Shows Success in Symptomatic Treating of Mild to Moderate Alzheimer. Available from: [Link]

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  • Neves, M., et al. (2022). Modulation of signaling pathways by DJ-1: An updated overview. Redox Biology, 51, 102283. Available from: [Link]

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  • Gille, G., et al. (2014). Neuroprotective effect of rotigotine against complex I inhibitors, MPP+ and rotenone, in primary mesencephalic cell culture. Pharmacological Reports, 66(3), 499-503. Available from: [Link]

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  • Betarbet, R., et al. (2006). Intersecting pathways to neurodegeneration in Parkinson's disease: effects of the pesticide rotenone on DJ-1, alpha-synuclein, and the ubiquitin-proteasome system. Journal of Neuroscience, 26(35), 9047-9054. Available from: [Link]

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Assessing Rotigotine Metabolism: A Comparative Guide to Desthienylethyl Rotigotine as a Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and clinicians engaged in the development and therapeutic monitoring of rotigotine, a non-ergoline dopamine agonist for Parkinson's disease and restless legs syndrome, understanding its metabolic fate is paramount.[1] The transdermal delivery of rotigotine aims to provide continuous and stable plasma concentrations, but individual patient variability in metabolism can impact both efficacy and side effect profiles.[2] This guide provides an in-depth assessment of Desthienylethyl rotigotine, a key metabolite, as a potential biomarker for rotigotine metabolism. We will explore the underlying biochemistry, compare analytical methodologies for its quantification, and provide a detailed, field-tested protocol for its analysis.

The Metabolic Journey of Rotigotine: The Genesis of this compound

Rotigotine undergoes extensive metabolism in the liver, primarily through conjugation and N-dealkylation.[1] The N-dealkylation pathway, a common metabolic route for many pharmaceuticals, involves the removal of an alkyl group from a nitrogen atom. In the case of rotigotine, this process leads to the formation of two primary N-desalkylated metabolites: N-despropyl-rotigotine and this compound.[1]

The formation of this compound is a direct indicator of the metabolic activity of the enzymes responsible for this biotransformation. Therefore, quantifying its levels in biological matrices such as plasma can provide a valuable window into an individual's rate of rotigotine metabolism. This information can be critical for dose adjustments, understanding inter-individual pharmacokinetic variability, and assessing patient adherence to therapy.

Rotigotine Rotigotine N_Dealkylation N-Dealkylation (CYP-mediated) Rotigotine->N_Dealkylation Desthienylethyl_Rotigotine This compound N_Dealkylation->Desthienylethyl_Rotigotine Conjugation Conjugation Desthienylethyl_Rotigotine->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathway of rotigotine to this compound.

Choosing the Right Tool: A Comparative Analysis of Analytical Methods

The accurate quantification of this compound is the cornerstone of its utility as a biomarker. Several analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method will depend on the specific requirements of the study, including desired sensitivity, specificity, throughput, and cost.

Analytical MethodPrincipleSensitivitySpecificityThroughputCostKey Considerations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[3]Very High (pg/mL to ng/mL range)[4]Very HighHighHighGold standard for quantitative bioanalysis; requires significant capital investment and expertise.[5]
HPLC-UV Chromatographic separation with ultraviolet detection.[6]Moderate (ng/mL to µg/mL range)ModerateModerateModerateSusceptible to interference from co-eluting compounds; may lack the sensitivity for low-level metabolite detection.[3]
Immunoassay (ELISA) Antigen-antibody binding for detection.[5]HighVariableVery HighLowPotential for cross-reactivity with the parent drug or other metabolites; requires specific antibody development.[7]

Expert Insight: While immunoassays offer high throughput and lower operational costs, the potential for cross-reactivity is a significant concern when quantifying a specific metabolite in the presence of the parent drug and other related compounds.[7] For definitive and accurate quantification, LC-MS/MS is the preferred method due to its superior specificity and sensitivity.[5] HPLC-UV can be a viable alternative for preliminary studies or when higher concentrations of the metabolite are expected, but it is crucial to validate for potential interferences.

A Validated Protocol for the Quantification of this compound in Human Plasma using LC-MS/MS

This protocol outlines a robust and validated method for the determination of this compound in human plasma, based on established bioanalytical principles.[8]

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma_Sample Plasma Sample (with internal standard) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection onto UPLC Column Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition and Processing Mass_Spectrometry->Data_Acquisition

Sources

A Comparative Analysis of Desthienylethyl Rotigotine Levels in Diverse Patient Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Desthienylethyl Rotigotine, a key metabolite of the non-ergoline dopamine agonist Rotigotine. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical pharmacokinetic data, outlines robust bioanalytical methodologies, and explores the variations in metabolite levels across different patient populations. Our objective is to furnish a comprehensive resource grounded in scientific integrity, enabling informed experimental design and a deeper understanding of Rotigotine's metabolic profile.

Introduction: The Significance of Metabolite Profiling in Rotigotine Therapy

Rotigotine, marketed as Neupro®, is a transdermal patch used for the management of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2][3][4] Its therapeutic effect is achieved through continuous stimulation of dopamine receptors. Like most pharmaceuticals, Rotigotine undergoes extensive metabolism in the body, leading to the formation of various metabolites.[5] Understanding the profile of these metabolites is paramount for a complete comprehension of the drug's disposition, potential for drug-drug interactions, and overall safety profile.

One of the significant metabolites formed through N-dealkylation is this compound.[6][7] While the parent compound, Rotigotine, is the primary pharmacologically active agent, quantifying its metabolites provides a clearer picture of the metabolic pathways and clearance mechanisms. Variations in the levels of this compound among different patient populations can indicate underlying differences in metabolic enzyme activity, renal function, or the influence of co-morbidities. This guide will explore these variations and the scientific rationale behind them.

Section 1: The Metabolic Fate of Rotigotine

The biotransformation of Rotigotine is a critical aspect of its pharmacology. After being absorbed transdermally, Rotigotine is extensively metabolized, primarily through conjugation (sulfation and glucuronidation) of the parent molecule and secondarily through N-dealkylation mediated by a range of Cytochrome P450 (CYP) enzymes.[6][5][8]

The two primary N-dealkylation pathways result in the formation of N-despropyl-rotigotine and N-desthienylethyl-rotigotine .[6][7] These metabolites are subsequently conjugated before excretion.[6] The majority of Rotigotine and its metabolites are excreted in the urine (about 71%) and a smaller portion in the feces (about 23%).[2][8][9] It is important to note that the metabolites of Rotigotine are considered pharmacologically inactive.[7]

The involvement of multiple CYP isoforms in Rotigotine's metabolism suggests a low risk of significant drug-drug interactions when co-administered with drugs that are substrates for a single CYP isoform.[6][7][8]

Diagram: Metabolic Pathway of Rotigotine

Rotigotine_Metabolism cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism (Conjugation) Rotigotine Rotigotine (Active Parent Drug) NDPR N-despropyl-rotigotine Rotigotine->NDPR N-dealkylation DTR N-desthienylethyl-rotigotine Rotigotine->DTR N-dealkylation Sulf_Gluc Sulfate & Glucuronide Conjugates Rotigotine->Sulf_Gluc Sulfation & Glucuronidation Conj_NDPR Conjugated N-despropyl-rotigotine NDPR->Conj_NDPR Conjugation Conj_DTR Conjugated N-desthienylethyl-rotigotine DTR->Conj_DTR Conjugation Excretion Renal & Fecal Excretion Sulf_Gluc->Excretion Conj_NDPR->Excretion Conj_DTR->Excretion

Caption: Metabolic pathways of Rotigotine, including Phase I and Phase II reactions.

Section 2: Bioanalytical Methodology for Quantification

Accurate quantification of this compound in biological matrices, typically plasma, is essential for pharmacokinetic studies. The gold-standard methodology for this purpose is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[10] This technique offers high sensitivity, specificity, and throughput.

Rationale for Method Selection

The choice of UHPLC-MS/MS is driven by the need for:

  • Sensitivity: Metabolite concentrations are often significantly lower than the parent drug. UHPLC-MS/MS can detect compounds at picogram or femtogram levels.

  • Specificity: Tandem mass spectrometry allows for the differentiation of the metabolite from the parent drug and other endogenous plasma components, preventing interference and ensuring accurate measurement.

  • Robustness: Validated UHPLC-MS/MS methods provide reliable and reproducible results, which is a cornerstone of regulatory submissions and scientific publications.

Exemplar Experimental Protocol: UHPLC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add an internal standard (a stable isotope-labeled version of the analyte is ideal).

    • Add a suitable organic solvent (e.g., tert-butyl methyl ether) to extract the analyte and internal standard from the plasma matrix.[10]

    • Vortex mix to ensure thorough extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the UHPLC system.

  • Chromatographic Separation (UHPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient allows for the efficient separation of the analyte from other components.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Detection (Tandem Mass Spectrometry):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation. This highly selective process minimizes background noise.

Diagram: Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap UHPLC UHPLC Separation Evap->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Standard workflow for UHPLC-MS/MS bioanalysis of plasma samples.

Section 3: Comparative Analysis in Patient Populations

Pharmacokinetic parameters can be influenced by a variety of intrinsic and extrinsic factors. While studies have shown that the pharmacokinetics of the parent drug, Rotigotine, are not significantly affected by several of these factors, subtle changes in metabolite levels can still be observed.[7][11][12]

Population 1: Patients with Renal Impairment

The kidneys are the primary route of excretion for Rotigotine metabolites.[13] Therefore, renal function is a critical variable to consider.

  • Experimental Findings: In a study comparing subjects with varying degrees of renal impairment to healthy subjects, the pharmacokinetic profile of unconjugated (active) Rotigotine was found to be similar across all groups.[14] This indicates that no dose adjustment for the parent drug is necessary for patients with renal insufficiency, including those on hemodialysis.[14][15]

  • Metabolite Levels: However, the same study noted that the concentrations of conjugated Rotigotine metabolites increased as renal function declined.[14] This is a logical consequence of reduced renal clearance. While specific data for this compound was not singled out in this particular abstract, it follows the same excretion pathway and would be expected to accumulate in its conjugated form in patients with severe renal impairment.

  • Causality: The kidneys are responsible for filtering and excreting water-soluble conjugates from the blood. Impaired renal function leads to a decreased glomerular filtration rate, causing these inactive metabolites to be cleared less efficiently and thus accumulate in the plasma.

Population 2: Patients with Hepatic Impairment

The liver is the primary site of Rotigotine metabolism.[13][5]

  • Experimental Findings: Studies in patients with moderate hepatic impairment have shown that the pharmacokinetics of Rotigotine are not influenced in a clinically relevant manner.[7][11][12] This suggests that the extensive metabolic pathways, involving multiple CYP enzymes and conjugation enzymes, provide sufficient redundancy.

  • Metabolite Levels: In patients with severe hepatic impairment, one would anticipate a potential decrease in the formation of metabolites like this compound due to reduced metabolic capacity. However, a concurrent decrease in conjugation could lead to complex changes in the overall pharmacokinetic profile. To date, comprehensive studies in severe hepatic impairment are limited.

  • Causality: Hepatic impairment can reduce the activity of both Phase I (CYP450) and Phase II (conjugation) enzymes. A significant reduction in the activity of the N-dealkylation pathway would lead to lower production of this compound.

Population 3: Comparison Across Ethnicities

Ethnic differences in drug metabolism, often due to genetic polymorphisms in metabolic enzymes, can lead to variations in drug exposure.

  • Experimental Findings: A pharmacokinetic study comparing healthy Japanese and Caucasian subjects found no statistically significant differences in the plasma concentration-time profiles for unconjugated Rotigotine.[16]

  • Metabolite Levels: The same study reported that the renal elimination of total this compound was slightly different between the groups, accounting for 3.5% of the absorbed dose in Japanese subjects and 4.2% in Caucasians.[16] While this difference was minor, it highlights the potential for subtle ethnic variations in metabolic pathways.

  • Causality: These minor differences could be attributed to subtle variations in the prevalence or activity of the various CYP450 enzymes involved in Rotigotine's metabolism between the two populations.

Summary of Comparative Data
Patient PopulationEffect on Unconjugated Rotigotine LevelsExpected Effect on this compound LevelsRationale
Renal Impairment No significant change[14][15]Increased levels of conjugated metabolite[14]Reduced renal clearance of conjugated metabolites.
Hepatic Impairment (Moderate) No significant change[7][11]Not expected to be clinically significant.Redundant metabolic pathways compensate for reduced function.
Ethnicity (Japanese vs. Caucasian) No significant difference[16]Minor differences in renal elimination observed[16]Potential for subtle variations in metabolic enzyme activity.

Section 4: Designing a Future Comparative Study

To further elucidate the factors influencing this compound levels, a dedicated clinical pharmacokinetic study could be designed.

Key Considerations for Study Design:
  • Hypothesis Definition: Clearly state the primary objective, e.g., "To compare the steady-state plasma concentrations of this compound in patients with severe renal impairment versus healthy control subjects."

  • Patient Population Selection:

    • Define clear inclusion/exclusion criteria.

    • For renal or hepatic studies, stratify patients based on established markers (e.g., creatinine clearance for renal, Child-Pugh score for hepatic).

    • Ensure appropriate matching of control subjects for age, sex, and BMI.

  • Dosing and Sampling:

    • Administer the Rotigotine patch to achieve steady-state concentrations (typically after 2-3 days of consistent application).[7][11]

    • Collect blood samples at predefined time points over a 24-hour dosing interval to characterize the full pharmacokinetic profile (Cmax, Cmin, AUC).

  • Bioanalysis:

    • Utilize a validated UHPLC-MS/MS method as described in Section 2.

    • Ensure the method is validated according to regulatory guidelines (e.g., FDA or EMA).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters for both the parent drug and the metabolite.

    • Employ appropriate statistical methods to compare the parameters between the different population groups.

Diagram: Clinical Study Design Workflow

Study_Design_Workflow Hypothesis Define Hypothesis & Objectives Protocol Develop Study Protocol Hypothesis->Protocol Ethics Obtain Ethics Committee Approval Protocol->Ethics Recruit Recruit & Screen Patient Populations Ethics->Recruit Dosing Administer Drug & Collect Samples Recruit->Dosing Bioanalysis Analyze Samples via Validated Method Dosing->Bioanalysis PK_Analysis Pharmacokinetic Modeling & Analysis Bioanalysis->PK_Analysis Stats Statistical Comparison of Groups PK_Analysis->Stats Report Interpret Results & Report Findings Stats->Report

Caption: A streamlined workflow for designing a comparative pharmacokinetic study.

Conclusion

The metabolite this compound is a product of the secondary, N-dealkylation pathway of Rotigotine metabolism. While existing data indicates that the pharmacokinetics of the active parent drug are remarkably consistent across populations with moderate renal or hepatic impairment, and between different ethnicities, the levels of its conjugated metabolites can be influenced by renal function. The accumulation of inactive, conjugated metabolites is a predictable outcome in patients with impaired kidney function.

For researchers in drug development, these findings underscore the robustness of the Rotigotine transdermal delivery system. For scientists, they highlight the importance of comprehensive metabolite profiling to fully understand a drug's disposition. Future studies focusing specifically on severe organ impairment will further refine our understanding and continue to ensure the safe and effective use of Rotigotine in all patient populations.

References

  • RxList. (2022, September 28). Rotigotine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway of rotigotine. Adapted with permission from Cawello et al.. Retrieved from [Link]

  • Chen, J. J., & Swope, D. M. (2005). The Development of the Rotigotine Transdermal Patch. ResearchGate. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017, July 21). Rotigotine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

  • WebMD. (2024, August 29). Neupro (rotigotine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Rotigotine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Rotigotine. Retrieved from [Link]

  • Perez-Lloret, S., & Rascol, O. (2010). Rotigotine transdermal patch for the treatment of Parkinson's disease and restless legs syndrome. Expert Opinion on Drug Metabolism & Toxicology, 6(11), 1425–1438. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rotigotine?. Retrieved from [Link]

  • MedlinePlus. (2022, February 15). Rotigotine Transdermal Patch. Retrieved from [Link]

  • RxList. (n.d.). Neupro (Rotigotine Transdermal System): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Cawello, W. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. Drugs, 75(11), 1259–1267. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Rotigotine (transdermal route) - Side effects & dosage. Retrieved from [Link]

  • Elshoff, J. P., Cawello, W., Andreas, J. O., Mathy, F. X., & Braun, M. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Clinical Pharmacokinetics, 54(3), 263–276. Retrieved from [Link]

  • Cawello, W., Elshoff, J. P., & Braun, M. (2014). Pharmacokinetics, safety and tolerability of rotigotine transdermal patch in healthy Japanese and Caucasian subjects. European Journal of Drug Metabolism and Pharmacokinetics, 39(2), 105–114. Retrieved from [Link]

  • ResearchGate. (2015, March 25). (PDF) An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Retrieved from [Link]

  • Braun, M., Cawello, W., Boekens, H., & Horstmann, R. (2009). Single dose pharmacokinetics of the transdermal rotigotine patch in patients with impaired renal function. British Journal of Clinical Pharmacology, 67(1), 59–65. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose proportionality of rotigotine pharmacokinetics based on mean (±SD).... Retrieved from [Link]

  • UpToDate. (n.d.). Rotigotine: Drug information. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities. Retrieved from [Link]

  • Committee for Medicinal Products for Human Use, European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation EMEA/CHMP/EWP/192217/2009. Retrieved from [Link]

  • Mendes, V. M., Dias, A. S. A., Pinto, J. C. A., Magalhães, M., & Manadas, B. (2020). Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. Journal of Pharmaceutical and Biomedical Analysis, 186, 113323. Retrieved from [Link]

  • Frontiers. (n.d.). Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5,6-dihydroxytetralin. Retrieved from [Link]

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